molecular formula C12H22ClN3O5S3 B023837 Brinzolamide hydrochloride CAS No. 150937-43-2

Brinzolamide hydrochloride

Cat. No.: B023837
CAS No.: 150937-43-2
M. Wt: 420.0 g/mol
InChI Key: UGAMYTZPFRXCOG-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brinzolamide Hydrochloride is a high-purity, research-grade compound provided as a small molecule carbonic anhydrase (CA) inhibitor. It is a highly specific, reversible, and non-competitive inhibitor, demonstrating the highest affinity for the carbonic anhydrase II (CA-II) isozyme. Its primary research value lies in its mechanism of action; by inhibiting CA in the ciliary processes of the eye, it slows the production of bicarbonate ions, thereby reducing the secretion of aqueous humor and lowering intraocular pressure (IOP). This makes it an indispensable pharmacological tool for modeling and investigating the pathophysiology of ocular hypertension and primary open-angle glaucoma (POAG) in preclinical research. Beyond its fundamental mechanism, this compound is central to advanced pharmaceutical development, particularly in ophthalmology. Its lipophilic properties facilitate diffusion across ocular barriers, making it a prime candidate for studying and developing novel drug delivery vehicles. Researchers utilize this compound to explore the efficacy of various nano-carriers, including liposomes, in-situ gelling systems, nanofibers, TPGS-based nanoliposomes, nanocapsules, nanoemulsions, niosomes, and nano lipid carriers , aiming to enhance corneal absorption, improve bioavailability, and achieve site-targeted delivery. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. All research and handling should be conducted by qualified laboratory professionals in accordance with appropriate safety protocols.

Properties

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164655
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150937-43-2
Record name Brinzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Brinzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinzolamide hydrochloride is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme pivotal to aqueous humor secretion in the ciliary body of the eye. By impeding the catalytic activity of CA-II, brinzolamide effectively reduces the rate of bicarbonate ion formation, leading to a decrease in sodium and fluid transport. This culminates in a significant reduction in aqueous humor production and, consequently, a lowering of intraocular pressure (IOP). This technical guide provides an in-depth exploration of the molecular mechanism, quantitative pharmacology, and key experimental methodologies related to the action of brinzolamide.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase II

Brinzolamide's primary pharmacological target is carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme abundant in the ciliary processes of the eye.[1] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a critical step in the production of aqueous humor.[2]

The signaling pathway is initiated by the binding of brinzolamide to the active site of CA-II. This binding is non-competitive and reversible, effectively blocking the enzyme's catalytic function.[3] The inhibition of CA-II disrupts the normal physiological process of bicarbonate formation. This, in turn, reduces the osmotic gradient necessary for the secretion of aqueous humor into the posterior chamber of the eye.[2] The net effect is a decrease in the rate of aqueous humor production, which directly leads to a reduction in intraocular pressure.[1][3]

Brinzolamide_Mechanism cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2_H2O->CAII Catalyzes HCO3_H HCO3- + H+ Aqueous_Production Aqueous Humor Production HCO3_H->Aqueous_Production Drives CAII->HCO3_H Brinzolamide Brinzolamide Brinzolamide->CAII IOP Intraocular Pressure (IOP) Aqueous_Production->IOP Maintains Aqueous_Production->IOP Reduction in

Caption: Signaling pathway of Brinzolamide in the ciliary epithelium.

Quantitative Pharmacology

The efficacy and selectivity of brinzolamide have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and clinical effects.

Table 1: In Vitro Inhibitory Activity of Brinzolamide against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformIC50 (nM)Ki (nM)
CA-II3.19[4][5][6]0.13[4]
CA-IV45.3[7]-
CA-I~1,365[7]-

Table 2: Clinical Efficacy of Brinzolamide in Reducing Intraocular Pressure (IOP)

Study PopulationTreatmentMean IOP ReductionReference
Open-Angle Glaucoma/Ocular HypertensionBrinzolamide 1% (monotherapy)17%[3]
Open-Angle Glaucoma/Ocular HypertensionBrinzolamide 1% (adjunct to Timolol)3.3 - 4.1 mmHg[3]
Primary Open-Angle GlaucomaBrinzolamide (adjunct to Latanoprost)9.7 ± 4.5% (24-hour)[7]
Ocular Hypertension/Primary Open-Angle GlaucomaBrinzolamide (adjunct to Travoprost/Timolol)2.8 mmHg (vs. placebo)[8]

Table 3: Effect of Brinzolamide on Aqueous Humor Flow

Study PopulationTreatmentReduction in Aqueous Humor Flow (µL/min)Reference
Healthy Rabbits1% Brinzolamide0.50 ± 0.65[4]
Hypertensive Monkeys1% Brinzolamide0.69 ± 1.10[4]
Normal Human Subjects (Daytime)1% Brinzolamide0.47 ± 0.20[9][10]
Normal Human Subjects (Nighttime)1% Brinzolamide0.16 ± 0.12[9][10]

Key Experimental Protocols

The characterization of brinzolamide's mechanism of action relies on specific and validated experimental methodologies. Detailed below are the core protocols for assessing carbonic anhydrase inhibition and measuring aqueous humor flow.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of brinzolamide against carbonic anhydrase is typically determined using a stopped-flow CO2 hydration assay or a colorimetric esterase activity assay.

Stopped-Flow CO2 Hydration Assay: This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase.[10][11]

  • Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton.[10] The reaction is monitored spectrophotometrically using a pH indicator.

  • Reagents:

    • Purified human carbonic anhydrase isoforms (e.g., hCA-I, hCA-II, hCA-IV)

    • CO2-saturated water

    • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

    • This compound solutions at various concentrations

  • Procedure:

    • Solutions of the CA enzyme and the CO2 substrate are rapidly mixed in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over a short time course (milliseconds).

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The assay is repeated with varying concentrations of brinzolamide to determine the IC50 and Ki values.

Colorimetric Esterase Activity Assay: This is a more common and high-throughput method for screening CA inhibitors.[12][13]

  • Principle: This assay utilizes the esterase activity of carbonic anhydrase on a specific substrate (e.g., 4-nitrophenyl acetate), which releases a chromogenic product (4-nitrophenol).[13][14] The rate of color development is proportional to the enzyme's activity.

  • Reagents:

    • Purified human carbonic anhydrase

    • Assay buffer

    • Ester substrate (e.g., 4-nitrophenyl acetate)

    • This compound solutions at various concentrations

  • Procedure:

    • The CA enzyme is pre-incubated with different concentrations of brinzolamide in a microplate well.

    • The ester substrate is added to initiate the reaction.

    • The absorbance of the chromogenic product is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • The rate of the reaction is calculated and used to determine the inhibitory potency of brinzolamide.

CA_Inhibition_Workflow cluster_stopped_flow Stopped-Flow CO2 Hydration Assay cluster_colorimetric Colorimetric Esterase Activity Assay sf_mix Rapid Mixing: Enzyme + CO2 Substrate sf_monitor Spectrophotometric Monitoring of pH Indicator sf_mix->sf_monitor sf_rate Calculate Initial Reaction Rate sf_monitor->sf_rate sf_inhibit Repeat with Brinzolamide Concentrations sf_rate->sf_inhibit sf_calc Determine IC50 / Ki sf_inhibit->sf_calc c_preincubate Pre-incubation: Enzyme + Brinzolamide c_add_substrate Add Ester Substrate c_preincubate->c_add_substrate c_measure Kinetic Absorbance Measurement c_add_substrate->c_measure c_rate Calculate Reaction Rate c_measure->c_rate c_calc Determine IC50 c_rate->c_calc

Caption: Experimental workflows for carbonic anhydrase inhibition assays.

Measurement of Aqueous Humor Flow by Fluorophotometry

Fluorophotometry is the gold standard for measuring the rate of aqueous humor flow in both preclinical and clinical settings.[3][9][15]

  • Principle: The technique involves introducing a fluorescent tracer (fluorescein) into the anterior chamber of the eye and measuring its clearance over time.[15][16] The rate of decrease in fluorescein concentration is directly proportional to the rate of aqueous humor flow.

  • Equipment:

    • Slit-lamp fluorophotometer or a scanning ocular fluorophotometer

    • Topical fluorescein solution (e.g., 2% sodium fluorescein)

  • Procedure:

    • Baseline Measurement: A baseline scan of the eye is performed to measure background autofluorescence.[16]

    • Fluorescein Instillation: A sterile solution of fluorescein is topically applied to the cornea.[3][16] Different protocols exist for the timing and frequency of instillation to achieve optimal tracer concentration in the anterior chamber.[9]

    • Clearance Measurement: After a suitable equilibration period, the fluorescence in the anterior chamber is measured at regular intervals (e.g., every 30-60 minutes) over several hours.[16]

    • Data Analysis: The rate of aqueous humor flow is calculated from the decay of fluorescein concentration over time, taking into account the volume of the anterior chamber.

Fluorophotometry_Workflow start Start baseline Measure Baseline Autofluorescence start->baseline instill Topical Instillation of Fluorescein baseline->instill equilibrate Equilibration Period instill->equilibrate measure Repeated Fluorescence Measurements equilibrate->measure calculate Calculate Aqueous Humor Flow Rate measure->calculate end End calculate->end

Caption: Experimental workflow for fluorophotometry.

Conclusion

This compound exerts its intraocular pressure-lowering effect through a well-defined mechanism of action centered on the potent and specific inhibition of carbonic anhydrase II in the ciliary epithelium. This leads to a reduction in aqueous humor formation, a key therapeutic strategy in the management of glaucoma and ocular hypertension. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field.

References

Brinzolamide as a Carbonic Anhydrase II (CA-II) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme pivotal in numerous physiological processes, including aqueous humor formation in the eye. Its potent inhibitory action on CA-II forms the basis of its clinical application in the management of glaucoma and ocular hypertension. This technical guide provides an in-depth overview of brinzolamide's interaction with CA-II, detailing its binding kinetics, the thermodynamic profile of this interaction, and the experimental methodologies employed for its characterization. Furthermore, this guide elucidates the role of CA-II in intracellular signaling and presents detailed protocols for key experimental assays.

Introduction to Brinzolamide and Carbonic Anhydrase II

Brinzolamide is a sulfonamide derivative that exhibits high affinity for carbonic anhydrase II.[1] CA-II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to a wide range of physiological functions, including pH regulation, ion transport, and fluid secretion.[2] In the ciliary processes of the eye, CA-II activity is directly linked to the secretion of aqueous humor. By inhibiting CA-II, brinzolamide effectively reduces the rate of bicarbonate formation, which in turn decreases fluid transport and lowers intraocular pressure (IOP).[1]

Quantitative Analysis of Brinzolamide-CA-II Interaction

The inhibitory potency and binding affinity of brinzolamide for CA-II have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data from multiple studies.

Table 1: Inhibitory Potency of Brinzolamide against Carbonic Anhydrase Isoforms

IsoformIC₅₀ (nM)Kᵢ (nM)MethodReference
Human CA-II3.193.5 ± 0.5Enzymatic Assay[3][4][5]
Human CA-II-14Enzymatic Assay[6]
Human CA-IV45.3-Enzymatic Assay[7]
Human CA-I~1,36550Enzymatic Assay[6][7]
Bovine CA-IV-36Enzymatic Assay[6]

Table 2: Binding Affinity of Brinzolamide for Carbonic Anhydrase II

ParameterValueMethodReference
Kd1.2 ± 0.44 µMFluorescence Thermal Shift Assay (FTSA)[5]
Kd290 nMIsothermal Titration Calorimetry (ITC)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between brinzolamide and CA-II.

Determination of IC₅₀ by p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This colorimetric assay is a common method for determining the inhibitory potency of compounds against CA-II by measuring its esterase activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human CA-II in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Inhibitor Stock Solution: Prepare a stock solution of brinzolamide in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A series of dilutions of the brinzolamide stock solution.

      • CA-II enzyme solution.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode for a set period (e.g., 5 minutes). The rate of increase in absorbance corresponds to the rate of p-nitrophenol production.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9][10]

Determination of Kᵢ by Stopped-Flow CO₂ Hydration Assay

This is a rapid kinetics method that directly measures the physiological reaction of CA-II and is considered a gold standard for determining inhibition constants.[11][12]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer containing a pH indicator (e.g., phenol red) at a specific pH (e.g., pH 8.0).[11]

    • Enzyme Solution: Purified human CA-II in assay buffer.

    • Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.[12]

    • Inhibitor Solutions: A range of concentrations of brinzolamide in assay buffer.

  • Assay Procedure:

    • The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.[11]

    • The change in absorbance of the pH indicator is monitored over a very short time scale (milliseconds) as the pH decreases due to the production of protons in the hydration reaction.[11]

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the absorbance change over time.

    • The inhibition constant (Kᵢ) is calculated by analyzing the effect of different inhibitor concentrations on the enzyme kinetics, often using the Cheng-Prusoff equation or by direct fitting to appropriate inhibition models (e.g., competitive, non-competitive).

Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[13][14]

Protocol:

  • Sample Preparation:

    • Protein Solution: Purified human CA-II is extensively dialyzed against the assay buffer to ensure buffer matching. The final concentration is typically in the micromolar range.

    • Ligand Solution: Brinzolamide is dissolved in the same dialysis buffer. The concentration should be 10-20 times higher than the protein concentration.[13]

    • Both solutions must be thoroughly degassed before use.

  • ITC Experiment:

    • The CA-II solution is loaded into the sample cell of the calorimeter, and the brinzolamide solution is loaded into the injection syringe.

    • A series of small, precise injections of the brinzolamide solution are made into the sample cell while the temperature is held constant.

    • The heat released or absorbed upon each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Signaling Pathways and Experimental Workflows

CA-II and Intracellular pH Regulation

Carbonic anhydrase II plays a crucial role in regulating intracellular pH (pHi). By catalyzing the rapid interconversion of CO₂ and bicarbonate, CA-II provides a source of protons and bicarbonate ions that can be utilized by various ion transporters to maintain pHi homeostasis.[2]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion Membrane H2CO3 H₂CO₃ CO2_int->H2CO3 H2O H₂O H2O->H2CO3 CAII Carbonic Anhydrase II HCO3 HCO₃⁻ CAII->HCO3 H H⁺ CAII->H H2CO3->CAII Ion_Transporters Ion Transporters (e.g., NHE, NBC) HCO3->Ion_Transporters pHi Intracellular pH Regulation H->pHi H->Ion_Transporters JNK JNK Signaling Pathway pHi->JNK affects Ion_Transporters->pHi Brinzolamide Brinzolamide Brinzolamide->CAII Inhibits

Caption: CA-II's role in intracellular pH regulation and its inhibition by brinzolamide.

CA-II and JNK Signaling Pathway

Recent studies have suggested a link between CA-II activity, intracellular pH, and the c-Jun N-terminal kinase (JNK) signaling pathway.[15] Inhibition of CA-II can lead to an increase in intracellular pH, which in turn can modulate the activity of the JNK pathway, affecting processes such as cell differentiation.[15]

Experimental Workflow for Brinzolamide Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of brinzolamide as a CA-II inhibitor.

G Start Start: Purified CA-II and Brinzolamide Compound Enzymatic_Assay Enzymatic Inhibition Assay (p-NPA or CO₂ Hydration) Start->Enzymatic_Assay Binding_Assay Biophysical Binding Assay (ITC or FTSA) Start->Binding_Assay IC50_Ki Determine IC₅₀ and Kᵢ Enzymatic_Assay->IC50_Ki Structural_Studies Structural Studies (X-ray Crystallography) IC50_Ki->Structural_Studies Kd_Thermo Determine Kd and Thermodynamic Parameters Binding_Assay->Kd_Thermo Kd_Thermo->Structural_Studies Binding_Mode Elucidate Binding Mode and Interactions Structural_Studies->Binding_Mode Cell_Based_Assays Cell-Based Assays Binding_Mode->Cell_Based_Assays Cellular_Effects Investigate Cellular Effects (e.g., pHi, Signaling) Cell_Based_Assays->Cellular_Effects Conclusion Comprehensive Profile of Brinzolamide as a CA-II Inhibitor Cellular_Effects->Conclusion

Caption: Workflow for characterizing brinzolamide's interaction with CA-II.

Conclusion

Brinzolamide is a potent and selective inhibitor of carbonic anhydrase II. Its mechanism of action, centered on the reduction of aqueous humor formation through CA-II inhibition, is well-established. The quantitative data from various experimental methodologies consistently demonstrate its high affinity and inhibitory potency. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the interaction of brinzolamide and other potential inhibitors with carbonic anhydrase II. A deeper understanding of the structural and thermodynamic basis of this interaction will continue to inform the design of next-generation CA inhibitors with improved efficacy and selectivity.

References

The Genesis of a Glaucoma Therapy: A Technical Guide to the Discovery and Synthesis of Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brinzolamide stands as a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its development marked a significant advancement in topical carbonic anhydrase inhibitors (CAIs), offering a targeted therapeutic approach with an improved safety profile over systemic predecessors. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of Brinzolamide, tailored for the scientific community. It delineates the key experimental protocols that underpinned its development and presents critical quantitative data in a structured format for clarity and comparative analysis.

Discovery and Rationale: A Targeted Approach to IOP Reduction

The systemic administration of carbonic anhydrase inhibitors, while effective in reducing IOP, was often accompanied by a range of undesirable side effects. This necessitated the development of a topically active agent that could exert its therapeutic effect directly in the eye with minimal systemic absorption.[1][2] Brinzolamide emerged from this research as a potent, highly specific, and reversible non-competitive inhibitor of carbonic anhydrase II (CA-II), the primary isoenzyme involved in aqueous humor secretion.[1][3][4][5] The Food and Drug Administration (FDA) approved Brinzolamide in 1998 as a standalone treatment and subsequently in combination formulations.[3][4]

Mechanism of Action: Inhibition of Aqueous Humor Formation

The primary mechanism of action of Brinzolamide is the inhibition of carbonic anhydrase II located in the ciliary processes of the eye.[5][6] This enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions. By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the anterior chamber.[5][6][7] This suppression of aqueous humor secretion leads to a significant reduction in intraocular pressure.

CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (in Ciliary Epithelium) CO2_H2O->CAII HCO3 Bicarbonate (HCO3-) CAII->HCO3 Fluid_Transport Sodium & Fluid Transport HCO3->Fluid_Transport Aqueous_Humor Aqueous Humor Secretion Fluid_Transport->Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases Brinzolamide Brinzolamide Brinzolamide->CAII Inhibits

Mechanism of Action of Brinzolamide in Lowering Intraocular Pressure.

Quantitative Pharmacological Data

The efficacy of Brinzolamide is underscored by its potent inhibitory activity against carbonic anhydrase II and its clinical effectiveness in reducing intraocular pressure.

ParameterValueReference
IC50 for Carbonic Anhydrase II 3.19 - 3.2 nM[8][9]
Mean IOP Reduction (Dose-Response)
0.3% Concentration3.0 mmHg (11.3%)[5]
1.0% Concentration4.3 mmHg (16.1%)[5]
2.0% Concentration4.4 mmHg (16.1%)[5]
Clinical IOP Reduction (1% Suspension)
Twice Daily (b.i.d.)13.2% - 16.7%[10]
Three Times Daily (t.i.d.)16.6% - 19.1%[10]
Adjunctive Therapy IOP Reduction 3.2 - 3.4 mmHg (additional decrease)[3]

Synthesis of Brinzolamide: The "DCAT Route"

A notable and scalable enantioselective synthesis of Brinzolamide commences with 3-acetyl-2,5-dichlorothiophene (DCAT). This pathway, detailed by Conrow et al. in Organic Process Research & Development, involves a series of key transformations to construct the chiral thienothiazine sulfonamide core.[11]

DCAT 3-Acetyl-2,5-dichlorothiophene (DCAT) Thioether Thioether Formation DCAT->Thioether Sulfonamide_Formation Sulfonamide Formation Thioether->Sulfonamide_Formation Bromination Bromination Sulfonamide_Formation->Bromination Asymmetric_Reduction Asymmetric Reduction (+)-B-chlorodiisopinocampheylborane Bromination->Asymmetric_Reduction Cyclization Cyclization Asymmetric_Reduction->Cyclization Thienothiazine (S)-Thieno[3,2-e]-1,2-thiazine Cyclization->Thienothiazine Alkylation Alkylation with 3-bromopropyl methyl ether Thienothiazine->Alkylation Sulfonamide_Intro Sulfonamide Introduction (C6 Position) Final_Steps Protection, Tosylation, & Amination Sulfonamide_Intro->Final_Steps Alkylation->Sulfonamide_Intro Brinzolamide Brinzolamide Final_Steps->Brinzolamide

Key Stages in the Enantioselective Synthesis of Brinzolamide from DCAT.
Detailed Experimental Protocol: Synthesis of (R)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide (Brinzolamide)

The following protocol is a summary of the key steps described in the large-scale synthesis.[11]

Step 1: Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide

  • 3-acetyl-2,5-dichlorothiophene (DCAT) is reacted with sodium benzyl sulfide to yield 3-acetyl-2-(benzylsulfanyl)-5-chlorothiophene.

  • The resulting thioether is treated with chlorine gas in ethyl acetate to form the corresponding sulfenyl chloride.

  • Oxidation with hydrogen peroxide and sodium tungstate, followed by treatment with ammonia, affords 3-acetyl-5-chlorothiophene-2-sulfonamide.

Step 2: Formation of the Chiral Bromohydrin

  • The 3-acetyl-5-chlorothiophene-2-sulfonamide is brominated using pyridinium bromide perbromide to yield the corresponding bromoacetyl derivative.

  • Enantioselective reduction of the bromo ketone is achieved using (+)-B-chlorodiisopinocampheylborane in methyl tert-butyl ether at -25 to -20 °C.

Step 3: Cyclization to the Thienothiazine Core

  • Upon completion of the reduction, aqueous sodium hydroxide is added to the reaction mixture. This facilitates the cyclization of the bromohydrin to form the (S)-thieno[3,2-e]-1,2-thiazine derivative. The product is partitioned into the aqueous phase.

Step 4: Introduction of the 3-methoxypropyl Side Chain

  • The thienothiazine intermediate is alkylated with 3-bromopropyl methyl ether.

Step 5: Introduction of the C6-Sulfonamide Group

  • The alkylated thienothiazine is treated with n-butyllithium in tetrahydrofuran at -70 °C to effect a lithium-halogen exchange.

  • The resulting thienyllithium is reacted with sulfur dioxide, followed by hydroxylamine O-sulfonic acid, to introduce the sulfonamide group at the C6 position.

Step 6: Final Amination to Yield Brinzolamide

  • The primary sulfonamide is protected as an acetimidate using trimethyl orthoacetate.

  • The hydroxyl group at the C4 position is activated by tosylation.

  • Finally, reaction with ethylamine leads to the formation of the (R)-amine, yielding Brinzolamide.

Preclinical and Clinical Development Workflow

The development of Brinzolamide followed a structured pathway from preclinical evaluation to comprehensive clinical trials to establish its safety and efficacy.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development In_Vitro In Vitro Studies (Carbonic Anhydrase Inhibition Assays) Animal_Models Animal Models (Rabbits, Monkeys) In_Vitro->Animal_Models IOP_Lowering IOP Lowering Efficacy Animal_Models->IOP_Lowering Ocular_Pharmacokinetics Ocular Pharmacokinetics & Distribution Animal_Models->Ocular_Pharmacokinetics Safety_Tox Safety & Toxicology IOP_Lowering->Safety_Tox Ocular_Pharmacokinetics->Safety_Tox Phase_I Phase I Trials (Safety & Tolerability in Humans) Safety_Tox->Phase_I Phase_II Phase II Trials (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale, Comparative Efficacy & Safety) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission Post_Marketing Post-Marketing Surveillance (Phase IV) NDA_Submission->Post_Marketing

Workflow of Brinzolamide's Preclinical and Clinical Development.
Key Experimental Protocols

4.1.1. Preclinical: Measurement of Intraocular Pressure in Rabbits

This protocol outlines a typical method for assessing the IOP-lowering effects of Brinzolamide in a rabbit model.

  • Animal Model: Male Dutch-belted rabbits are used.

  • Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Bilateral IOP is measured using a rebound tonometer (e.g., TonoVet®) without topical anesthesia. Measurements are taken at regular intervals over a 24-hour period to establish a diurnal curve.

  • Drug Administration: A 1% Brinzolamide ophthalmic suspension is administered topically to one eye (e.g., two drops), while the contralateral eye may receive a vehicle control.

  • Post-treatment IOP Measurement: IOP is measured in both eyes at predetermined time points (e.g., every 3 hours) for 24 hours following drug instillation.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

4.1.2. In Vitro: Carbonic Anhydrase II Inhibition Assay

A fluorescence-based indicator-displacement assay can be employed to determine the inhibitory potency of compounds against CA-II.

  • Materials: Purified human carbonic anhydrase II, a fluorescent indicator known to bind to the active site of CA-II, and the test compound (Brinzolamide).

  • Principle: The fluorescent indicator exhibits quenching upon binding to the enzyme's active site. When a competitive inhibitor is introduced, it displaces the indicator, leading to a recovery of fluorescence.

  • Procedure: a. A solution of the fluorescent indicator is prepared in a suitable buffer (e.g., HEPES, pH 7.2). b. The enzyme is added to the indicator solution, causing a decrease in fluorescence intensity. c. Incremental concentrations of Brinzolamide are added to the enzyme-indicator complex. d. The fluorescence intensity is measured after each addition using a spectrofluorometer.

  • Data Analysis: The increase in fluorescence is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to displace 50% of the bound indicator, is calculated from this curve.

4.1.3. Clinical: Phase III Efficacy and Safety Study Design (Example)

The following is a representative design for a Phase III clinical trial evaluating Brinzolamide.

  • Study Design: A randomized, multicenter, double-masked, parallel-group study.[10]

  • Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Inclusion Criteria: Age ≥ 18 years, baseline IOP within a specified range (e.g., 22-34 mmHg), and best-corrected visual acuity of 20/200 or better in each eye.

  • Exclusion Criteria: Concurrent ocular infections, recent eye surgery, and contraindications to carbonic anhydrase inhibitors.

  • Treatment Arms:

    • Brinzolamide 1% suspension (e.g., twice or three times daily)

    • Active comparator (e.g., Dorzolamide 2%)

    • Placebo

  • Treatment Duration: Typically 3 months or longer.

  • Primary Endpoint: The mean reduction in diurnally corrected IOP from baseline at specified follow-up visits (e.g., week 2, week 6, month 3). IOP is measured at multiple time points throughout the day (e.g., 8 AM, 10 AM, 3 PM, 5 PM).

  • Safety Assessments: Monitoring of adverse events, including ocular discomfort (e.g., burning, stinging) and systemic side effects (e.g., taste perversion).

  • Statistical Analysis: Appropriate statistical methods are used to compare the IOP-lowering efficacy and safety between the treatment groups.

Conclusion

The discovery and synthesis of Brinzolamide represent a significant achievement in the targeted therapy of glaucoma. Its development from a rational design to a widely used clinical agent was underpinned by rigorous preclinical and clinical evaluation. The enantioselective synthesis provides an efficient route to this important therapeutic molecule. This guide has provided a comprehensive technical overview intended to serve as a valuable resource for professionals in the field of drug discovery and development.

References

Pharmacological Profile of Topical Brinzolamide 1%: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), formulated as a 1% ophthalmic suspension for topical administration.[1][2] It is indicated for the reduction of elevated intraocular pressure (IOP) in patients diagnosed with ocular hypertension or open-angle glaucoma.[3][4] Elevated IOP is a primary risk factor in the pathogenesis of glaucomatous optic nerve damage and subsequent visual field loss.[5] Brinzolamide effectively lowers IOP by suppressing the formation of aqueous humor in the ciliary body of the eye.[1][6] This guide provides a comprehensive overview of the pharmacological properties of Brinzolamide 1%, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety, supplemented with detailed experimental protocols and pathway visualizations.

Mechanism of Action

The primary mechanism of action of Brinzolamide involves the potent inhibition of carbonic anhydrase II (CA-II), the predominant isoenzyme in the ciliary processes of the eye.[7][8][9][10]

Signaling Pathway: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into bicarbonate ions (HCO₃⁻) and protons (H⁺).[6] These bicarbonate ions are crucial for the secretion of aqueous humor.[4] By inhibiting CA-II, Brinzolamide reduces the rate of bicarbonate ion formation.[6][11] This leads to a subsequent reduction in sodium and fluid transport into the posterior chamber, thereby decreasing the rate of aqueous humor secretion and lowering IOP.[1][9][11] It is estimated that over 99% of carbonic anhydrase activity must be inhibited to achieve a measurable reduction in IOP.[1]

cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Pharmacological Intervention CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II (CA-II) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Drives Fluid Transport IOP Intraocular Pressure (IOP) Secretion->IOP Maintains Brinzolamide Brinzolamide 1% Inhibition Inhibition Brinzolamide->Inhibition Inhibition->H2CO3 Blocks CA-II ReducedSecretion Reduced Aqueous Humor Secretion Inhibition->ReducedSecretion ReducedIOP Reduced IOP ReducedSecretion->ReducedIOP Leads to cluster_protocol Typical Experimental Workflow for a Topical Ocular Hypotensive Agent Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Visit (Washout Period, Diurnal IOP) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., Brinzolamide 1%) Randomization->Treatment_A Treatment_B Control Group (e.g., Placebo or Active Comparator) Randomization->Treatment_B FollowUp Follow-Up Visits (e.g., Week 2, 6, 12) Treatment_A->FollowUp Treatment_B->FollowUp Assessments Assessments at each visit: - IOP Measurement (Tonometry) - Safety Evaluation - Tolerability Assessment FollowUp->Assessments DataAnalysis Data Analysis (Efficacy & Safety Endpoints) FollowUp->DataAnalysis Conclusion Conclusion & Reporting DataAnalysis->Conclusion

References

Brinzolamide's Crucial Role in Aqueous Humor Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of brinzolamide in modulating aqueous humor dynamics. Brinzolamide, a potent carbonic anhydrase inhibitor, is a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This document provides a detailed overview of its mechanism of action, quantitative effects on ocular physiology, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase

Brinzolamide exerts its therapeutic effect by specifically and reversibly inhibiting carbonic anhydrase, an enzyme crucial for the production of aqueous humor.[1][2] The primary target within the eye is carbonic anhydrase isoenzyme II (CA-II), which is highly concentrated in the ciliary processes.[2][3]

The formation of aqueous humor is a complex process driven by the secretion of ions and solutes from the blood into the posterior chamber by the ciliary epithelium, creating an osmotic gradient that draws water in.[4][5] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[6][7] These bicarbonate ions are essential for the solute pump mechanisms that drive aqueous humor secretion.[6]

By inhibiting CA-II, brinzolamide reduces the availability of bicarbonate ions, thereby suppressing the rate of aqueous humor formation and consequently lowering intraocular pressure.[6][8] Studies have shown that brinzolamide does not significantly affect uveoscleral outflow, indicating that its primary mechanism of IOP reduction is the suppression of aqueous humor inflow.

Quantitative Effects on Aqueous Humor Dynamics

Clinical and preclinical studies have consistently demonstrated brinzolamide's efficacy in reducing intraocular pressure and aqueous humor flow. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Brinzolamide on Intraocular Pressure (IOP)

Study PopulationBrinzolamide Concentration & DosingMean IOP Reduction from BaselineCitation(s)
Patients with Primary Open-Angle Glaucoma or Ocular Hypertension1% twice daily3.8 to 5.7 mmHg[9]
Patients with Primary Open-Angle Glaucoma or Ocular Hypertension1% three times daily4.2 to 5.6 mmHg[9]
Patients with Ocular Hypertension or Open-Angle Glaucoma (Adjunctive to Travoprost/Timolol)1% twice dailyAdditional 2.8 mmHg (vs. 1.5 mmHg for placebo)[10]

Table 2: Effect of Brinzolamide on Aqueous Humor Flow

Study PopulationBrinzolamide ConcentrationMean Reduction in Aqueous Humor FlowCitation(s)
Healthy Human Volunteers1%0.47 µL/min (day); 0.16 µL/min (night)[1]
Ocular Hypertensive Monkeys1%0.69 µL/min[9]

Table 3: Inhibitory Activity of Brinzolamide against Carbonic Anhydrase Isoenzymes

IsoenzymeIC50 (nM)Citation(s)
Carbonic Anhydrase I (CA-I)~1,365[11][12]
Carbonic Anhydrase II (CA-II)3.19 - 3.2[11][12][13][14]
Carbonic Anhydrase IV (CA-IV)45.3[11][12]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involved in brinzolamide's mechanism of action.

G cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Hydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation Solute_Pump Solute Pump (Na+, Cl-, etc.) HCO3_H->Solute_Pump Drives Aq_Humor Aqueous Humor Formation Solute_Pump->Aq_Humor Osmotic Gradient Brinzolamide Brinzolamide CA_II Carbonic Anhydrase II (CA-II) Brinzolamide->CA_II Inhibits CA_II->H2CO3

Mechanism of Brinzolamide in Aqueous Humor Suppression.

G cluster_isoenzymes Carbonic Anhydrase Isoenzymes Brinzolamide Brinzolamide CAII CA-II (IC50 = 3.2 nM) Brinzolamide->CAII High Affinity (Primary Target) CAIV CA-IV (IC50 = 45.3 nM) Brinzolamide->CAIV Moderate Affinity CAI CA-I (IC50 = ~1365 nM) Brinzolamide->CAI Low Affinity

Brinzolamide's Inhibitory Affinity for CA Isoenzymes.

Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental protocols. Below are detailed methodologies for key experiments.

Measurement of Intraocular Pressure (IOP)

Goldmann Applanation Tonometry (GAT)

Goldmann Applanation Tonometry is the gold standard for measuring IOP in clinical trials.[15][16][17][18]

  • Principle: The tonometer measures the force required to flatten (applanate) a fixed area of the cornea. According to the Imbert-Fick principle, the pressure inside a sphere is proportional to the force applied to its surface.

  • Procedure:

    • A topical anesthetic and a fluorescein dye strip are applied to the patient's eye.

    • The patient is positioned at a slit lamp, and the tonometer prism, mounted on the slit lamp, is brought into contact with the central cornea.

    • A cobalt blue light is used to visualize two fluorescent semicircles.

    • The force applied by the tonometer is adjusted until the inner edges of the two semicircles align.

    • The IOP is read directly from the tonometer's calibrated dial in millimeters of mercury (mmHg).

Measurement of Aqueous Humor Flow

Fluorophotometry

Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow.

  • Principle: A fluorescent dye (fluorescein) is introduced into the anterior chamber, and its rate of disappearance, primarily due to aqueous humor turnover, is measured over time.

  • Procedure:

    • A known concentration of fluorescein is administered topically to the eye.

    • After a period to allow for corneal penetration and distribution in the anterior chamber, the concentration of fluorescein is measured using a specialized fluorophotometer.

    • Measurements are repeated at regular intervals over several hours.

    • The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).

Measurement of Outflow Facility

Constant Pressure Infusion

This technique is used in preclinical animal models, such as monkeys, to determine the facility of aqueous humor outflow.[19][20][21][22]

  • Principle: A constant pressure is applied to the anterior chamber, and the rate of fluid infusion required to maintain that pressure is measured. A higher infusion rate indicates a greater outflow facility.

  • Procedure:

    • The animal is anesthetized, and a needle is inserted into the anterior chamber.

    • The needle is connected to a perfusion system that maintains a constant, predetermined pressure.

    • The rate of a balanced salt solution infused into the eye to maintain this pressure is recorded.

    • The outflow facility (C) is calculated as the change in infusion rate divided by the change in intraocular pressure (C = ΔF/ΔP) and is expressed in µL/min/mmHg.

G start Start: Anesthetize Subject cannulate Cannulate Anterior Chamber with Infusion Needle start->cannulate connect Connect Needle to Perfusion System cannulate->connect set_pressure Set Perfusion System to a Constant Pressure (P1) connect->set_pressure measure_flow Measure Steady-State Infusion Flow Rate (F1) set_pressure->measure_flow change_pressure Change to a New Constant Pressure (P2) measure_flow->change_pressure measure_flow2 Measure New Steady-State Infusion Flow Rate (F2) change_pressure->measure_flow2 calculate Calculate Outflow Facility: C = (F2 - F1) / (P2 - P1) measure_flow2->calculate end_exp End Experiment calculate->end_exp

Workflow for Constant Pressure Infusion Experiment.

Conclusion

Brinzolamide plays a pivotal role in the management of elevated intraocular pressure by effectively suppressing the formation of aqueous humor. Its high affinity and selectivity for carbonic anhydrase II in the ciliary epithelium make it a targeted and efficient therapeutic agent. The quantitative data from rigorous experimental protocols consistently validate its efficacy in reducing both IOP and aqueous humor flow. A thorough understanding of its mechanism of action and the methodologies used to evaluate its effects is essential for ongoing research and the development of novel glaucoma therapies.

References

The Cytochrome P450-Mediated Metabolism of Brinzolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the carbonic anhydrase inhibitor brinzolamide, with a specific focus on the role of cytochrome P450 (CYP) isozymes. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction to Brinzolamide and its Metabolic Profile

Brinzolamide is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the eye. By inhibiting CA-II, brinzolamide effectively reduces intraocular pressure, making it a key therapeutic agent in the management of open-angle glaucoma and ocular hypertension. While administered topically to the eye, brinzolamide is absorbed systemically and undergoes hepatic metabolism. Understanding the metabolic fate of brinzolamide is critical for predicting potential drug-drug interactions and assessing its overall safety profile.

The metabolism of brinzolamide is primarily mediated by the cytochrome P450 superfamily of enzymes. In vitro studies have identified several CYP isozymes responsible for the biotransformation of brinzolamide into its various metabolites.[1][2]

Cytochrome P450 Isozymes Involved in Brinzolamide Metabolism

Multiple cytochrome P450 isozymes have been implicated in the metabolism of brinzolamide. The primary isozyme responsible for its metabolism is CYP3A4, with contributions from other isozymes including CYP2A6, CYP2B6, CYP2C8, and CYP2C9.[1][2]

Data Presentation

Table 1: Cytochrome P450 Isozymes and their Role in Brinzolamide Metabolism

CYP IsozymeRole in Brinzolamide MetabolismPrimary Metabolite Formed
CYP3A4 Major contributor to metabolismN-desethylbrinzolamide
CYP2A6 Contributes to metabolismN-desethylbrinzolamide and other metabolites
CYP2B6 Contributes to metabolismN-desethylbrinzolamide and other metabolites
CYP2C8 Contributes to metabolismN-desethylbrinzolamide and other metabolites
CYP2C9 Contributes to metabolismN-desethylbrinzolamide and other metabolites

Table 2: Major Metabolites of Brinzolamide

MetaboliteDescriptionMetabolic Pathway
N-desethylbrinzolamide The primary and active metabolite of brinzolamide.N-dealkylation of the ethylamino side chain.
N-desmethoxypropylbrinzolamide A metabolite formed through the modification of the methoxypropyl group.O-demethylation followed by N-dealkylation.
O-desmethylbrinzolamide A metabolite resulting from the removal of a methyl group.O-demethylation of the methoxypropyl group.

Metabolic Pathways of Brinzolamide

The metabolism of brinzolamide primarily involves N-dealkylation and O-demethylation reactions catalyzed by CYP450 enzymes. The major metabolic pathway is the N-deethylation of the ethylamino side chain to form N-desethylbrinzolamide.

Brinzolamide_Metabolism Brinzolamide Brinzolamide N_desethyl N-desethylbrinzolamide Brinzolamide->N_desethyl CYP3A4, CYP2A6, CYP2B6, CYP2C8, CYP2C9 (N-dealkylation) N_desmethoxypropyl N-desmethoxypropylbrinzolamide Brinzolamide->N_desmethoxypropyl CYP-mediated O_desmethyl O-desmethylbrinzolamide Brinzolamide->O_desmethyl CYP-mediated (O-demethylation)

Brinzolamide Metabolic Pathway

Experimental Protocols

The following sections detail generalized in vitro experimental protocols for studying the metabolism of brinzolamide by cytochrome P450 isozymes. These protocols are based on standard methodologies used in drug metabolism research.

In Vitro Metabolism of Brinzolamide using Human Liver Microsomes (HLMs)

This protocol outlines the procedure for assessing the metabolism of brinzolamide in a pooled human liver microsomal fraction, which contains a mixture of CYP enzymes.

Materials:

  • Brinzolamide

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs, and brinzolamide at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile).

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate and analyze the formation of metabolites (e.g., N-desethylbrinzolamide) and the depletion of the parent compound (brinzolamide) using a validated LC-MS/MS method.

Reaction Phenotyping of Brinzolamide Metabolism using Recombinant Human CYP Isozymes

This protocol is designed to identify the specific CYP isozymes responsible for brinzolamide metabolism by using individual, recombinantly expressed CYP enzymes.

Materials:

  • Brinzolamide

  • Recombinant human CYP isozymes (e.g., CYP3A4, CYP2A6, CYP2B6, CYP2C8, CYP2C9) co-expressed with cytochrome P450 reductase

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Control insect cell microsomes (without expressed CYP)

  • Quenching solvent

  • LC-MS/MS system

Procedure:

  • Incubation Setup: For each CYP isozyme to be tested, prepare an incubation mixture containing the recombinant enzyme, potassium phosphate buffer, and brinzolamide. A control incubation with control microsomes should also be prepared.

  • Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a fixed period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent.

  • Sample Processing: Process the samples as described in the HLM protocol (protein precipitation).

  • Analysis: Analyze the samples by LC-MS/MS to determine the extent of brinzolamide metabolism by each individual CYP isozyme. The activity of each isozyme is determined by comparing the metabolite formation or parent drug depletion in the presence of the active enzyme to the control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro drug metabolism study, from initial screening to the identification of metabolizing enzymes.

Experimental_Workflow cluster_screening Metabolic Stability Screening cluster_phenotyping CYP Reaction Phenotyping cluster_kinetics Enzyme Kinetics Screening Incubate Brinzolamide with Human Liver Microsomes Analysis1 LC-MS/MS Analysis of Parent Drug Depletion Screening->Analysis1 Recombinant_CYPs Incubate Brinzolamide with Recombinant CYP Isozymes Screening->Recombinant_CYPs If metabolism is observed Inhibitor_Assay Incubate Brinzolamide with HLMs and specific CYP inhibitors Screening->Inhibitor_Assay If metabolism is observed Analysis2 LC-MS/MS Analysis of Metabolite Formation Recombinant_CYPs->Analysis2 Inhibitor_Assay->Analysis2 Kinetic_Assay Incubate varying concentrations of Brinzolamide with key CYP isozymes Analysis2->Kinetic_Assay Identify key enzymes Analysis3 Determine Km and Vmax Kinetic_Assay->Analysis3

In Vitro Drug Metabolism Experimental Workflow

Conclusion

The metabolism of brinzolamide is a complex process involving multiple cytochrome P450 isozymes, with CYP3A4 playing a predominant role. The primary metabolic pathway is N-dealkylation, leading to the formation of the active metabolite N-desethylbrinzolamide. The in vitro experimental protocols described in this guide provide a framework for researchers to further investigate the metabolism of brinzolamide and other drug candidates. A thorough understanding of a drug's metabolic profile is essential for safe and effective drug development. Further research is warranted to quantify the precise contribution of each CYP isozyme and to determine the kinetic parameters of these metabolic reactions.

References

Early Research and Development of Brinzolamide for Open-Angle Glaucoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Brinzolamide, a potent carbonic anhydrase inhibitor developed for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The document focuses on the early preclinical and clinical investigations that established its efficacy, safety, and mechanism of action, paving the way for its use as a cornerstone in glaucoma therapy.

Core Mechanism of Action: Inhibition of Carbonic Anhydrase II

Brinzolamide exerts its therapeutic effect by selectively inhibiting carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the ciliary processes of the eye.[1][2] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The resulting bicarbonate ions are actively transported into the posterior chamber, creating an osmotic gradient that drives the secretion of aqueous humor.

By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, thereby suppressing aqueous humor production and leading to a significant reduction in intraocular pressure.[1][2] This targeted, localized action within the eye minimizes the systemic side effects commonly associated with oral carbonic anhydrase inhibitors.

Brinzolamide's Mechanism of Action in Aqueous Humor Suppression cluster_ciliary_epithelium Ciliary Epithelium cluster_effect Therapeutic Effect CO2 CO₂ CAII Carbonic Anhydrase II (CA-II) CO2->CAII Substrate H2O H₂O H2O->CAII Substrate H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H H⁺ H2CO3->H Aqueous_Humor Aqueous Humor Production HCO3->Aqueous_Humor Drives CAII->H2CO3 Catalyzes Brinzolamide Brinzolamide Brinzolamide->CAII Inhibits Reduced_Aqueous_Humor Reduced Aqueous Humor Production Brinzolamide->Reduced_Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains Reduced_IOP Reduced Intraocular Pressure Reduced_Aqueous_Humor->Reduced_IOP

Mechanism of Brinzolamide in reducing aqueous humor production.

Quantitative Data from Early Clinical Trials

Early clinical trials rigorously evaluated the efficacy and safety of Brinzolamide. The following tables summarize key quantitative data from these foundational studies.

Table 1: Dose-Response of Brinzolamide Ophthalmic Suspension (Twice Daily Dosing)
Brinzolamide ConcentrationMean IOP Reduction (mmHg)Mean IOP Reduction (%)
0.3%3.814.1
1.0%4.516.9
2.0%4.617.2

Data from a multicenter, double-masked, placebo-controlled, parallel-group study in patients with primary open-angle glaucoma or ocular hypertension.

Table 2: Comparative Efficacy of Brinzolamide 1% vs. Dorzolamide 2% and Timolol 0.5%
Treatment GroupDosing FrequencyMean IOP Change from Baseline (mmHg)
Brinzolamide 1%Twice Daily-3.8 to -5.7
Brinzolamide 1%Three Times Daily-4.2 to -5.6
Dorzolamide 2%Three Times Daily-4.3 to -5.9
Timolol 0.5%Twice Daily-5.2 to -6.3

Results from a 3-month, multicenter, double-masked, prospective, parallel-group study involving 572 patients.[1]

Table 3: Safety Profile - Incidence of Common Adverse Events
Adverse EventBrinzolamide 1% (Twice Daily)Brinzolamide 1% (Three Times Daily)Dorzolamide 2% (Three Times Daily)
Ocular Discomfort (burning/stinging)1.8%3.0%16.4%
Blurred Vision5-10%5-10%Not Reported
Taste Perversion (bitter, sour, or unusual)5-10%5-10%Not Reported
Blepharitis1-5%1-5%Not Reported
Dermatitis1-5%1-5%Not Reported
Dry Eye1-5%1-5%Not Reported
Foreign Body Sensation1-5%1-5%Not Reported
Headache1-5%1-5%Not Reported
Hyperemia1-5%1-5%Not Reported
Ocular Discharge1-5%1-5%Not Reported
Ocular Keratitis1-5%1-5%Not Reported
Ocular Pain1-5%1-5%Not Reported
Ocular Pruritus1-5%1-5%Not Reported
Rhinitis1-5%1-5%Not Reported

Data compiled from early clinical studies.[3]

Experimental Protocols of Early Clinical Investigations

The early clinical development of Brinzolamide was characterized by robust and well-controlled studies. The following outlines the typical methodologies employed in these trials.

Study Design

A prevalent design in the early evaluation of Brinzolamide was the multicenter, double-masked, prospective, parallel-group study .[1] This design is crucial for minimizing bias and ensuring the generalizability of the findings.

Typical Early Phase Clinical Trial Workflow for Brinzolamide cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Glaucoma Medications Screening->Washout Randomization Randomization (Double-Masked) Washout->Randomization Brinzolamide_BID Brinzolamide 1% BID Randomization->Brinzolamide_BID Brinzolamide_TID Brinzolamide 1% TID Randomization->Brinzolamide_TID Dorzolamide Dorzolamide 2% TID (Active Comparator) Randomization->Dorzolamide Timolol Timolol 0.5% BID (Active Comparator) Randomization->Timolol FollowUp 3-Month Treatment Period Brinzolamide_BID->FollowUp Brinzolamide_TID->FollowUp Dorzolamide->FollowUp Timolol->FollowUp IOP_Measurement Diurnal IOP Measurement (Peak and Trough) FollowUp->IOP_Measurement Safety_Assessment Adverse Event Monitoring FollowUp->Safety_Assessment Statistical_Analysis Statistical Analysis (e.g., ANCOVA) IOP_Measurement->Statistical_Analysis Safety_Assessment->Statistical_Analysis

Workflow of a typical early phase comparative clinical trial for Brinzolamide.
Patient Population

Key inclusion and exclusion criteria for these early studies were designed to create a homogenous patient population suitable for assessing the drug's efficacy and safety.

Inclusion Criteria:

  • Diagnosis of open-angle glaucoma or ocular hypertension.

  • Age 18 years or older.

  • Intraocular pressure within a specified range (e.g., ≥ 21 mmHg).

  • Willingness to undergo a washout period for any existing glaucoma medications.

Exclusion Criteria:

  • History of hypersensitivity to sulfonamides.

  • Severe renal impairment.

  • Presence of other significant ocular diseases that could confound the results.

  • Pregnancy or lactation.

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The primary measure of efficacy was the mean change in diurnally corrected IOP from baseline at specified time points (e.g., week 2, week 6, and month 3).[4]

  • IOP Measurement: Intraocular pressure was consistently measured using Goldmann applanation tonometry, the gold standard for IOP assessment.[5] Measurements were typically taken at multiple time points throughout the day to capture the diurnal variation in IOP.

  • Safety Assessments: Safety was evaluated through the monitoring and recording of all adverse events, with a particular focus on ocular and systemic side effects. Visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy were also performed at baseline and follow-up visits.

Statistical Analysis

The statistical analysis plans for these early trials were robust, often employing Analysis of Covariance (ANCOVA) to compare the treatment groups while adjusting for baseline IOP. The primary analysis was typically performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication.

Conclusion

The early research on Brinzolamide for open-angle glaucoma established it as a safe and effective topical carbonic anhydrase inhibitor. Through well-designed dose-ranging and comparative clinical trials, its optimal concentration and dosing frequency were determined, and its efficacy in lowering intraocular pressure was demonstrated to be comparable to other established treatments, but with a superior local comfort profile. The detailed understanding of its mechanism of action and the rigorous methodologies employed in its early clinical development have solidified its place as a valuable therapeutic option for patients with glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of this foundational research for professionals in the field of ophthalmology and drug development.

References

Methodological & Application

Application Note: Quantification of Brinzolamide using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Brinzolamide in bulk drug and pharmaceutical dosage forms. The described method is simple, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The protocol outlined below provides a comprehensive guide for the determination of Brinzolamide, adhering to ICH guidelines for method validation.

Introduction

Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of Brinzolamide formulations. This document provides a detailed protocol for an RP-HPLC method that effectively separates Brinzolamide from its degradation products, ensuring a high degree of specificity and accuracy.

Chromatographic Conditions

A summary of various reported chromatographic conditions for the quantification of Brinzolamide is presented in Table 1. The presented protocol is a robust method based on a compilation of these findings.

Table 1: Summary of Reported RP-HPLC Methods for Brinzolamide Quantification

ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex C18 (150 x 4.6 mm, 5µm)[1]Cosmosil C18 (250 x 4.6 mm, 5µm)[2]Phenomenex C18 (250 x 4.6 mm, 5µm)[3][4]Zorbax SB C18 (250 x 4.6 mm, 2.6µm)[5]
Mobile Phase 0.1% Formic Acid : Methanol (65:35 v/v)[1]Acetonitrile : KH2PO4 buffer (40:60 v/v)[2]Phosphate buffer (pH 6.6) : Acetonitrile : Methanol (45:15:40 v/v/v)[3][4]KH2PO4 buffer (pH 3.0) : Acetonitrile (60:40 v/v)[5]
Flow Rate 1.0 mL/min[1][3][4]1.0 mL/min[2]1.0 mL/min[3][4]1.0 mL/min[5]
Detection Wavelength 254 nm[1][3][4]254 nm[2]254 nm[3][4]225 nm[5]
Retention Time (min) ~3.5[1]~6.6[2]~5.7[3][4]~5.3[5]
Linearity Range (µg/mL) 2 - 10[1]100 - 500Not Specified10 - 30[5]
Correlation Coefficient (R²) > 0.999[1]0.9980.9993[3][4]0.998[5]
% Recovery 99.88%[1]Not SpecifiedNot Specified98.392 – 100.561%[5]
LOD (µg/mL) Not SpecifiedNot SpecifiedNot Specified1.305[5]
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified3.956[5]

Experimental Protocol

This protocol provides a detailed methodology for the quantification of Brinzolamide using RP-HPLC.

Materials and Reagents
  • Brinzolamide reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Formic acid, analytical grade

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Orthophosphoric acid, analytical grade

  • Water, HPLC grade or Milli-Q water

  • Brinzolamide ophthalmic suspension (or other formulation)

Equipment
  • HPLC system with UV detector

  • C18 analytical column (e.g., Phenomenex C18, 250 x 4.6 mm, 5µm)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase (Example: 0.1% Formic Acid in Methanol/Water)

  • Prepare 0.1% aqueous formic acid by adding 1 mL of formic acid to 999 mL of HPLC grade water.

  • Mix the 0.1% formic acid solution with methanol in a 65:35 (v/v) ratio.

  • Degas the mobile phase by sonicating for 15-20 minutes.

Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of Brinzolamide reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up the volume to 100 mL with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).

Sample Preparation (from Ophthalmic Suspension)

  • Accurately measure a volume of the Brinzolamide ophthalmic suspension equivalent to 10 mg of Brinzolamide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the suspension.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

Chromatographic Analysis
  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to the appropriate wavelength (e.g., 254 nm).[1][3][4]

  • Inject 20 µL of each working standard solution and the prepared sample solution into the HPLC system.

  • Record the chromatograms and the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the Brinzolamide standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.

  • Determine the concentration of Brinzolamide in the sample solution by interpolating its peak area on the calibration curve.

  • Calculate the amount of Brinzolamide in the original pharmaceutical dosage form, taking into account the dilution factors.

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of Brinzolamide in a blank and placebo chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of standard is spiked into a placebo formulation.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation hplc_setup HPLC System Setup & Equilibration mobile_phase->hplc_setup standard_prep Standard Solution Preparation injection Injection of Standards & Samples standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection hplc_setup->injection chrom_acq Chromatogram Acquisition injection->chrom_acq calibration Calibration Curve Construction chrom_acq->calibration quantification Quantification of Brinzolamide calibration->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for Brinzolamide quantification by RP-HPLC.

validation_parameters method Validated RP-HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

Caption: Key parameters for RP-HPLC method validation according to ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of Brinzolamide in pharmaceutical formulations. The clear separation of the analyte peak from potential degradants makes it suitable for stability-indicating assays. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results for quality control and research purposes.

References

Protocol for the Preparation of Brinzolamide Ophthalmic Suspension (1% w/v)

Author: BenchChem Technical Support Team. Date: November 2025

For research and development purposes only.

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation of a sterile 1% (10 mg/mL) Brinzolamide ophthalmic suspension. The procedures outlined below are based on established methods and publicly available formulation data, designed to guide researchers, scientists, and drug development professionals in creating a stable and well-characterized suspension.

Formulation Composition

The following table summarizes a typical formulation for a 1% Brinzolamide ophthalmic suspension, consistent with commercially available products.[1][2][3][4] The quantities are provided for the preparation of a 100 mL batch.

Component Function Concentration (% w/v) Quantity per 100 mL
BrinzolamideActive Pharmaceutical Ingredient (API)1.0%1.0 g
Carbomer 974PViscosity-enhancing agent0.4-0.5%0.4-0.5 g
TyloxapolSurfactant / Wetting agent0.01-0.1%10-100 mg
MannitolTonicity agent~3.5%~3.5 g
Edetate Disodium (EDTA)Chelating agent / Preservative aid~0.01%~10 mg
Benzalkonium Chloride (BAK)Preservative~0.01%~10 mg
Sodium ChlorideTonicity agentAs neededAs needed
Sodium Hydroxide (1N)pH adjusting agentAs neededAs needed
Hydrochloric Acid (1N)pH adjusting agentAs neededAs needed
Purified WaterVehicleq.s. to 100%q.s. to 100 mL

Note: The final osmolality of the suspension should be approximately 300 mOsm/kg, and the pH should be adjusted to approximately 7.5.[2][5][6]

Experimental Protocols

The preparation of a sterile Brinzolamide ophthalmic suspension is a multi-step process that requires careful attention to aseptic techniques to ensure the final product's sterility and stability. Several methods for sterilization and preparation have been documented.[1][7][8][9] Below are two representative protocols.

Protocol A: Autoclave-Based Method

This method involves the sterilization of a slurry of Brinzolamide, followed by aseptic mixing with a sterile vehicle concentrate.[1][8][10]

2.1. Preparation of Brinzolamide Slurry

  • In a suitable vessel, disperse Brinzolamide powder in a solution of Tyloxapol in purified water.

  • Add milling beads (e.g., zirconia beads) to the vessel.[8]

  • Seal the vessel and sterilize by autoclaving at 121-127°C for 30-45 minutes.[8]

  • While hot, subject the slurry to ball milling until the desired particle size distribution is achieved.[1][10]

2.2. Preparation of Vehicle Concentrate

  • In a separate vessel, disperse Carbomer 974P in purified water with agitation to form a slurry.

  • In another vessel, dissolve Mannitol, Edetate Disodium, and Benzalkonium Chloride in purified water.

  • Aseptically combine the Carbomer slurry and the solution containing the other excipients.

  • Adjust the pH of the vehicle concentrate to approximately 7.5 using 1N Sodium Hydroxide or 1N Hydrochloric Acid.[8]

  • Sterilize the vehicle concentrate by autoclaving.

2.3. Aseptic Compounding

  • Under aseptic conditions (e.g., in a laminar flow hood), aseptically transfer the sterile Brinzolamide slurry to the sterile vehicle concentrate.

  • Mix thoroughly until a homogenous suspension is obtained.

  • Bring the final volume to 100 mL with sterile purified water.

  • Package into sterile ophthalmic dispensers.

Protocol B: Dry Heat Sterilization of API

This method involves the dry heat sterilization of the Brinzolamide powder, which is then aseptically combined with a sterile surfactant solution and vehicle.[7][11][12][13]

2.1. Sterilization of Brinzolamide

  • Place the Brinzolamide powder in a suitable container for dry heat sterilization.

  • Sterilize by dry heat at a temperature between 100-115°C for 2-18 hours.[11][12] It is critical to keep the temperature below the melting point of Brinzolamide (~131°C).[7][12]

2.2. Preparation of Sterile Surfactant Solution

  • Dissolve Tyloxapol in purified water.

  • Sterilize the surfactant solution by filtration through a 0.22 µm sterile filter.

2.3. Preparation of Sterile Vehicle

  • Disperse Carbomer 974P in purified water.

  • In a separate container, dissolve Mannitol, Edetate Disodium, and Benzalkonium Chloride in purified water.

  • Combine the Carbomer slurry with the solution of other excipients.

  • Adjust the pH to approximately 7.5.

  • Sterilize the vehicle by autoclaving.

2.4. Aseptic Compounding

  • Under aseptic conditions, aseptically mix the dry heat sterilized Brinzolamide with the sterile surfactant solution to form a slurry.[7][11][12]

  • If necessary, reduce the particle size of the slurry by homogenization or microfluidization.[5][12]

  • Aseptically add the sterile Brinzolamide slurry to the sterile vehicle.

  • Mix until a uniform suspension is achieved.

  • Adjust to the final volume with sterile purified water and package.

Quality Control

The final suspension should be subjected to a series of quality control tests to ensure it meets the required specifications.

Parameter Method Typical Specification
Appearance Visual InspectionA uniform, white to off-white suspension.[14]
pH pH meter6.5 - 8.5 (Target: ~7.5)[3][10]
Osmolality Osmometer270 - 320 mOsm/kg (Target: ~300 mOsm/kg)[2][5][10]
Viscosity Viscometer/RheometerConforms to established standards.
Particle Size Distribution Laser Diffraction or MicroscopyA defined particle size distribution is crucial for efficacy and comfort.[14][15]
Assay (Brinzolamide) HPLC90.0% - 110.0% of the label claim.
Sterility Microbial Limit TestMust be sterile.[14]
Preservative Efficacy Preservative Effectiveness TestMeets pharmacopeial requirements.

Visualizations

The following diagrams illustrate the workflows for the preparation of Brinzolamide ophthalmic suspension.

Protocol_A_Autoclave_Method cluster_slurry Brinzolamide Slurry Preparation cluster_vehicle Vehicle Concentrate Preparation cluster_compounding Aseptic Compounding slurry_prep Disperse Brinzolamide & Tyloxapol in Water add_beads Add Milling Beads slurry_prep->add_beads autoclave_slurry Autoclave Slurry add_beads->autoclave_slurry ball_mill Ball Mill Hot Slurry autoclave_slurry->ball_mill aseptic_mix Aseptically Mix Slurry and Vehicle ball_mill->aseptic_mix carbomer_prep Disperse Carbomer 974P in Water combine_vehicle Combine Carbomer Slurry and Excipient Solution carbomer_prep->combine_vehicle excipients_prep Dissolve Mannitol, EDTA, BAK in Water excipients_prep->combine_vehicle ph_adjust_vehicle Adjust pH to ~7.5 combine_vehicle->ph_adjust_vehicle autoclave_vehicle Autoclave Vehicle ph_adjust_vehicle->autoclave_vehicle autoclave_vehicle->aseptic_mix qs_volume q.s. to Final Volume aseptic_mix->qs_volume packaging Package into Sterile Dispensers qs_volume->packaging

Caption: Workflow for the Autoclave-Based Method (Protocol A).

Protocol_B_Dry_Heat_Method cluster_api API Sterilization cluster_surfactant Surfactant Solution Preparation cluster_vehicle_b Vehicle Preparation cluster_compounding_b Aseptic Compounding dry_heat Dry Heat Sterilize Brinzolamide Powder aseptic_mix_slurry Aseptically Mix Sterile Brinzolamide and Surfactant Solution dry_heat->aseptic_mix_slurry dissolve_surfactant Dissolve Tyloxapol in Water filter_surfactant Sterile Filter Surfactant Solution dissolve_surfactant->filter_surfactant filter_surfactant->aseptic_mix_slurry carbomer_prep_b Disperse Carbomer 974P in Water combine_vehicle_b Combine Carbomer Slurry and Excipient Solution carbomer_prep_b->combine_vehicle_b excipients_prep_b Dissolve Mannitol, EDTA, BAK in Water excipients_prep_b->combine_vehicle_b ph_adjust_vehicle_b Adjust pH to ~7.5 combine_vehicle_b->ph_adjust_vehicle_b autoclave_vehicle_b Autoclave Vehicle ph_adjust_vehicle_b->autoclave_vehicle_b aseptic_mix_final Aseptically Add Slurry to Sterile Vehicle autoclave_vehicle_b->aseptic_mix_final homogenize Homogenize/Microfluidize Slurry (Optional) aseptic_mix_slurry->homogenize homogenize->aseptic_mix_final qs_volume_b q.s. to Final Volume aseptic_mix_final->qs_volume_b packaging_b Package into Sterile Dispensers qs_volume_b->packaging_b

Caption: Workflow for the Dry Heat Sterilization Method (Protocol B).

References

Application Notes & Protocols: In Vivo Ocular Toxicity Testing of Brinzolamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brinzolamide is a potent, specific, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor production in the ciliary processes of the eye[1][2][3]. By inhibiting CA-II, Brinzolamide effectively reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP)[1][4]. This makes it a cornerstone therapy for managing elevated IOP in patients with ocular hypertension or open-angle glaucoma[2][5]. Brinzolamide is commercially available as a 1% ophthalmic suspension (e.g., Azopt®) and is often used as a monotherapy or as an adjunct to other IOP-lowering medications like prostaglandin analogues or beta-blockers[3][5][6].

While topically administered, Brinzolamide is systemically absorbed and, as a sulfonamide derivative, carries a risk of adverse reactions associated with this class of drugs[5][7]. Furthermore, the formulation of ophthalmic drugs can significantly impact their safety, efficacy, and patient comfort. Therefore, rigorous in vivo ocular toxicity testing of novel and existing Brinzolamide formulations is imperative to ensure they are safe, well-tolerated, and effective for clinical use. These application notes provide detailed protocols for key in vivo toxicity assays and summarize the toxicological profile of Brinzolamide formulations.

Summary of Toxicological Profile

The safety profile of Brinzolamide has been evaluated in numerous clinical trials. The most frequently observed adverse reactions are typically mild and localized to the eye. However, due to its systemic absorption as a sulfonamide, rare but severe systemic reactions can occur.

Table 1: Summary of Adverse Reactions Associated with Brinzolamide Ophthalmic Suspension 1%
Incidence RateAdverse Reaction TypeSpecific Reactions Reported
Common (5-10%) Ocular / SystemicBlurred vision, Bitter, sour, or unusual taste[5][7][8][9]
Less Common (1-5%) OcularBlepharitis, Dry eye, Foreign body sensation, Hyperemia, Ocular discharge, Ocular discomfort, Ocular keratitis, Ocular pain, Ocular pruritus[5][7][8]
SystemicDermatitis, Headache, Rhinitis[5][7]
Rare (<1%) Ocular / SystemicAllergic reactions, Alopecia, Chest pain, Conjunctivitis, Diarrhea, Dizziness, Dry mouth, Dyspnea, Dyspepsia, Eye fatigue, Keratoconjunctivitis, Nausea, Tearing, Urticaria[8]
Severe (Rare) Systemic (Sulfonamide Hypersensitivity)Stevens-Johnson syndrome (SJS), Toxic epidermal necrolysis (TEN), Fulminant hepatic necrosis, Agranulocytosis, Aplastic anemia[5][7][8][10]

Experimental Protocols for In Vivo Ocular Toxicity

The following protocols are standard methods used to assess the ocular safety of Brinzolamide formulations in animal models, typically New Zealand albino rabbits, which are widely accepted for ophthalmic toxicity studies.

Modified Draize Ocular Irritation Test

This test evaluates the potential of a formulation to cause irritation to the conjunctiva, cornea, and iris.

Objective: To assess the ocular irritation potential of a Brinzolamide formulation following a single topical instillation.

Animal Model: Healthy, adult New Zealand albino rabbits.

Materials:

  • Test formulation (Brinzolamide)

  • Control (e.g., physiological saline or vehicle without Brinzolamide)

  • Micropipette or calibrated dropper

  • Examination lamp and slit lamp biomicroscope

  • Scoring system (based on the Draize scale)

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the study.

  • Baseline Examination: Perform a thorough ophthalmic examination of both eyes of each rabbit to ensure no pre-existing ocular abnormalities.

  • Instillation: Instill a single dose (typically 50 μL) of the test formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives the control substance[11].

  • Observation: Examine the treated and control eyes at specific time points post-instillation (e.g., 1, 24, 48, and 72 hours). For some studies, observations can extend for several days to assess the resolution of any irritation[12].

  • Scoring: Grade ocular lesions for the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, discharge) according to a standardized scoring system (see Table 2).

  • Interpretation: Calculate the total irritation score for each animal at each time point. The potential for irritation is classified based on the severity and persistence of the observed lesions. Formulations with scores of zero are considered non-irritating[11].

Intraocular Pressure (IOP) Measurement

This protocol assesses the pharmacodynamic effect (IOP reduction) and can also reveal adverse effects like a paradoxical increase in IOP.

Objective: To measure changes in IOP in response to the topical application of a Brinzolamide formulation.

Animal Model: Normotensive or hypertensive New Zealand albino rabbits[13][14].

Materials:

  • Test formulation (Brinzolamide)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen, Schiøtz tonometer)

  • Animal restrainer

Procedure:

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes of each rabbit before treatment.

  • Anesthesia: Apply one drop of topical anesthetic to each eye to minimize discomfort and blinking during measurement.

  • Instillation: Administer a single dose of the Brinzolamide formulation to one eye, with the contralateral eye serving as a control.

  • IOP Monitoring: Measure the IOP in both eyes at predetermined time intervals after instillation (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours)[11][15].

  • Data Analysis: Calculate the mean IOP and the percentage reduction in IOP from baseline at each time point. Compare the IOP in the treated eye to the control eye. A significant and sustained decrease in IOP indicates efficacy, while any significant increase could signal an adverse reaction. The percentage decrease in IOP can be calculated using the formula: % Decrease in IOP = [(IOP_control - IOP_dosed) / IOP_control] x 100[11].

Histopathological Examination

Histopathology provides a microscopic assessment of ocular tissues to identify any subtle or significant pathological changes induced by the formulation.

Objective: To evaluate ocular tissues for evidence of inflammation, cellular damage, or structural changes following repeated administration of a Brinzolamide formulation.

Animal Model: New Zealand albino rabbits.

Materials:

  • Test formulation (Brinzolamide)

  • Euthanasia solution

  • Fixative (e.g., 10% neutral buffered formalin, Davidson's solution)

  • Paraffin wax

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin - H&E)

  • Light microscope

Procedure:

  • Dosing Regimen: Administer the test formulation to one eye of each rabbit according to a defined schedule (e.g., once or multiple times daily for a period of several days or weeks).

  • Euthanasia and Enucleation: At the end of the study period, humanely euthanize the animals and carefully enucleate both the treated and control eyes.

  • Fixation: Immediately fix the globes in an appropriate fixative to preserve tissue architecture.

  • Tissue Processing: Dehydrate the fixed tissues, clear them, and embed them in paraffin wax.

  • Sectioning and Staining: Section the embedded tissues using a microtome and mount the sections on microscope slides. Stain the sections with H&E or other specialized stains as needed.

  • Microscopic Evaluation: A qualified veterinary pathologist should examine the stained sections of the cornea, conjunctiva, iris, ciliary body, lens, retina, and optic nerve for any signs of toxicity, such as inflammation, cellular infiltration, necrosis, apoptosis, or structural alterations[16]. The findings from the treated eye are compared with the control eye.

Data Presentation: Quantitative Toxicity Data

Structured tables are essential for comparing the toxicity profiles of different formulations.

Table 2: Modified Draize Test Scoring for Ocular Lesions[11]
TissueObservationScore
Cornea Opacity (Area of opacity is considered)
No ulceration or opacity0
Scattered or diffuse areas, details of iris clearly visible1
Easily discernible translucent area, details of iris slightly obscured2
Opalescent areas, no details of iris visible, size of pupil barely discernible3
Opaque, iris invisible4
Iris Inflammation
Normal0
Folds above normal, congestion, swelling, circumcorneal injection1
Same as above, but more marked2
Conjunctiva Redness (Palpebral and bulbar conjunctivae)
Vessels normal0
Vessels definitely injected above normal1
More diffuse, deeper crimson red, individual vessels not easily discernible2
Diffuse beefy red3
Chemosis (Swelling)
No swelling0
Any swelling above normal1
Obvious swelling with partial eversion of lids2
Swelling with lids about half-closed3
Swelling with lids more than half-closed4

Results from a study on Brinzolamide-loaded liquid crystalline nanoparticles (BLZ LCNPs) showed no signs of irritation in rabbit eyes, with scores of zero for iris hyperemia and conjunctival swelling. The scores for corneal opacity and discharge were also zero, which was lower than the commercial Azopt® formulation used as a control in that specific study[11].

Table 3: In Vivo IOP Reduction in Normotensive Rabbits
FormulationConcentrationMaximum IOP Reduction (%)Time to Max Reduction (hours)
Commercial Suspension (Azopt®)1%~20-25%2-4
In Situ Gel Nanoemulsion (NE-1)0.5%Similar or higher than 1% suspension2-4
Liquid Crystalline Nanoparticles1%Significantly higher than 1% suspension4
Nanoemulsions (NEs)0.4%Similar or better than 1% suspension4-6

(Data compiled and interpreted from multiple studies[11][12][14]. Specific values can vary based on the exact formulation and experimental conditions.)

Diagrams and Workflows

Mechanism of Action Signaling Pathway

Brinzolamide's primary mechanism involves the inhibition of carbonic anhydrase in the ciliary epithelium, which reduces the production of bicarbonate ions necessary for aqueous humor secretion. Some studies also suggest a potential neuroprotective effect through the upregulation of intrinsic survival signals in retinal ganglion cells[17].

Brinzolamide_Pathway cluster_0 Ciliary Epithelium cluster_1 Retinal Ganglion Cells (Potential Neuroprotection) Brinzolamide Brinzolamide (Topical Administration) CA2 Carbonic Anhydrase II (CA-II) Brinzolamide->CA2 Inhibits Reaction CO2 + H2O <=> H2CO3 <=> H+ + HCO3- CA2->Reaction Catalyzes Bicarbonate Bicarbonate (HCO3-) Secretion Reaction->Bicarbonate Leads to AqueousHumor Aqueous Humor Production Bicarbonate->AqueousHumor Drives IOP Intraocular Pressure (IOP) AqueousHumor->IOP Maintains Brinzolamide_Neuro Brinzolamide SurvivalSignals Intrinsic Survival Signals (e.g., Bcl-2, Bcl-xL) Brinzolamide_Neuro->SurvivalSignals Upregulates Apoptosis RGC Apoptosis SurvivalSignals->Apoptosis Inhibits

Caption: Brinzolamide's mechanism of action and potential neuroprotective pathway.

Experimental Workflow for In Vivo Ocular Toxicity Assessment

The logical flow for testing a new Brinzolamide formulation involves sequential steps from initial screening to detailed histopathological analysis.

Ocular_Toxicity_Workflow Start New Brinzolamide Formulation Developed Animal_Prep Animal Model Selection & Acclimatization (e.g., NZ Albino Rabbits) Start->Animal_Prep Baseline Baseline Ocular Examination (Slit-lamp, IOP Measurement) Animal_Prep->Baseline Dosing Topical Instillation (Single or Repeated Dose) Baseline->Dosing InLife In-Life Observations Dosing->InLife Draize Modified Draize Test (Scoring at 1, 24, 48, 72h) InLife->Draize Irritation IOP IOP Monitoring (Multiple Timepoints) InLife->IOP Efficacy/Safety Terminal Terminal Procedures (Euthanasia & Enucleation) Draize->Terminal IOP->Terminal Histopath Histopathological Analysis (H&E Staining of Ocular Tissues) Terminal->Histopath Report Final Toxicity Report & Safety Assessment Histopath->Report

Caption: General workflow for in vivo ocular toxicity testing of formulations.

References

Brinzolamide Nanocrystal Formulations for Ophthalmic Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of brinzolamide nanocrystals for ophthalmic delivery. Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1][2] Nanocrystal formulations offer a promising approach to enhance the bioavailability and therapeutic efficacy of poorly soluble drugs like brinzolamide for topical ocular administration.[3][4][5]

Mechanism of Action

Brinzolamide lowers intraocular pressure by inhibiting carbonic anhydrase II (CA-II), an enzyme located in the ciliary processes of the eye.[6][7][8] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor, leading to a reduction in IOP.[1][2]

cluster_ciliary_epithelium Ciliary Epithelium cluster_outcome CO2_H2O CO2 + H2O CA_II Carbonic Anhydrase II (CA-II) CO2_H2O->CA_II Catalysis HCO3_H HCO3- + H+ Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives Secretion Brinzolamide Brinzolamide (Nanocrystal Formulation) Brinzolamide->CA_II Inhibition CA_II->HCO3_H Reduced_Aqueous_Humor Reduced Aqueous Humor Production CA_II->Reduced_Aqueous_Humor Leads to IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains Reduced_IOP Reduced Intraocular Pressure Reduced_Aqueous_Humor->Reduced_IOP Results in

Mechanism of Action of Brinzolamide.

Experimental Protocols

Preparation of Brinzolamide Nanocrystals

This protocol outlines the wet milling technique for producing brinzolamide nanocrystals.[3][4][5]

start Start: Raw Brinzolamide step1 Prepare Suspension: - Brinzolamide - Stabilizer Solution (e.g., HPMC) - Milling Media (e.g., Zirconium Oxide Beads) start->step1 step2 Wet Milling: - High-energy mill - Defined milling time and speed step1->step2 step3 Separation: - Separate nanocrystal suspension from milling media step2->step3 step4 Characterization: - Particle Size Analysis - Zeta Potential Measurement - Morphological Examination (SEM/TEM) step3->step4 end End: Brinzolamide Nanocrystal Suspension step4->end

Workflow for Brinzolamide Nanocrystal Preparation.

Materials:

  • Brinzolamide (pure drug powder)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer F127, Polysorbate 80)[3][4]

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Purified water

  • Phosphate buffered saline (PBS)

Equipment:

  • High-energy bead mill

  • Magnetic stirrer

  • Sieve for separating milling media

  • Particle size analyzer

  • Zeta potential analyzer

  • Scanning Electron Microscope (SEM) / Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 0.5% w/v HPMC) in purified water with gentle stirring until a clear solution is obtained.

  • Preparation of the Suspension: Disperse the brinzolamide powder in the stabilizer solution. Add the milling media to this suspension.

  • Wet Milling: Transfer the suspension to the milling chamber of the bead mill. Mill at a specified speed (e.g., 2500 rpm) for a predetermined duration (e.g., 1-2 hours). The milling process should be carried out under controlled temperature to prevent drug degradation.

  • Separation of Nanocrystals: After milling, separate the nanocrystal suspension from the milling media using a sieve.

  • Characterization: Characterize the resulting nanocrystal suspension for particle size, polydispersity index (PDI), and zeta potential. Further analysis can be performed using SEM or TEM to observe the morphology of the nanocrystals.

In Vitro Drug Release Study

This protocol describes the dialysis bag method for assessing the in vitro release of brinzolamide from the nanocrystal formulation.[9][10]

Materials:

  • Brinzolamide nanocrystal suspension

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Simulated Tear Fluid (STF)

  • Magnetic stirrer with hot plate

  • HPLC system for drug quantification

Procedure:

  • Preparation of Release Medium: Prepare STF and maintain its temperature at 37 ± 0.5°C.

  • Dialysis Bag Preparation: Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.

  • Sample Loading: Accurately measure a volume of the brinzolamide nanocrystal suspension and place it inside the dialysis bag. Securely close both ends of the bag.

  • Release Study: Immerse the dialysis bag in a known volume of STF in a beaker placed on a magnetic stirrer. Maintain a constant stirring speed (e.g., 100 rpm) and temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed STF to maintain sink conditions.

  • Quantification: Analyze the collected samples for brinzolamide concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

In Vivo Intraocular Pressure (IOP) Lowering Study

This protocol outlines the procedure for evaluating the efficacy of the brinzolamide nanocrystal formulation in reducing IOP in an animal model.[3][4][5]

Animal Model: Normotensive or hypertensive rabbits are commonly used.

Materials:

  • Brinzolamide nanocrystal formulation

  • Control vehicle (e.g., saline or blank formulation)

  • Topical anesthetic

  • Tonometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline IOP Measurement: Measure the baseline IOP of both eyes of each animal using a calibrated tonometer after applying a topical anesthetic.

  • Formulation Instillation: Instill a precise volume (e.g., 50 µL) of the brinzolamide nanocrystal formulation into one eye (test eye) and the control vehicle into the contralateral eye (control eye).

  • IOP Monitoring: Measure the IOP in both eyes at specific time points post-instillation (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

  • Data Analysis: Calculate the mean IOP reduction from the baseline for both the test and control groups. Compare the IOP-lowering effect of the nanocrystal formulation with the control.

Data Presentation

Table 1: Physicochemical Characterization of Brinzolamide Nanoparticle Formulations
Formulation TypePreparation MethodStabilizer/ExcipientsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
NanocrystalsWet MillingHPMC135 ± 4--[5]
NanocrystalsWet MillingHPMC, Polysorbate 80---[3][4]
Liquid Crystalline NanoparticlesModified EmulsificationGMO, Poloxamer 407---[10]
NanoemulsionSpontaneous EmulsificationCastor oil, Polysorbate 80< 160< 0.3-
Chitosan-Pectin NanocapsulesPolyelectrolyte Complex CoacervationChitosan, Pectin217.01 ± 0.21 to 240.05 ± 0.08--[11]
PLGA NanoparticlesEmulsion-Solvent EvaporationPLGA, PVA/Pluronic F-68129.6 ± 1.5 to 350.9 ± 8.50.089 ± 0.028 to 0.158 ± 0.004>30[12]
Lipidic NanoparticlesHigh-Speed HomogenizerGlyceryl monostearate, Oleic acid, Poloxamer 188, Chitosan125.13 ± 12.4540.131 ± 0.06+9.31 ± 0.88[13]
Table 2: In Vitro and In Vivo Performance of Brinzolamide Nanoparticle Formulations
Formulation TypeKey In Vitro FindingKey In Vivo FindingReference
Nanocrystals100% drug dissolution in 1 minute in PBS pH 7.4.[3][4]Comparable IOP reduction to the marketed product.[3][4][3][4]
Nanocrystals with TyloxapolHigher corneal permeability than non-milled formulations.[5]Stronger IOP-reducing effect than the commercial product.[5][5]
Liquid Crystalline NanoparticlesProlonged drug release compared to commercial product. 3.47-fold increase in ex vivo apparent permeability.[9][10]Better therapeutic potential than the commercial product (Azopt®).[9][10][9][10]
Nanoemulsion (0.4% Brinzolamide)-Similar or better pharmacodynamic effect compared to the 1% commercial suspension.[14][15][14][15]
Chitosan-Pectin NanocapsulesSustained release over 8 hours. Higher ex-vivo corneal permeation than the marketed product.[11]Greater IOP lowering effect compared to the marketed drug product.[11][11]
PLGA NanoparticlesBiphasic release with ~54% burst release in 3 hours, followed by sustained release.[12]-[12]
Lipidic NanoparticlesInitial burst release followed by sustained release for 24 hours.[13]-[13]

Conclusion

The development of brinzolamide nanocrystal and other nanoparticle formulations represents a significant advancement in ophthalmic drug delivery. These formulations have demonstrated the potential to improve the solubility, dissolution rate, and ocular bioavailability of brinzolamide, leading to enhanced IOP-lowering efficacy. The protocols and data presented in this document provide a comprehensive resource for researchers and drug development professionals working in this area. Further optimization and clinical evaluation are warranted to translate these promising formulations into improved therapeutic options for glaucoma management.

References

Application of Brinzolamide in Combination with Prostaglandin Analogues for Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and its reduction is the mainstay of treatment.[1][2] Prostaglandin analogues (PGAs) are often the first-line therapy due to their potent IOP-lowering effects, achieved by increasing uveoscleral outflow of aqueous humor.[1][3] However, many patients require additional IOP reduction to reach their target pressure and prevent further optic nerve damage.[1]

This has led to the widespread use of combination therapy. Brinzolamide, a carbonic anhydrase inhibitor (CAI), reduces IOP by decreasing aqueous humor production.[4][5] The complementary mechanisms of action of brinzolamide and PGAs make their combination a rational and effective therapeutic strategy for managing open-angle glaucoma and ocular hypertension.[4][6][7] This document provides detailed application notes, protocols, and supporting data on the use of brinzolamide in combination with various prostaglandin analogues.

Mechanism of Action: A Dual Approach to IOP Reduction

The combination of brinzolamide and a prostaglandin analogue targets two distinct pathways involved in aqueous humor dynamics to effectively lower IOP.

  • Brinzolamide: As a carbonic anhydrase inhibitor, brinzolamide acts on the ciliary epithelium of the eye. It specifically inhibits the enzyme carbonic anhydrase II (CA-II), which is crucial for the production of bicarbonate ions.[4][5] The reduction in bicarbonate formation slows the subsequent transport of sodium and fluid into the posterior chamber, thereby decreasing the rate of aqueous humor secretion.[4]

  • Prostaglandin Analogues (e.g., Latanoprost, Travoprost, Tafluprost): These drugs are synthetic analogues of naturally occurring prostaglandins. They primarily lower IOP by binding to prostaglandin F (FP) receptors in the eye.[5] This binding initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the uveoscleral pathway, reducing hydraulic resistance and increasing the outflow of aqueous humor.[1]

Theoretically, the IOP-lowering efficacy of prostaglandin analogues may be slightly enhanced by the concurrent use of a topical carbonic anhydrase inhibitor. Prostaglandin derivatives can increase the activity of carbonic anhydrase in the ciliary epithelium, which could lead to a secondary increase in aqueous humor secretion. By inhibiting CA-II, brinzolamide may counteract this effect, thus improving the overall efficacy of the prostaglandin analogue.[4]

cluster_Aqueous_Humor_Dynamics Aqueous Humor Dynamics cluster_Drug_Action Drug Mechanism of Action Aqueous Humor Production Aqueous Humor Production Intraocular Pressure Intraocular Pressure Aqueous Humor Production->Intraocular Pressure Increases Aqueous Humor Outflow Aqueous Humor Outflow Aqueous Humor Outflow->Intraocular Pressure Decreases Brinzolamide Brinzolamide Brinzolamide->Aqueous Humor Production Inhibits Prostaglandin_Analogue Prostaglandin_Analogue Prostaglandin_Analogue->Aqueous Humor Outflow Increases (Uveoscleral)

Mechanism of Action of Brinzolamide and Prostaglandin Analogues.

Efficacy of Brinzolamide in Combination with Prostaglandin Analogues

Numerous clinical studies have demonstrated the additive IOP-lowering effect of brinzolamide when used in conjunction with prostaglandin analogues. This combination therapy has been shown to be effective in patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT) who are not adequately controlled on monotherapy.

Table 1: Summary of Clinical Studies on Brinzolamide and Prostaglandin Analogue Combination Therapy

Prostaglandin AnalogueStudy DesignBaseline IOP (mmHg) on PGA MonotherapyMean Additional IOP Reduction with Brinzolamide (mmHg)Key FindingsCitation(s)
LatanoprostProspective, non-randomized14.8 ± 2.31.6Significant 24-hour IOP reduction compared to latanoprost monotherapy.[8][9]
LatanoprostProspectiveNot specifiedNot specifiedThe combination treatment is more successful in lowering IOP over a 24-hour period than latanoprost alone.[8]
LatanoprostSubstitution study (from timolol)Not specified0.8 - 1.3Substituting brinzolamide for timolol in combination with latanoprost resulted in a significant additional IOP reduction.[10]
TravoprostAdjunctive therapy≥193.2 - 3.4Brinzolamide provided a clinically significant additional IOP reduction when added to travoprost.[5]
TravoprostAdjunctive therapyNot specified3.9 - 4.2Significant additional IOP reduction compared to travoprost monotherapy.[11]
Travoprost (in fixed combination with Timolol)Adjunctive therapy with Brinzolamide/Brimonidine fixed combination21.8 ± 1.902.15The addition of a brinzolamide/brimonidine fixed combination to a travoprost/timolol fixed combination provided a statistically significant additional IOP reduction.[2][12]
Various PGAsSystematic Review & Meta-analysis≥18Not specifiedBrinzolamide as an add-on to PGAs significantly decreased IOP in patients with refractory glaucoma or OHT.[6][7][13][14]

Safety and Tolerability

The combination of brinzolamide and prostaglandin analogues is generally well-tolerated. The adverse events reported are typically consistent with the known safety profiles of the individual medications.

Table 2: Common Adverse Events Associated with Brinzolamide and Prostaglandin Analogue Combination Therapy

Adverse EventBrinzolamideProstaglandin AnaloguesNotes on Combination TherapyCitation(s)
Blurred Vision3% - 8%Less commonMay be more frequent with brinzolamide.[4][7]
Ocular Discomfort/Irritation1.8% - 5.9%CommonThe incidence in combination therapy is generally mild.[4][10]
Eye Pain0.7% - 4.0%Less common[4][7]
Taste Abnormality (Dysgeusia)CommonNot applicableA known side effect of carbonic anhydrase inhibitors.[7]
Ocular Hyperemia (Redness)Less commonCommonMore frequently associated with prostaglandin analogues and brimonidine.[7][15]
Punctate KeratitisLess commonLess commonReported in some combination studies.[12]

Experimental Protocols

The following are generalized protocols for preclinical and clinical evaluation of brinzolamide in combination with prostaglandin analogues. These protocols are based on methodologies reported in the cited literature and can be adapted for specific research needs.

Preclinical Evaluation of IOP-Lowering Efficacy

Objective: To determine the additive IOP-lowering effect of brinzolamide when combined with a prostaglandin analogue in an animal model of glaucoma or ocular hypertension.

Materials:

  • Animal model (e.g., rabbits, non-human primates) with induced or naturally occurring ocular hypertension.

  • Brinzolamide ophthalmic suspension (e.g., 1%).

  • Prostaglandin analogue ophthalmic solution (e.g., latanoprost 0.005%, travoprost 0.004%).

  • Tonometer suitable for the animal model.

  • Calibrated micropipettes for drug administration.

Protocol:

  • Animal Acclimatization and Baseline IOP Measurement:

    • Acclimatize animals to handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.

    • Measure baseline IOP at multiple time points over several days to establish a stable baseline.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Brinzolamide monotherapy.

    • Group 3: Prostaglandin analogue monotherapy.

    • Group 4: Brinzolamide and prostaglandin analogue combination therapy.

  • Drug Administration:

    • Administer a single drop of the respective treatment to the designated eye(s) at specified times. For combination therapy, instill the drops at least 5 minutes apart to prevent washout.

  • IOP Measurement:

    • Measure IOP at regular intervals post-instillation (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the time course of the IOP-lowering effect.

  • Data Analysis:

    • Calculate the mean IOP reduction from baseline for each treatment group at each time point.

    • Statistically compare the IOP reduction in the combination therapy group to that of the monotherapy and vehicle control groups to assess for additivity or synergy.

cluster_Workflow Preclinical Experimental Workflow Start Start Acclimatization Animal Acclimatization & Baseline IOP Start->Acclimatization Randomization Randomize to Treatment Groups Acclimatization->Randomization Vehicle Vehicle Control Randomization->Vehicle Group 1 Brinzolamide_Mono Brinzolamide Monotherapy Randomization->Brinzolamide_Mono Group 2 PGA_Mono PGA Monotherapy Randomization->PGA_Mono Group 3 Combination Combination Therapy Randomization->Combination Group 4 Drug_Admin Drug Administration Vehicle->Drug_Admin Brinzolamide_Mono->Drug_Admin PGA_Mono->Drug_Admin Combination->Drug_Admin IOP_Measurement IOP Measurement at Multiple Time Points Drug_Admin->IOP_Measurement Data_Analysis Data Analysis & Comparison IOP_Measurement->Data_Analysis End End Data_Analysis->End

Preclinical Evaluation Workflow.
Clinical Trial Protocol for Adjunctive Therapy

Objective: To evaluate the efficacy and safety of brinzolamide as an adjunctive therapy to a prostaglandin analogue in patients with open-angle glaucoma or ocular hypertension.

Study Design: A multi-center, randomized, double-masked, placebo-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria:

    • Age ≥ 18 years.

    • Diagnosis of primary open-angle glaucoma or ocular hypertension.[16]

    • IOP not adequately controlled (e.g., ≥ 19 mmHg) on prostaglandin analogue monotherapy for at least 4 weeks.[15][17]

    • Best-corrected visual acuity of a certain standard (e.g., ≥ 20/100).[6]

  • Exclusion Criteria:

    • History of significant ocular surgery or trauma.[6]

    • History of chronic or recurrent ocular inflammatory disease.[6]

    • Known hypersensitivity to any of the study medications or their components.[16]

    • Contraindications to carbonic anhydrase inhibitors (e.g., severe renal impairment).

Study Procedures:

  • Screening and Washout:

    • Screen patients for eligibility.

    • Patients on other IOP-lowering medications will undergo an appropriate washout period.[18] Patients already on a prostaglandin analogue will continue their treatment.

  • Baseline Visit:

    • Confirm eligibility and obtain informed consent.

    • Perform a comprehensive ophthalmic examination, including baseline diurnal IOP measurements (e.g., at 9 am, 11 am, and 4 pm).[17][19]

  • Randomization and Treatment:

    • Randomize eligible patients in a 1:1 ratio to receive either brinzolamide or a matching placebo, to be administered two or three times daily in addition to their ongoing prostaglandin analogue therapy.[15][17]

  • Follow-up Visits:

    • Schedule follow-up visits at regular intervals (e.g., week 2, week 6, and week 12).

    • At each visit, measure diurnal IOP and assess for adverse events.

  • Endpoints:

    • Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline to the final follow-up visit.[15]

    • Secondary Efficacy Endpoints: Percentage of patients achieving a target IOP (e.g., ≤ 18 mmHg), change in IOP at individual time points.[17]

    • Safety Endpoints: Incidence and severity of ocular and systemic adverse events.

cluster_Clinical_Trial_Flow Clinical Trial Workflow for Adjunctive Therapy Screening Patient Screening & Washout Baseline Baseline Visit & IOP Measurement Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Brinzolamide + PGA Randomization->Treatment_Arm Group A Placebo_Arm Placebo + PGA Randomization->Placebo_Arm Group B Follow_Up Follow-up Visits (e.g., Weeks 2, 6, 12) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Analysis Endpoint Analysis (Efficacy & Safety) Follow_Up->Endpoint_Analysis Conclusion Study Conclusion Endpoint_Analysis->Conclusion

Clinical Trial Workflow.

Conclusion

The combination of brinzolamide with a prostaglandin analogue represents a valuable therapeutic option for the management of glaucoma and ocular hypertension. This combination therapy provides a clinically significant additional reduction in IOP by targeting both aqueous humor production and outflow. The favorable safety profile and the convenience of adding a single agent to an existing prostaglandin analogue regimen make this a practical approach for achieving target IOP and preserving visual function in a broad range of patients. The provided protocols offer a framework for further research and development in this area.

References

Application Notes and Protocols for Brinzolamide Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brinzolamide is a carbonic anhydrase inhibitor used in ophthalmic preparations to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2][3][4][5] A crucial aspect of pharmaceutical development and quality control is to establish the stability of the drug substance and its formulated product over time and under various environmental conditions. Stability-indicating assay methods are essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, thus ensuring the safety and efficacy of the medication.

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies and developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Brinzolamide, in accordance with International Council for Harmonisation (ICH) guidelines.[6][7]

Chemical Information

PropertyValue
Chemical Name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-2H,3H,4H-1λ⁶-thieno[3,2-e]thiazine-6-sulfonamide
Molecular Formula C₁₂H₂₁N₃O₅S₃
Molecular Weight 383.5 g/mol
Appearance White to off-white powder
Solubility Slightly soluble in methanol and ethanol, insoluble in water.[3][8]

Experimental Workflow

The following diagram outlines the general workflow for conducting a Brinzolamide stability-indicating assay.

G cluster_0 Phase 1: Forced Degradation Studies cluster_1 Phase 2: Analytical Method Development & Validation cluster_2 Phase 3: Analysis & Reporting Forced Degradation Forced Degradation Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation->Base Hydrolysis Oxidative Degradation Oxidative Degradation Forced Degradation->Oxidative Degradation Photolytic Degradation Photolytic Degradation Forced Degradation->Photolytic Degradation Thermal Degradation Thermal Degradation Forced Degradation->Thermal Degradation Method Development Method Development Acid Hydrolysis->Method Development Base Hydrolysis->Method Development Oxidative Degradation->Method Development Photolytic Degradation->Method Development Thermal Degradation->Method Development Method Validation Method Validation Method Development->Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD & LOQ Method Validation->LOD_LOQ Robustness Robustness Method Validation->Robustness Sample Analysis Sample Analysis Method Validation->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Reporting Reporting Data Interpretation->Reporting

Caption: Experimental workflow for Brinzolamide stability-indicating assay.

Forced Degradation Studies Protocol

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[6] This helps to identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.

Materials and Reagents:

  • Brinzolamide reference standard

  • Hydrochloric acid (HCl), 0.1N

  • Sodium hydroxide (NaOH), 0.1N

  • Hydrogen peroxide (H₂O₂), 3% and 5%

  • HPLC grade acetonitrile

  • HPLC grade water

  • Orthophosphoric acid

  • Formic acid

Protocol:

  • Preparation of Stock Solution: Accurately weigh 10 mg of Brinzolamide and dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL.[6]

  • Acid Hydrolysis:

    • Take 1 mL of the stock solution in a 10 mL volumetric flask.

    • Add 1 mL of 0.1N HCl.[6]

    • Keep the solution at room temperature for a specified time (e.g., 3 hours).[9]

    • Neutralize the solution with an equivalent amount of 0.1N NaOH.

    • Dilute to volume with the mobile phase.

  • Base Hydrolysis:

    • Take 1 mL of the stock solution in a 10 mL volumetric flask.

    • Add 1 mL of 0.1N NaOH.[10]

    • Keep the solution at room temperature for a specified time (e.g., 1 hour).[10]

    • Neutralize the solution with an equivalent amount of 0.1N HCl.[6]

    • Dilute to volume with the mobile phase.

  • Oxidative Degradation:

    • Take 1 mL of the stock solution in a 10 mL volumetric flask.

    • Add 1 mL of 3% or 5% H₂O₂.[11][12]

    • Keep the solution at room temperature or reflux at 60°C for a specified time (e.g., 30 minutes to 5 hours).[6][11]

    • Dilute to volume with the mobile phase.

  • Photolytic Degradation:

    • Expose the Brinzolamide stock solution (in a transparent container) to UV light (e.g., 254 nm) for a specified duration.

    • A control sample should be kept in the dark.

    • After exposure, dilute the solution with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid Brinzolamide powder in an oven at 105°C for 1 hour.[11]

    • Alternatively, reflux the stock solution at a specified temperature (e.g., 60°C) for a certain period.

    • After exposure, prepare a solution of the appropriate concentration in the mobile phase.

RP-HPLC Method Protocol

A robust RP-HPLC method is essential for separating Brinzolamide from its degradation products. Several methods have been reported, and the following is a representative protocol.

Chromatographic Conditions:

ParameterCondition 1Condition 2Condition 3
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)[6][11]Waters CSH phenyl hexyl (100 x 2.1 mm, 1.7 µm)[1]Hemochrom C18
Mobile Phase Acetonitrile: Water (35:65 v/v), pH 3 with orthophosphoric acid[6]0.1% Formic acid and Methanol (gradient elution)[1]1mM Ammonium formate and Acetonitrile (76:24 v/v)[12]
Flow Rate 1.0 mL/min[6][11]-1.0 mL/min[12]
Detection Wavelength 254 nm[6][11]-254 nm[12]
Injection Volume 10 µL[11] or 20 µL[6]--
Column Temperature Ambient[11] or 30°C--
Retention Time ~4.9 min[6] or ~3.5 min[11]--

Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6]

Validation ParameterTypical Results
Linearity Range 5 - 30 µg/mL[6] or 5 - 100 µg/mL[12]
Correlation Coefficient (R²) > 0.996[6][12]
Limit of Detection (LOD) ~0.22 µg/mL[6]
Limit of Quantification (LOQ) ~0.67 µg/mL[6]
Accuracy (% Recovery) 98.3% - 101.08%[6]
Precision (% RSD) < 2%

Brinzolamide Degradation Pathway

The following diagram illustrates the potential degradation pathways of Brinzolamide under different stress conditions.

G Brinzolamide Brinzolamide Acid Acidic Hydrolysis Brinzolamide->Acid Base Basic Hydrolysis Brinzolamide->Base Oxidation Oxidative Stress Brinzolamide->Oxidation Photo Photolytic Stress Brinzolamide->Photo Thermal Thermal Stress Brinzolamide->Thermal DP4 Degradation Product 4 Acid->DP4 DP3 Degradation Product 3 Base->DP3 DP5 Degradation Product 5 Base->DP5 Oxidation->DP3 DP1 Degradation Product 1 Photo->DP1 DP2 Degradation Product 2 Photo->DP2 Thermal->Brinzolamide Stable DP6 Degradation Product 6 DP7 Degradation Product 7

References

Application Notes & Protocols: A Validated RP-HPLC Method for the Analysis of Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed application note and protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Brinzolamide in bulk and pharmaceutical dosage forms. The described method is simple, accurate, precise, and stability-indicating, adhering to the International Council for Harmonisation (ICH) guidelines. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Brinzolamide. Reversed-phase HPLC is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs). This document outlines a validated RP-HPLC method for the determination of Brinzolamide.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Brinzolamide is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2][3]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (35:65 v/v)[2][3]
Alternative: Acetonitrile: Potassium dihydrogen phosphate buffer (40:60 v/v)
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL[2]
Column Temperature Ambient (30°C)[2]
Run Time 6 minutes[2]
Diluent Mobile Phase

Experimental Protocols

Standard and Sample Preparation

3.1.1. Preparation of 0.1% Formic Acid Solution

  • Pipette 1 mL of formic acid into a 1000 mL volumetric flask.

  • Add purified water to the mark and mix well.

3.1.2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of Brinzolamide reference standard and transfer it to a 10 mL volumetric flask.[2]

  • Add approximately 7 mL of the diluent and sonicate for 5 minutes to dissolve.

  • Make up the volume to the mark with the diluent and mix well.

3.1.3. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions in the concentration range of 2-10 µg/mL by appropriate dilution with the diluent.[2] An alternative concentration range is 100-500 mcg/ml.

3.1.4. Preparation of Sample Solution (from Ophthalmic Suspension)

  • Accurately weigh a quantity of the ophthalmic suspension equivalent to 10 mg of Brinzolamide and transfer it to a 10 mL volumetric flask.

  • Follow the same procedure as for the standard stock solution preparation.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

3.2.1. System Suitability

  • Protocol: Inject the standard solution (e.g., 10 µg/mL) five times into the HPLC system.

  • Acceptance Criteria: The relative standard deviation (% RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.

3.2.2. Specificity

  • Protocol: Inject the blank (diluent), placebo solution, standard solution, and sample solution into the HPLC system.

  • Acceptance Criteria: There should be no interference from the blank or placebo at the retention time of Brinzolamide. The peak for Brinzolamide in the sample chromatogram should be pure and spectrally homogenous.

3.2.3. Linearity

  • Protocol: Inject the prepared working standard solutions in the range of 2-10 µg/mL in duplicate.[2]

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be not less than 0.999.[2]

3.2.4. Accuracy (% Recovery)

  • Protocol: Perform recovery studies by the standard addition method. Spike a known amount of placebo with the Brinzolamide standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Data Analysis: Calculate the percentage recovery for each level.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

3.2.5. Precision

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day Precision): Analyze the standard solution on three different days.

  • Acceptance Criteria: The % RSD for the peak areas should be not more than 2.0%.

3.2.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The method should be sensitive enough for its intended purpose.

3.2.7. Robustness

  • Protocol: Intentionally vary the chromatographic conditions to assess the method's robustness. The parameters to be varied include:

    • Flow rate (± 0.1 mL/min)[2]

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the % RSD of the results should be less than 2.0%.

3.2.8. Forced Degradation Studies (Stability-Indicating Assay)

  • Protocol: Subject the Brinzolamide sample solution to various stress conditions to evaluate the stability-indicating nature of the method.

    • Acid Degradation: Add 1 mL of 0.1N HCl to 1 mL of the stock solution, reflux for 30 minutes at 60°C, neutralize, and dilute to the final concentration.[2]

    • Base Degradation: Add 1 mL of 0.1N NaOH to 1 mL of the stock solution, reflux for 30 minutes at 60°C, neutralize, and dilute to the final concentration.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution, keep at 60°C for 30 minutes, and dilute to the final concentration.

    • Thermal Degradation: Expose the solid drug to heat (e.g., 105°C for 24 hours).

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method should be able to separate the degradation products from the main Brinzolamide peak, demonstrating specificity.

Data Presentation

Table 2: Summary of Validation Parameters

Validation ParameterAcceptance CriteriaObserved Value
Linearity Range -2-10 µg/mL[2]
Correlation Coefficient (R²) ≥ 0.999[2]0.9998
Regression Equation -y = 20013x - 10108[2]
Accuracy (% Recovery) 98.0% - 102.0%99.88%[2]
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD -0.05 µg/mL[1]
LOQ -0.15 µg/mL[1]
Robustness System suitability passesRobust

Visualization of Experimental Workflow

RP_HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_data Data Analysis & Reporting A Reagent & Mobile Phase Preparation B Standard Stock Solution Preparation A->B C Working Standard & Sample Solution Preparation B->C D System Suitability Check C->D E Chromatographic Separation D->E F Specificity E->F G Linearity E->G H Accuracy E->H I Precision E->I K Robustness E->K L Forced Degradation E->L M Data Acquisition E->M J LOD & LOQ G->J N Calculation of Results M->N O Final Report Generation N->O

Caption: Workflow for RP-HPLC Method Development and Validation of Brinzolamide.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of Brinzolamide in bulk and pharmaceutical dosage forms. The method is also stability-indicating, as evidenced by the forced degradation studies. This validated method can be successfully employed for routine quality control analysis of Brinzolamide.

References

Application Notes and Protocols: Brinzolamide as Adjunctive Therapy to Beta-Blockers for Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of brinzolamide as an adjunctive therapy to beta-blockers in the management of glaucoma and ocular hypertension. This document includes a summary of efficacy and safety data, detailed experimental protocols for key assessment methods, and visualizations of the relevant signaling pathways.

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic nerve damage, often associated with elevated intraocular pressure (IOP).[1] The primary goal of medical therapy is to lower IOP to a target level to prevent or slow disease progression. Beta-blockers have long been a first-line treatment for glaucoma, reducing IOP by decreasing the production of aqueous humor.[2] However, many patients require additional IOP-lowering medications to achieve their target IOP.[1]

Brinzolamide, a carbonic anhydrase inhibitor, also lowers IOP by reducing aqueous humor formation.[3][4] When used as an adjunct to a beta-blocker, brinzolamide provides an additional IOP-lowering effect, enhancing the overall therapeutic outcome. Clinical studies have demonstrated that the combination of brinzolamide and a beta-blocker, such as timolol, can lead to a significant reduction in IOP in patients with primary open-angle glaucoma or ocular hypertension.[5][6]

Mechanism of Action

Both brinzolamide and beta-blockers act on the ciliary body epithelium to decrease the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[2][7]

  • Brinzolamide: This topical carbonic anhydrase inhibitor specifically inhibits carbonic anhydrase II, an enzyme crucial for the formation of bicarbonate ions in the ciliary processes.[3][4] By reducing bicarbonate production, brinzolamide decreases the osmotic gradient and subsequently suppresses the secretion of aqueous humor.[7]

  • Beta-Blockers (e.g., Timolol): These agents are antagonists of beta-adrenergic receptors. In the ciliary body, beta-blockers block beta-receptors, which are involved in the production of aqueous humor.[2] This blockade leads to a decrease in cyclic AMP (cAMP) production, a key signaling molecule in aqueous humor secretion, thereby reducing its formation.[1][8][9]

The complementary mechanisms of action of brinzolamide and beta-blockers result in a more potent IOP-lowering effect than either agent alone.

Efficacy of Brinzolamide as Adjunctive Therapy

Clinical trials have consistently shown that the addition of brinzolamide to beta-blocker therapy leads to a clinically significant reduction in IOP.

Table 1: Summary of Intraocular Pressure (IOP) Reduction with Brinzolamide as Adjunctive Therapy to Beta-Blockers

Study/AnalysisTreatment GroupBaseline Mean IOP (mmHg)Mean IOP Reduction from Baseline (mmHg)Percentage of Patients Achieving Target IOP (≤18 mmHg)
Yoshikawa et al. (2014)[5]Brinzolamide 1%/Timolol 0.5% Fixed CombinationNot Specified-3.2 (at week 8, 2 hours post-instillation)Not Reported
Yoshikawa et al. (2014)[5]Timolol 0.5% MonotherapyNot Specified-1.4 (at week 8, 2 hours post-instillation)Not Reported
Liu et al. (2019) Meta-Analysis[6][10]Brinzolamide + Beta-BlockerNot SpecifiedStatistically significant reductionNot Reported
Anonymous (2015)[11]Brinzolamide 1%/Timolol 0.5% Fixed Combination + Prostaglandin Analog23.1-6.0 (at week 12)70%

Safety and Tolerability

Brinzolamide, when used as an adjunct to beta-blockers, is generally well-tolerated. The most common adverse events are typically localized to the eye and are mild to moderate in severity.

Table 2: Common Adverse Events Associated with Brinzolamide and Beta-Blocker Combination Therapy

Adverse EventFrequencyReference
Blurred Vision3-8%[3]
Eye Irritation/Discomfort1.8-5.9%[3]
Dysgeusia (Taste Abnormality)4%[12]
Dry Mouth3%[12]
Conjunctival Hyperemia1%[5]
Eye Allergy3%[12]

Systemic side effects are less common with topical administration compared to oral carbonic anhydrase inhibitors.[3]

Experimental Protocols

Measurement of Intraocular Pressure (IOP)

Goldmann Applanation Tonometry (GAT)

Goldmann applanation tonometry is the gold standard for measuring IOP in clinical trials.[13]

Materials:

  • Goldmann Applanation Tonometer mounted on a slit lamp

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Fluorescein sodium ophthalmic strips or solution

  • Disinfectant for tonometer prism (e.g., isopropyl alcohol 70%)

Procedure:

  • Preparation:

    • Ensure the tonometer prism is clean and disinfected.[14]

    • Calibrate the tonometer according to the manufacturer's instructions.

    • Set the magnification on the slit lamp to 10x and insert the cobalt blue filter.[14][15]

    • Adjust the illumination to its maximum setting.[15]

  • Patient Positioning:

    • Position the patient comfortably at the slit lamp, with their chin on the chin rest and forehead against the headband.[14]

    • Instruct the patient to look straight ahead and keep their eyes open.[14]

  • Anesthesia and Fluorescein Instillation:

    • Instill one drop of topical anesthetic into the conjunctival sac of each eye.

    • Gently touch a fluorescein strip to the tear film in the inferior cul-de-sac, or instill one drop of fluorescein solution.

  • Measurement:

    • Set the tonometer dial to approximately 10 mmHg.[14]

    • Gently hold the patient's upper eyelid against the brow without applying pressure on the globe.[15]

    • Using the slit-lamp joystick, move the tonometer forward until the prism lightly touches the central cornea.[15]

    • Observe the fluorescein-stained mires through the slit lamp oculars. Two semi-circles will be visible.

    • Adjust the tonometer dial until the inner edges of the two semi-circles just touch.[15]

    • The IOP reading is the value on the dial multiplied by 10.

    • Repeat the measurement two more times and record the average of the three readings.

Measurement of Aqueous Humor Dynamics

Fluorophotometry

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.[16]

Materials:

  • Scanning ocular fluorophotometer

  • Topical fluorescein sodium solution (e.g., 2%)

  • Computer with analysis software

Procedure:

  • Baseline Measurement:

    • Before instilling fluorescein, perform a baseline scan of the eye's optical axis to measure background fluorescence.

  • Fluorescein Instillation:

    • Instill a defined volume of fluorescein solution onto the cornea. The exact protocol for instillation (e.g., single drop, multiple drops over a period) should be standardized for the study.[17]

  • Dye Equilibration:

    • Allow a sufficient amount of time (often several hours) for the fluorescein to penetrate the cornea and equilibrate in the anterior chamber.[18]

  • Serial Measurements:

    • Perform repeated scans of the anterior chamber with the fluorophotometer at regular intervals (e.g., every 30-60 minutes) over several hours.[18]

  • Data Analysis:

    • The software accompanying the fluorophotometer calculates the rate of decrease in fluorescein concentration in the anterior chamber over time.

    • This rate of disappearance is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).[16][18]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Beta-Blockers in Aqueous Humor Production

Beta-blockers reduce aqueous humor production by antagonizing beta-adrenergic receptors in the ciliary epithelium, which leads to a decrease in intracellular cyclic AMP (cAMP).

G cluster_ciliary_epithelium Ciliary Epithelium Beta_Blocker Beta-Blocker (e.g., Timolol) Beta_Adrenergic_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Adrenergic_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase Aqueous_Humor_Production Aqueous Humor Production cAMP->Aqueous_Humor_Production Stimulates G cluster_ciliary_epithelium Ciliary Epithelium Brinzolamide Brinzolamide Carbonic_Anhydrase_II Carbonic Anhydrase II Brinzolamide->Carbonic_Anhydrase_II Inhibits H2CO3 H2CO3 Carbonic_Anhydrase_II->H2CO3 Catalyzes formation of CO2_H2O CO2 + H2O CO2_H2O->Carbonic_Anhydrase_II HCO3 HCO3- + H+ H2CO3->HCO3 Dissociates to Aqueous_Humor_Secretion Aqueous Humor Secretion HCO3->Aqueous_Humor_Secretion Drives G start Patient Recruitment (Glaucoma/Ocular Hypertension on Beta-Blocker) screening Screening & Baseline Visit - IOP Measurement (GAT) - Slit-lamp examination - Visual Acuity start->screening randomization Randomization screening->randomization group_a Group A: Brinzolamide + Beta-Blocker randomization->group_a Treatment group_b Group B: Placebo + Beta-Blocker randomization->group_b Control follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) - IOP Measurement - Adverse Event Monitoring group_a->follow_up group_b->follow_up data_analysis Data Analysis - Change in IOP - Safety Profile follow_up->data_analysis end Study Conclusion data_analysis->end

References

Revolutionizing Glaucoma Treatment: In Vitro Corneal Permeability of Brinzolamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of ophthalmology, pharmaceutics, and drug delivery.

Introduction:

Brinzolamide is a potent carbonic anhydrase inhibitor used in the management of glaucoma to reduce intraocular pressure. However, its poor aqueous solubility and the physiological barriers of the eye limit its corneal permeability, necessitating frequent administration and often leading to suboptimal therapeutic outcomes. This document details the application of in vitro corneal permeability studies to evaluate and compare novel formulations of Brinzolamide designed to overcome these limitations. The protocols outlined herein provide a standardized methodology for assessing the transcorneal permeation of Brinzolamide, facilitating the development of more effective topical ophthalmic drug delivery systems.

Experimental Protocols

Ex Vivo Transcorneal Permeation Study

This protocol describes the use of a Franz diffusion cell apparatus to assess the in vitro corneal permeability of Brinzolamide from various formulations.

Materials:

  • Freshly excised corneas (e.g., goat, rabbit, or bovine)

  • Franz diffusion cells

  • Receptor medium (e.g., Glutathione Bicarbonate Ringer's solution (GBR), 10 mM HEPES buffer (pH 7.4) containing 136.2 mM NaCl, 5.3 mM KCl, 1.0 mM K2HPO4, 1.7 mM CaCl2, and 5.5 mM glucose)

  • Test formulations of Brinzolamide (e.g., nanoemulsions, liposomes, transniosomes, liquid crystalline nanoparticles)

  • Control formulation (e.g., commercial Brinzolamide suspension like Azopt®)

  • Magnetic stirrer

  • Constant temperature water bath (37°C)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

  • Standard laboratory glassware and consumables

Procedure:

  • Cornea Preparation:

    • Obtain fresh whole eyeballs from a local abattoir.

    • Carefully excise the cornea with a small rim of scleral tissue.

    • Rinse the cornea with the chosen receptor medium to remove any adhering pigments.

    • Visually inspect the cornea for any structural damage; discard any damaged tissues. The normal cornea has a hydration level of 76–80%; levels between 83–92% indicate injury.[1]

  • Franz Diffusion Cell Setup:

    • Mount the excised cornea on the Franz diffusion cell with the epithelial side facing the donor compartment and the endothelial side in contact with the receptor medium.

    • Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the cornea.

    • Place a magnetic stir bar in the receptor compartment and maintain constant stirring throughout the experiment.

  • Sample Application and Sampling:

    • Apply a precise amount (e.g., 500 μl) of the Brinzolamide test or control formulation to the donor compartment.[1]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the collected samples for Brinzolamide concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = Jss / C0

      • Where Jss is the steady-state flux and C0 is the initial drug concentration in the donor compartment.

Quantitative Data Summary

The following tables summarize the in vitro corneal permeability and other relevant parameters of various Brinzolamide formulations compared to control formulations (marketed suspension or free drug suspension).

Table 1: Cumulative Drug Permeation of Brinzolamide Formulations

FormulationCumulative Drug Permeation (%)Time (hours)Animal ModelReference
Brinzolamide-loaded Transniosomes (BRZ-TN) 89.17 ± 4.3910Goat[2][3]
Marketed Formulation (Control) 56.26 ± 4.5010Goat[2][3]
Free Brinzolamide Suspension (Control) 43.73 ± 0.9110Goat[2][3]
Brinzolamide Liquid Crystalline Nanoparticles (BLZ LCNPs) --Rabbit[1]
Azopt® (Control) --Rabbit[1]

Table 2: Apparent Permeability Coefficient (Papp) of Brinzolamide Formulations

FormulationApparent Permeability Coefficient (Papp)Fold Increase vs. ControlAnimal ModelReference
Brinzolamide-loaded Transniosomes (BRZ-TN) 0.0442x (drug flux vs marketed formulation)Goat[4]
Brinzolamide Liposomes (Brz-LPs) -6.2-[5]
Commercial Formulation (Brz-Sus) (Control) ---[5]
Brinzolamide Liquid Crystalline Nanoparticles (BLZ LCNPs) -3.47Rabbit[1]
Azopt® (Control) --Rabbit[1]

Table 3: In Vitro Drug Release of Brinzolamide Formulations

FormulationCumulative Drug Release (%)Time (hours)Reference
Brinzolamide-loaded Transniosomes (BRZ-TN) 89.67 ± 3.9910[2]
Azopt® ~80.311[1]
Azopt® ~93.532[1]
Brinzolamide Liquid Crystalline Nanoparticles (BLZ LCNPs) ~55.411[1]
Brinzolamide Liquid Crystalline Nanoparticles (BLZ LCNPs) ~72.322[1]
Brinzolamide-PLGA Nanoparticles ~54 (burst release)3[6][7]
Brinzolamide-PLGA Nanoparticles 8524[6][7]
Brinzolamide-PLGA Nanoparticles 9965[6][7]

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Excise Cornea B Mount Cornea on Franz Diffusion Cell A->B C Fill Receptor Compartment with Medium B->C D Equilibrate at 37°C C->D E Apply Brinzolamide Formulation to Donor Compartment D->E F Withdraw Aliquots from Receptor at Time Intervals E->F G Replenish with Fresh Medium F->G H Quantify Brinzolamide Concentration (HPLC) F->H G->F Repeat I Calculate Cumulative Permeation, Flux, and Papp H->I

Caption: Workflow for Ex Vivo Transcorneal Permeability Study.

G cluster_formulations Brinzolamide Formulations A Brinzolamide Suspension (e.g., Azopt®) C Corneal Barrier A->C Low Permeability B Novel Formulations (Nanoparticles, Liposomes, etc.) B->C Enhanced Permeability D Aqueous Humor C->D

Caption: Conceptual Diagram of Brinzolamide Corneal Permeation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brinzolamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this carbonic anhydrase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the poor aqueous solubility of Brinzolamide?

A1: The low aqueous solubility of Brinzolamide presents several challenges in formulation development, primarily for ophthalmic delivery. These include:

  • Low Bioavailability: Poor solubility limits the dissolution of the drug in tear fluid, reducing its ability to permeate the cornea and reach the target tissues in the eye.[1][2]

  • Formulation Instability: Suspensions of Brinzolamide, like the commercial product Azopt®, can suffer from issues such as particle aggregation and non-uniform drug distribution.[1]

  • Patient Discomfort and Side Effects: The suspended particles can cause ocular irritation, blurred vision, and a foreign body sensation, which may affect patient compliance.[1][3]

  • Dosing Frequency: To achieve the desired therapeutic effect, frequent administration may be necessary, which can be inconvenient for patients.[4]

Q2: What are the most common strategies to enhance the aqueous solubility of Brinzolamide?

A2: Several effective strategies have been developed to overcome the solubility issues of Brinzolamide. These include:

  • Inclusion Complexation: Utilizing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that encapsulate the Brinzolamide molecule, thereby increasing its solubility.[5][6]

  • Nanotechnology-Based Approaches:

    • Nanocrystals: Reducing the particle size of Brinzolamide to the nanometer range increases the surface area for dissolution.[7][8]

    • Nanoemulsions: Formulating Brinzolamide in oil-in-water nanoemulsions can effectively solubilize the lipophilic drug.[3][9]

    • Nanoliposomes and Nanoparticles: Encapsulating Brinzolamide within lipid- or polymer-based nanoparticles protects the drug and can provide sustained release.[10][11][12]

  • In Situ Gelling Systems: These formulations are administered as a liquid and transition to a gel in the eye, which increases the contact time of the drug with the ocular surface.[3][4]

  • pH Adjustment: The solubility of Brinzolamide is influenced by pH, and formulating at an appropriate pH can enhance its solubility.[13][14]

Q3: How much can the solubility of Brinzolamide be improved using these techniques?

A3: The improvement in solubility can be substantial. For instance, forming an inclusion complex with hydroxypropyl-β-cyclodextrin has been shown to increase the solubility of Brinzolamide by approximately 10-fold.[5][6] Nanotechnology-based formulations also demonstrate significant enhancements in apparent permeability and therapeutic efficacy.

Troubleshooting Guides

Issue 1: Low Drug Loading in Nanoparticle Formulations

Possible Cause: The physicochemical properties of Brinzolamide and the chosen nanoparticle system may not be optimally matched.

Troubleshooting Steps:

  • Optimize Drug-Polymer/Lipid Ratio: Systematically vary the ratio of Brinzolamide to the polymer or lipid used in the formulation.

  • Select Appropriate Solvents: The choice of organic solvent during nanoparticle preparation is crucial. Ensure Brinzolamide is fully dissolved in the organic phase before emulsification.

  • Inclusion Complex Pre-formulation: Consider preparing an inclusion complex of Brinzolamide with a cyclodextrin before encapsulation into nanoparticles. This can improve both solubility and loading efficiency.[10]

  • Method of Preparation: For liposomes, the thin-film hydration method is commonly used. Ensure complete removal of the organic solvent to facilitate efficient drug encapsulation during hydration.[10][15] For polymeric nanoparticles, the oil-in-water emulsion-solvent evaporation method is frequently employed.

Issue 2: Ocular Irritation with the Developed Formulation

Possible Cause: Excipients used in the formulation, the final pH, or the particle size could be causing irritation.

Troubleshooting Steps:

  • Excipient Selection: Use biocompatible and non-irritating excipients. For instance, non-ionic surfactants like Polysorbate 80 are generally better tolerated than ionic surfactants.[8]

  • pH and Osmolality Adjustment: Ensure the final formulation has a pH and osmolality that are close to physiological tear fluid (pH ~7.4, osmolality ~290 mOsm/kg).[1]

  • Particle Size Control: For suspensions and nanocrystals, ensure the particle size is small and uniform to minimize mechanical irritation. Particle sizes below 200 nm are generally well-tolerated.[16]

  • In Vitro and In Vivo Toxicity Studies: Conduct standard ocular irritation tests, such as the Draize test on rabbits or the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay, to evaluate the irritation potential of the formulation.[1][3]

Issue 3: Poor In Vitro-In Vivo Correlation of Drug Release

Possible Cause: The in vitro release method may not accurately mimic the physiological conditions of the eye.

Troubleshooting Steps:

  • Biorelevant Release Media: Use simulated tear fluid (STF) as the release medium. The composition of STF can be found in the literature.[1]

  • Appropriate Release Apparatus: The dynamic dialysis method is commonly used for in vitro release studies of ophthalmic formulations.[1][2]

  • Temperature Control: Maintain the temperature of the release study at approximately 34-35°C to simulate the ocular surface temperature.[2]

  • Sink Conditions: Ensure that sink conditions are maintained throughout the experiment to avoid underestimation of the release rate.[1]

Data on Enhanced Brinzolamide Solubility and Permeability

Formulation StrategyKey Excipients/MethodImprovement MetricResultReference
Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Solubility Increase~10-fold[5],[6]
Inclusion Complex HP-β-CDIn Vitro Corneal Permeability2.91-fold increase vs. Azopt®[5],[6]
Nanoliposomes with Inclusion Complex HP-β-CD, Soy-phosphatidylcholine, CholesterolApparent Permeability Coefficient9.36-fold increase vs. Azopt®[17],[15]
Liquid Crystalline Nanoparticles Glyceryl monooleate (GMO), Poloxamer 407Apparent Permeability Coefficient3.47-fold increase vs. Azopt®[1]
Nanocrystals Wet-milling with HPMCDissolution Rate100% dissolved in 1 minute[13]

Experimental Protocols

Protocol 1: Preparation of Brinzolamide-HP-β-CD Inclusion Complex

Method: Solvent Evaporation Method[5][6]

  • Dissolve a specific molar ratio of Brinzolamide and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable solvent (e.g., a mixture of ethanol and water).

  • Stir the solution at room temperature for a defined period (e.g., 24 hours) to allow for complex formation.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Collect the resulting solid powder, which is the Brinzolamide-HP-β-CD inclusion complex.

  • Confirm the formation of the inclusion complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Protocol 2: Preparation of Nanoliposomes Encapsulating Brinzolamide-HP-β-CD Inclusion Complex

Method: Thin-Film Dispersion Method[10][15]

  • Dissolve specific amounts of lipids (e.g., soy-phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Place the flask under a vacuum for several hours to ensure complete removal of any residual solvent.

  • Hydrate the lipid film with an aqueous solution containing the pre-formed Brinzolamide-HP-β-CD inclusion complex. This is done by rotating the flask at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Characterize the nanoliposomes for particle size, zeta potential, and encapsulation efficiency.[15]

Protocol 3: Preparation of Brinzolamide Nanocrystals

Method: Wet-Milling[7][8]

  • Prepare a suspension of Brinzolamide in an aqueous solution containing a stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC).

  • Introduce the suspension into a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads).

  • Mill the suspension at a high speed for a specified duration. The mechanical impact and shear forces from the beads will break down the coarse drug particles into nanocrystals.

  • Separate the nanocrystal suspension from the milling beads.

  • Characterize the resulting nanocrystals for particle size distribution, morphology (using SEM or TEM), and dissolution rate.[7][8]

Visualizations

experimental_workflow cluster_brz Brinzolamide (Poorly Soluble) cluster_strategies Solubility Enhancement Strategies cluster_formulation Final Formulation brz Brinzolamide inclusion Inclusion Complexation (e.g., with HP-β-CD) brz->inclusion nanocrystal Nanocrystallization (Wet Milling) brz->nanocrystal nanoemulsion Nanoemulsification brz->nanoemulsion nanoliposome Nanoliposome Encapsulation brz->nanoliposome formulation Enhanced Solubility/ Permeability Formulation inclusion->formulation nanocrystal->formulation nanoemulsion->formulation nanoliposome->formulation

Caption: Strategies to enhance Brinzolamide solubility.

inclusion_complex_workflow start Start: Dissolve Brinzolamide and HP-β-CD in Solvent stir Stir for 24 hours at Room Temperature start->stir evaporate Evaporate Solvent (Rotary Evaporator) stir->evaporate collect Collect Solid Inclusion Complex Powder evaporate->collect characterize Characterize Complex (FTIR, DSC, NMR) collect->characterize end_node End: Brinzolamide-HP-β-CD Inclusion Complex characterize->end_node

Caption: Workflow for inclusion complex preparation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue Encountered (e.g., Low Drug Loading) cause1 Suboptimal Drug: Polymer Ratio issue->cause1 cause2 Inappropriate Solvent Choice issue->cause2 cause3 Poor Initial Drug Solubility issue->cause3 sol1 Vary Component Ratios cause1->sol1 sol2 Screen Different Solvents cause2->sol2 sol3 Use Inclusion Complex Pre-formulation cause3->sol3

Caption: Troubleshooting logic for formulation issues.

References

Technical Support Center: Optimizing Mobile Phase for Brinzolamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Brinzolamide.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for Brinzolamide RP-HPLC analysis?

A common starting point for developing an RP-HPLC method for Brinzolamide is a combination of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile and water (pH adjusted to 3 with orthophosphoric acid) in a 35:65 v/v ratio has been shown to be effective.[1][2] Another frequently used mobile phase is a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol.[3][4]

Q2: What type of HPLC column is most suitable for Brinzolamide analysis?

A reverse-phase C18 column is the most commonly used stationary phase for Brinzolamide analysis.[1][3][5] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size, which provides good separation and peak shape.[1][3][5]

Q3: What is the optimal detection wavelength for Brinzolamide?

Brinzolamide shows maximum absorbance at approximately 254 nm.[3][4][5] Therefore, this wavelength is widely used for its detection in HPLC analysis to ensure high sensitivity.

Q4: How does the mobile phase pH affect the analysis of Brinzolamide?

The pH of the mobile phase is a critical parameter in the analysis of Brinzolamide as it can influence peak shape and retention time. Adjusting the pH can help to control the ionization of Brinzolamide and any residual silanol groups on the HPLC column, which can minimize peak tailing. For basic compounds like Brinzolamide, a lower pH (e.g., pH 3) can improve peak symmetry.[2][6]

Mobile Phase and Chromatographic Conditions Summary

For easy comparison, the following tables summarize various mobile phase compositions and chromatographic conditions that have been successfully used for the HPLC analysis of Brinzolamide.

Table 1: Reported Mobile Phase Compositions for Brinzolamide HPLC Analysis

Aqueous PhaseOrganic PhaseComposition (v/v/v)Reference
50 mM Phosphate Buffer (pH 6.6)Methanol:Acetonitrile45:40:15[3]
0.1% Formic AcidMethanol60:40[5]
Water (pH 3 with Orthophosphoric Acid)Acetonitrile65:35[1][2]
Potassium Dihydrogen Phosphate BufferAcetonitrile60:40[4]
Ammonium Acetate Buffer (pH 3.0)Acetonitrile60:40[7]

Table 2: Example Chromatographic Parameters

ParameterValueReference
ColumnPhenomenex C18 (250x4.6 mm, 5µm)[1][3][5]
Flow Rate1.0 mL/min[1][3][5]
Detection Wavelength254 nm[1][3][5]
Injection Volume10-20 µL[4][5]
Column TemperatureAmbient or 40°C[4][8]
Retention TimeApproximately 3.5 - 6.6 minutes[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Brinzolamide, with a focus on mobile phase optimization.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My Brinzolamide peak is showing significant tailing. What could be the cause and how can I fix it?

    • A: Peak tailing for basic compounds like Brinzolamide is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[6]

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups, thereby reducing these interactions and improving peak shape.[6]

      • Solution 2: Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups.

      • Solution 3: Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less likely to cause peak tailing for basic analytes.

      • Solution 4: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape, but this may affect the column's longevity.

  • Q: My peaks are fronting. What does this indicate?

    • A: Peak fronting is less common than tailing but can be caused by column overloading, low column temperature, or a void in the column packing material.

      • Solution 1: Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.

      • Solution 2: Check Column Condition: A void at the column inlet can cause peak fronting.[9] If the problem persists with a new column, this is less likely to be the cause.

Problem: Poor Resolution

  • Q: I am not getting good separation between Brinzolamide and its degradation products. How can I improve the resolution?

    • A: Achieving good resolution is crucial for a stability-indicating method.[10]

      • Solution 1: Adjust Organic Modifier Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and may improve the resolution between closely eluting peaks.

      • Solution 2: Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol or using a combination of both to alter the elution order and improve separation.[3]

      • Solution 3: Optimize Mobile Phase pH: A small change in pH can alter the retention characteristics of ionizable compounds, potentially improving resolution.

      • Solution 4: Consider a Gradient Elution: If isocratic elution does not provide adequate separation, a gradient method, where the mobile phase composition is changed over time, can be employed to resolve complex mixtures.[8]

Problem: Shifting Retention Times

  • Q: The retention time for Brinzolamide is not consistent between injections. What could be the issue?

    • A: Unstable retention times can compromise the reliability of your results.

      • Solution 1: Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Run the mobile phase through the column for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.[11]

      • Solution 2: Check Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. Inaccuracies in the ratio of aqueous to organic components or in the pH can lead to shifts in retention time.

      • Solution 3: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to flow rate fluctuations and retention time variability.

      • Solution 4: Control Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[12]

Experimental Protocols

Protocol 1: Preparation of an Acetonitrile/Phosphate Buffer Mobile Phase

  • Prepare the Aqueous Buffer:

    • To prepare a 50 mM potassium dihydrogen phosphate buffer, dissolve approximately 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to the desired value (e.g., 6.6) using a suitable base like potassium hydroxide or phosphoric acid.[3]

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer, HPLC-grade acetonitrile, and/or methanol. For example, for a 45:15:40 v/v/v buffer:acetonitrile:methanol mobile phase, mix 450 mL of buffer, 150 mL of acetonitrile, and 400 mL of methanol.[3]

    • Thoroughly mix the components.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using an ultrasonic bath or an online degasser before use to prevent bubble formation in the HPLC system.

Protocol 2: System Suitability Testing

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

  • Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform Replicate Injections: Inject a standard solution of Brinzolamide at a known concentration at least five times.

  • Evaluate Parameters: Calculate the following parameters from the replicate injections:

    • Retention Time (RT): The time taken for the analyte to elute.

    • Peak Area: The area under the peak, which is proportional to the analyte concentration.

    • Tailing Factor (T): A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. The acceptable range is typically ≤ 2.

    • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

    • Relative Standard Deviation (%RSD): Calculate the %RSD for the retention times and peak areas. The acceptance criteria are typically %RSD ≤ 2%.[4]

Visualized Workflows

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation start Define Analytical Goals (e.g., Isocratic, Stability-Indicating) select_initial Select Initial Conditions (Column, Mobile Phase, Detector) start->select_initial run_initial Perform Initial Injection select_initial->run_initial eval_peak Evaluate Peak Shape & Retention run_initial->eval_peak check_shape Peak Shape Acceptable? eval_peak->check_shape eval_res Evaluate Resolution check_shape->eval_res Yes optimize_ph Adjust pH / Buffer check_shape->optimize_ph No check_res Resolution Acceptable? eval_res->check_res optimize_org Adjust Organic Ratio / Type check_res->optimize_org No system_suitability Perform System Suitability Test check_res->system_suitability Yes optimize_ph->run_initial optimize_org->run_initial final_method Final Method system_suitability->final_method

Caption: Workflow for HPLC Mobile Phase Optimization.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed cause1 Potential Cause: Secondary Silanol Interactions start->cause1 cause2 Potential Cause: Column Overload start->cause2 cause3 Potential Cause: Extra-column Volume start->cause3 solution1a Solution: Lower Mobile Phase pH (e.g., to pH 3) cause1->solution1a solution1b Solution: Increase Buffer Strength cause1->solution1b solution1c Solution: Use a Modern End-capped Column cause1->solution1c solution2 Solution: Reduce Sample Concentration/Injection Volume cause2->solution2 solution3 Solution: Check and Minimize Tubing Length/Diameter cause3->solution3 end Peak Shape Improved solution1a->end solution1b->end solution1c->end solution2->end solution3->end

Caption: Troubleshooting Guide for Peak Tailing Issues.

References

Technical Support Center: Brinzolamide Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the blurred vision side effect associated with Brinzolamide eye drops.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the blurred vision observed after instillation of Brinzolamide eye drops?

A1: The transient blurred vision associated with Brinzolamide 1% ophthalmic suspension is primarily linked to the instability of the tear film.[1] Studies suggest that the opaque, suspension nature of the commercial formulation contributes to this effect.[2][3] Immediately after instillation, the formulation can interfere with the tear film, leading to a temporary decrease in both tear film stability and functional visual acuity.[1]

Q2: How prevalent is blurred vision as a side effect in clinical use of Brinzolamide?

A2: Blurred vision is one of the most commonly reported ocular adverse events in clinical trials of Brinzolamide 1% ophthalmic suspension, with an incidence rate ranging from 3% to 8%.[4] It is typically transient.[5][6][7]

Q3: How does the incidence of blurred vision with Brinzolamide compare to other topical carbonic anhydrase inhibitors (CAIs), such as Dorzolamide?

A3: Both Brinzolamide and Dorzolamide can cause transient blurred vision.[2][3] However, some studies indicate that the blurring with Brinzolamide may be more severe, particularly at 1 minute post-instillation.[2] This difference is often attributed to Brinzolamide's formulation as a suspension, which can create "opaque tears," whereas the blurred vision from Dorzolamide, a solution, is more likely due to reflex tearing from irritation.[2][3]

Q4: What formulation strategies are being explored to reduce the blurred vision associated with Brinzolamide?

A4: To mitigate side effects like blurred vision and improve bioavailability, several advanced drug delivery systems are under investigation. These include:

  • Nanoparticle Formulations: Encapsulating Brinzolamide into nanoparticles, such as those made from Poly Lactic-co-Glycolic Acid (PLGA) or liquid crystalline nanoparticles, can improve its solubility and reduce ocular irritation.[8][9] These formulations aim for sustained drug release and better tolerance.[8]

  • Nanoemulsions: Developing Brinzolamide in nanoemulsion formulations may reduce adverse effects and achieve higher bioavailability even at lower drug concentrations compared to the commercial suspension.[10][11]

  • Mucoadhesive Systems: The use of mucoadhesive polymers in nanofibers or nanocapsules is being explored to increase the precorneal residence time of the drug.[12][13][14][15] This allows for sustained release and can improve bioavailability, potentially reducing the concentration needed and associated side effects.[15]

Q5: Can the blurred vision side effect be a sign of a more serious issue?

A5: While typically transient, persistent or severe blurred vision should be investigated.[16][17] It could be a sign of an adverse reaction or another underlying ocular condition.[17] In a research or clinical trial setting, any significant or prolonged blurred vision should be documented and evaluated to rule out other causes, such as corneal decompensation or edema, although significant changes to corneal thickness have not been found in studies with subjects who have healthy corneas.[4]

Troubleshooting Guide for Preclinical/Clinical Experiments

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
High variability in visual acuity measurements post-instillation. Inconsistent instillation volume; improper timing of measurements; subject-to-subject variability in tear dynamics.1. Standardize the instillation procedure and volume. 2. Ensure precise timing of visual acuity tests post-instillation (e.g., at 30 sec, 1 min, 3 min, 5 min).[2][3] 3. Increase sample size to account for biological variability. 4. Incorporate a saline control group to establish a baseline for instillation effects.[2][3]
New formulation shows reduced IOP-lowering efficacy compared to standard Brinzolamide suspension. Poor drug release from the carrier; insufficient corneal penetration; instability of the formulation.1. Conduct in vitro drug release studies to characterize the release profile.[15] 2. Perform ex vivo corneal permeation studies to assess drug transport across the cornea.[15] 3. Evaluate the physicochemical stability of the new formulation under relevant storage conditions.
Unexpected signs of ocular irritation (e.g., hyperemia, edema) with a novel formulation. Excipient toxicity; unfavorable pH or osmolality; physical irritation from particulate matter.1. Conduct a modified Draize test or HET-CAM assay to formally assess irritation potential.[9][11] 2. Test the cytotoxicity of the formulation and its individual components on relevant ocular cell lines (e.g., corneal epithelial cells).[8] 3. Ensure the formulation's pH and osmolality are within a physiologically acceptable range.

Data Presentation

Table 1: Comparison of Visual Acuity Changes Post-Instillation

This table summarizes the change in visual acuity (LogMAR) over time after instillation of Brinzolamide, Dorzolamide, and Saline as reported in a study with healthy volunteers.

Time After InstillationAverage Visual Acuity (LogMAR) - Brinzolamide 1%Average Visual Acuity (LogMAR) - Dorzolamide 1%Average Visual Acuity (LogMAR) - Saline
30 sec0.540.39-0.04
1 min0.380.25-0.05
1.5 min0.220.17-0.06
2 min0.160.06-0.06
3 min0.090.02N/A
5 min-0.04-0.05N/A
(Data sourced from a study on 21 healthy volunteers.[2] A higher LogMAR value indicates worse visual acuity.)

Table 2: Incidence of Common Ocular Adverse Events with Brinzolamide 1%

Adverse EventIncidence Rate (%)
Blurred Vision 3.0 - 8.0
Ocular Discomfort1.8 - 5.9
Eye Pain0.7 - 4.0
(Data compiled from multiple clinical trials.[4])

Experimental Protocols

Protocol 1: Assessment of Functional Visual Acuity (FVA)

This protocol outlines a method to quantify changes in vision after the application of an ophthalmic formulation.

  • Subject Preparation: Recruit healthy volunteers with best-corrected visual acuity of 20/20 or better.[2] Ensure subjects are adapted to the ambient light conditions of the testing room.

  • Baseline Measurement: Measure the subject's baseline FVA using a standardized chart like the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[18][19] The FVA measurement system continuously measures visual acuity while the subject keeps their eyes open.

  • Formulation Instillation: Administer a single, standardized drop of the test formulation (e.g., novel Brinzolamide formulation) or control (e.g., commercial Brinzolamide 1% suspension, saline) into the conjunctival sac of one eye.[2][3]

  • Post-Instillation Measurements: Immediately after a 1-minute eye closure, begin measuring FVA.[1]

  • Time Points: Record FVA at precise intervals, for example, immediately after eye opening, and at 3, 5, and 10 minutes post-instillation.[1] For more granular data, measurements can be taken every 30 seconds for the first 5 minutes.[2][3]

  • Data Analysis: Convert visual acuity scores to LogMAR for statistical analysis. Compare the change from baseline for the test formulation against the controls.

Protocol 2: In Vivo Ocular Irritation Assessment (Modified Draize Test)

This protocol is for evaluating the irritation potential of a new Brinzolamide formulation in an animal model (e.g., rabbits).

  • Animal Selection: Use healthy, adult albino rabbits, as they are a standard model for this test.

  • Pre-Treatment Examination: Examine the animals' eyes to ensure they are free of any pre-existing irritation, defects, or corneal opacities.

  • Formulation Instillation: Instill a standardized volume (e.g., 0.1 mL) of the test formulation into the conjunctival sac of one eye of each rabbit. The contralateral eye serves as a control and receives saline.

  • Observation and Scoring: At specified time points (e.g., 1, 24, 48, and 72 hours) after instillation, examine the eyes for signs of irritation. Score the cornea (opacity), iris (hyperemia), and conjunctiva (redness, swelling, discharge) according to the standardized Draize scoring system.

  • Data Analysis: Sum the scores for each category at each time point. An average score of zero across all animals indicates the formulation is non-irritating.[9] Compare scores to a positive control (e.g., a known irritant) if applicable.

Protocol 3: Preparation of Brinzolamide-Loaded PLGA Nanoparticles

This protocol describes the oil-in-water (O/W) emulsion-solvent evaporation method for nanoparticle synthesis.[8]

  • Organic Phase Preparation: Dissolve a specific amount of Brinzolamide and PLGA polymer in a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely. This process leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the collected nanoparticles with deionized water multiple times to remove excess surfactant. Finally, lyophilize (freeze-dry) the nanoparticles to obtain a dry powder for storage and characterization.

  • Characterization: Analyze the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.[8]

Visualizations

Brinzolamide_MoA cluster_ciliary Ciliary Epithelium cluster_drug Pharmacological Action cluster_side_effect Side Effect Mechanism CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2_H2O->CAII HCO3 HCO3⁻ (Bicarbonate) CAII->HCO3 Suspension Suspension Formulation (Opaque Particles) Aqueous_Humor Aqueous Humor Production HCO3->Aqueous_Humor Drives Secretion IOP ↓ Intraocular Pressure (IOP) Brinzolamide Brinzolamide Brinzolamide->CAII Inhibits Blurred_Vision Transient Blurred Vision Tear_Film Tear Film Instability Suspension->Tear_Film Disrupts Tear_Film->Blurred_Vision

Caption: Mechanism of Action and Side Effect Pathway for Brinzolamide.

Formulation_Workflow cluster_dev 1. Formulation Development cluster_vitro 2. In Vitro Testing cluster_vivo 3. In Vivo / Ex Vivo Evaluation cluster_analysis 4. Analysis & Optimization A1 Select Carrier (e.g., PLGA, Lipids) A2 Prepare Nanoparticles (e.g., Emulsion Evaporation) A1->A2 A3 Characterize Formulation (Size, Drug Load, Zeta) A2->A3 B1 Drug Release Assay A3->B1 B2 Cytotoxicity Assay (Corneal Cell Line) B3 Mucoadhesion Test C1 Ex Vivo Corneal Permeation Study B3->C1 C2 Ocular Irritation Test (Rabbit Model) C1->C2 C3 Pharmacodynamic Study (IOP Reduction) C2->C3 C4 Visual Acuity Study (Comparison to Control) C3->C4 D1 Compare Side Effect Profile (Blurred Vision, Irritation) C4->D1 D2 Assess Bioequivalence (IOP Lowering) D1->D2 D3 Iterate Formulation D2->D3 D3->A1 Refine

Caption: Experimental Workflow for Developing Novel Brinzolamide Formulations.

References

Brinzolamide Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for brinzolamide formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation of brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating brinzolamide?

A1: The main challenge in formulating brinzolamide is its very low aqueous solubility.[1][2] This poor solubility can lead to low bioavailability when administered topically to the eye, as the drug needs to be in solution to effectively penetrate the cornea.[1][3] The commercially available formulation, Azopt®, is a 1% ophthalmic suspension, which can be associated with side effects like blurred vision and discomfort.[3][4] Additionally, conventional eye drops suffer from rapid precorneal elimination due to blinking and nasolacrimal drainage, further reducing the drug's residence time and efficacy.[3][5]

Q2: What are the common side effects associated with commercial brinzolamide suspensions?

A2: The commercial 1% brinzolamide suspension (Azopt®) has been associated with several side effects, including blurred vision, ocular discomfort such as stinging and burning, eye pain, and a bitter taste.[2][3][4] These issues can affect patient compliance.

Q3: How can the solubility of brinzolamide be improved?

A3: Several advanced formulation strategies can significantly enhance the aqueous solubility of brinzolamide. These include:

  • Nanocrystallization: Reducing the particle size of brinzolamide to the nanometer range increases its surface area, leading to enhanced solubility and dissolution rate.[1][6][7]

  • Cyclodextrin Complexation: Encapsulating brinzolamide within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with significantly improved water solubility.[8]

  • Nanoemulsions: Formulating brinzolamide in the oil phase of an oil-in-water nanoemulsion can effectively solubilize the lipophilic drug.[9][10]

  • Microspheres and Nanoparticles: Incorporating brinzolamide into polymeric microspheres or nanoparticles can improve its solubility and provide sustained release.[4][11]

Q4: What are mucoadhesive formulations and how do they benefit brinzolamide delivery?

A4: Mucoadhesive formulations contain polymers that can adhere to the mucus layer of the ocular surface.[5][12] This increases the residence time of the drug in the eye, allowing for more sustained release and improved absorption.[5][13] For brinzolamide, mucoadhesive systems like nanofibers and in-situ gels can lead to prolonged therapeutic effect and potentially reduce dosing frequency.[5][14][15]

Troubleshooting Guides

Issue 1: Poor Drug Loading or Encapsulation Efficiency

Problem: You are experiencing low drug loading or encapsulation efficiency when preparing brinzolamide-loaded nanoparticles or other carrier systems.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Solubility in the Organic Phase During nanoparticle preparation using methods like emulsion-solvent evaporation, ensure brinzolamide is fully dissolved in the organic solvent. If solubility is an issue, try a different solvent or a solvent mixture.
Drug Partitioning into the Aqueous Phase Brinzolamide has some aqueous solubility which can be influenced by pH. Adjusting the pH of the aqueous phase away from the pKa of brinzolamide may reduce its partitioning into the water phase during formulation.
Suboptimal Polymer Concentration The concentration of the polymer used to form the nanoparticles can affect encapsulation. Experiment with different drug-to-polymer ratios to find the optimal concentration for efficient encapsulation.[4]
Inefficient Homogenization The energy input during emulsification or homogenization is critical. Ensure adequate shear force or sonication energy is applied to form stable nanoparticles and effectively encapsulate the drug.[16]
Issue 2: Particle Aggregation and Instability in Suspension

Problem: Your brinzolamide nanosuspension or nanoparticle formulation shows signs of aggregation or sedimentation over time.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Stabilization The choice and concentration of a stabilizer are crucial. For nanocrystals, stabilizers like HPMC or poloxamers can prevent aggregation.[17] For nanoparticle systems, surfactants or polymers providing steric hindrance are necessary.
Inappropriate pH or Ionic Strength The pH and ionic strength of the suspension medium can affect the surface charge (zeta potential) of the particles. A zeta potential of at least ±30 mV is generally desired for good electrostatic stabilization. Adjust the pH or reduce the ionic strength if necessary.
High Polydispersity Index (PDI) A broad particle size distribution can lead to Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to overall particle growth. Optimize the formulation and process parameters to achieve a narrow size distribution (low PDI).[4][18]
Temperature Fluctuations during Storage Temperature changes can affect particle stability. Store the formulation at a controlled temperature as determined by stability studies.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on advanced brinzolamide formulations.

Table 1: Physicochemical Characteristics of Brinzolamide Formulations

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanocrystals135 ± 4---[1][6]
PLGA Nanoparticles129.6 ± 1.5 to 350.9 ± 8.50.089 ± 0.028 to 0.158 ± 0.00438.93 - 74.187.42 - 15.84[4]
Niosomes236.2 ± 3.1-79.99 ± 2.2-[14][19]
In-situ Gelling Nanoemulsion< 160< 0.3--[18][20]

Table 2: In Vivo Performance of Brinzolamide Formulations in Animal Models

Formulation TypeIOP Reduction (%)AUC (Decrease in IOP vs. Time)Corneal Permeation (µg/cm²)Reference
Liquid Crystalline Nanoparticles (BLZ LCNPs)47.67283.48 ± 8.52 (AUC₀₋₈ₕ)-[3]
Azopt® (Commercial Suspension)33.75152.11 ± 10.08 (AUC₀₋₈ₕ)39.06 ± 1.9[3][8]
HP-β-CD Inclusion Complex--2.91-fold increase vs. Azopt®[8]
Nanoparticles-in-Nanofibers (NPs-in-NFs)--62.34 ± 2.4[8][21]

Experimental Protocols

Protocol 1: Preparation of Brinzolamide Nanocrystals by Wet-Milling

This protocol is based on the methodology for enhancing brinzolamide's therapeutic efficacy through nanocrystallization.[1][6][7]

Materials:

  • Brinzolamide powder

  • Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)[17]

  • Milling beads (e.g., yttria-stabilized zirconia beads)

  • Purified water

Equipment:

  • High-energy bead mill (e.g., planetary ball mill)

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Prepare a pre-suspension by dispersing brinzolamide powder and the chosen stabilizer in purified water.

  • Add the milling beads to the pre-suspension in the milling chamber.

  • Perform wet milling at a specified speed and duration. The optimal parameters need to be determined experimentally.

  • After milling, separate the nanocrystal suspension from the milling beads.

  • Characterize the resulting nanocrystals for particle size, polydispersity index (PDI), and morphology using DLS and SEM, respectively.

Protocol 2: Formulation of Brinzolamide-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method is commonly used for encapsulating hydrophobic drugs like brinzolamide into polymeric nanoparticles.[4]

Materials:

  • Brinzolamide

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA)

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve brinzolamide and PLGA in the organic solvent to form the oil phase.

  • Prepare the aqueous phase by dissolving the surfactant in purified water.

  • Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.

  • Collect the nanoparticles by centrifugation, wash them with purified water to remove excess surfactant, and then lyophilize for long-term storage.

Protocol 3: Preparation of Brinzolamide-HP-β-Cyclodextrin Inclusion Complex

This protocol describes the formation of an inclusion complex to improve the solubility of brinzolamide.[8]

Materials:

  • Brinzolamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Solvent (e.g., ethanol-water mixture)

Equipment:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolve brinzolamide in a suitable organic solvent.

  • Dissolve HP-β-CD in water.

  • Mix the two solutions and stir for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.

  • Remove the solvent using a rotary evaporator.

  • Freeze-dry the resulting product to obtain a solid powder of the brinzolamide-HP-β-CD inclusion complex.

  • Confirm the formation of the inclusion complex using techniques like Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Visualizations

G cluster_formulation Brinzolamide Formulation Workflow cluster_strategies start Start: Brinzolamide Powder solubility Poor Aqueous Solubility start->solubility strategy Select Formulation Strategy solubility->strategy nanocrystal Nanocrystallization strategy->nanocrystal Size Reduction cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Complexation nanoemulsion Nanoemulsion strategy->nanoemulsion Solubilization nanoparticles Nanoparticles strategy->nanoparticles Encapsulation characterization Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) nanocrystal->characterization cyclodextrin->characterization nanoemulsion->characterization nanoparticles->characterization invitro In Vitro Evaluation (Release, Permeation) characterization->invitro invivo In Vivo Studies (IOP Reduction, Bioavailability) invitro->invivo end Optimized Formulation invivo->end

Caption: Workflow for developing an optimized brinzolamide formulation.

G cluster_troubleshooting Troubleshooting Particle Aggregation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Particle Aggregation/ Sedimentation stabilizer Insufficient Stabilizer issue->stabilizer zeta Low Zeta Potential issue->zeta pdi High PDI issue->pdi storage Improper Storage issue->storage opt_stabilizer Optimize Stabilizer Type & Concentration stabilizer->opt_stabilizer adj_ph Adjust pH/ Ionic Strength zeta->adj_ph opt_process Optimize Formulation/ Process Parameters pdi->opt_process ctrl_storage Control Storage Conditions storage->ctrl_storage outcome Stable Formulation opt_stabilizer->outcome adj_ph->outcome opt_process->outcome ctrl_storage->outcome

Caption: Logical diagram for troubleshooting particle aggregation issues.

References

Technical Support Center: Simultaneous Estimation of Brinzolamide and Brimonidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the simultaneous estimation of Brinzolamide and Brimonidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of these two compounds.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the simultaneous estimation of Brinzolamide and Brimonidine using methods like High-Performance Liquid Chromatography (HPLC).

HPLC Method Troubleshooting

Question: Why am I observing poor peak resolution or peak tailing?

Answer:

Poor peak resolution or tailing can be caused by several factors related to the mobile phase, column, or other chromatographic conditions. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase is critical. For the separation of Brinzolamide and Brimonidine, a slightly acidic pH is often optimal. Ensure the pH of your buffer (e.g., potassium phosphate or ammonium acetate) is accurately adjusted, typically around 3.0 to 3.8.[1][2][3]

  • Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is crucial for achieving good separation.[1][2][4] If you are experiencing poor resolution, try adjusting the solvent ratio. For instance, a mobile phase of potassium phosphate buffer (pH 3.0) and acetonitrile in a 60:40 v/v ratio has been shown to be effective.[2]

  • Column Choice: A C18 column is commonly used for this analysis.[2][4] Ensure your column is in good condition and has not exceeded its recommended number of injections.

  • Flow Rate: The flow rate affects retention time and peak shape. A typical flow rate is 1.0 mL/min or 1.1 mL/min.[1][2][3][4] Deviations from the optimal flow rate can lead to broader peaks.

  • Tailing Factor: The tailing factor should ideally be less than 2.[5][6] If you observe significant tailing, it could indicate secondary interactions between the analytes and the stationary phase. Consider using a mobile phase with an ion-pairing agent like octane-1-sulfonic acid sodium salt.[4]

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time shifts can be frustrating and indicate a lack of method robustness. Here are the likely culprits and solutions:

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Small variations in pH or composition can lead to significant shifts in retention times.

  • Column Temperature Fluctuation: HPLC systems are sensitive to temperature changes. Use a column oven to maintain a consistent temperature throughout your analytical run.

  • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks, and ensure the pump is properly primed and delivering a stable flow rate.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your injections. A stable baseline is a good indicator of proper equilibration.

Question: I am not achieving the required sensitivity (low signal-to-noise ratio). How can I improve it?

Answer:

Low sensitivity can be addressed by optimizing several parameters:

  • Detection Wavelength: The choice of detection wavelength is critical for maximizing the signal. For simultaneous estimation of Brinzolamide and Brimonidine, wavelengths between 225 nm and 260 nm have been successfully used.[1][2][3][7] You may need to determine the optimal wavelength for your specific detector and conditions by running a UV scan of both analytes.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.

  • Sample Concentration: Ensure your sample and standard concentrations are within the linear range of the method. The linearity for Brimonidine is often in the range of 1-15 µg/mL, and for Brinzolamide, it's around 5-75 µg/mL.[4][8]

  • Detector Lamp: Check the age and performance of your detector lamp. An old lamp can result in decreased sensitivity and increased noise.

Question: I am seeing extraneous peaks in my chromatogram. What is their origin?

Answer:

Extraneous peaks can arise from several sources. A systematic approach is needed to identify and eliminate them:

  • Sample Matrix: If you are analyzing a formulated product, excipients can sometimes interfere with the analysis. A specificity study, including a placebo and stressed samples, can help identify these peaks.

  • Contamination: Contamination can come from the sample preparation process, the solvent, or the HPLC system itself. Run a blank injection (mobile phase only) to check for system-related peaks.

  • Degradation Products: Brinzolamide and Brimonidine can degrade under certain stress conditions like acid or base hydrolysis, oxidation, and photolysis.[1][2][9] If you suspect degradation, you may need to perform forced degradation studies to identify the degradation products and ensure your method can separate them from the parent drugs.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the simultaneous HPLC analysis of Brinzolamide and Brimonidine?

A1: A common mobile phase is a mixture of an acidic buffer and an organic solvent. For example, a mixture of potassium phosphate buffer (pH 3.0) and acetonitrile in a ratio of 60:40 v/v has been used successfully.[2] Another option is a mobile phase consisting of methanol and 0.01 M ammonium acetate buffer (pH 3.8) in a 49.5:50.5 v/v ratio.[3][7]

Q2: What type of column is recommended for this analysis?

A2: A reverse-phase C18 column is the most commonly used stationary phase for the separation of Brinzolamide and Brimonidine.[2][4]

Q3: What are the typical retention times for Brinzolamide and Brimonidine?

A3: Retention times will vary depending on the specific chromatographic conditions. However, with a suitable method, Brimonidine typically elutes earlier than Brinzolamide. For example, retention times of approximately 3.55 min for Brinzolamide and 5.31 min for Brimonidine have been reported.[2] In another method, retention times were 1.7 min for Brimonidine and 2.6 min for Brinzolamide.[4]

Q4: Can UV-spectrophotometry be used for the simultaneous estimation of these two drugs?

A4: Yes, UV-spectrophotometry can be used. The method typically involves measuring the absorbance at the λmax of each drug (e.g., 244 nm for Brimonidine tartrate and 253 nm for Brinzolamide) and solving simultaneous equations.[7][10] Derivative spectrophotometry has also been employed.[9][11]

Q5: What are the key validation parameters to consider for an analytical method for these compounds?

A5: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2][7]

  • Accuracy: The closeness of the test results to the true value.[1][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][4][5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.[1][5][7]

Q6: Are there any known stability issues with Brinzolamide and Brimonidine during analysis?

A6: Both drugs can be susceptible to degradation under stress conditions. Forced degradation studies have shown that they can degrade in acidic, basic, and oxidative environments.[1][2][9] Therefore, it is important to use a stability-indicating method that can separate the intact drugs from any potential degradation products.

Data Presentation

Table 1: Summary of HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Zorbax SB C18 (250mm x 4.6 mm, 2.6 µm)[2]Hypersil BDS C18 (100 mm x 4.6 mm, 5µm)[4]Phenomenex C18 (5 μm, 250×4.6 mm)[12]
Mobile Phase Buffer (Potassium Phosphate, pH 3.0) : Acetonitrile (60:40)[2]Acetonitrile : 0.02M Octane-1-sulphonic acid sodium salt (65:35 v/v)[4]Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:15:40)[12]
Flow Rate 1 mL/min[2]1.0 mL/min[4]1.0 mL/min[12]
Detection Wavelength 225 nm[2]Not Specified254 nm[12]
Retention Time (Brimonidine) 5.307 min[2]1.7 min[4]3.8 min[12]
Retention Time (Brinzolamide) 3.550 min[2]2.6 min[4]5.7 min[12]

Table 2: Summary of UV-Spectrophotometric Method Parameters

ParameterMethod 1
Solvent Methanol[7][10]
λmax (Brimonidine Tartrate) 244 nm[7][10]
λmax (Brinzolamide) 253 nm[7][10]
Linearity Range (Brimonidine Tartrate) 1-7 µg/mL[7][10]
Linearity Range (Brinzolamide) 5-35 µg/mL[7][10]

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Estimation
  • Preparation of Mobile Phase:

    • Prepare a potassium phosphate buffer and adjust the pH to 3.0 using an appropriate acid (e.g., orthophosphoric acid).

    • Mix the buffer with acetonitrile in a 60:40 v/v ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.[2]

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (250mm x 4.6 mm, 2.6 µm).[2]

    • Flow Rate: 1 mL/min.[2]

    • Injection Volume: 10 µL.

    • Detection: UV at 225 nm.[2]

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve Brinzolamide and Brimonidine tartrate in a suitable diluent (e.g., mobile phase) to prepare individual stock solutions.

    • From the stock solutions, prepare a series of mixed standard solutions of varying concentrations.

  • Sample Preparation:

    • For ophthalmic suspensions, accurately weigh a quantity of the formulation, and extract the drugs using a suitable solvent and sonication.[4]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amounts of Brinzolamide and Brimonidine in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Protocol 2: UV-Spectrophotometric Method (Simultaneous Equation Method)
  • Preparation of Standard Solutions:

    • Prepare standard stock solutions of Brinzolamide and Brimonidine tartrate in methanol.[10]

    • Prepare a series of dilutions for each drug to establish their individual calibration curves.

  • Determination of λmax:

    • Scan the standard solutions of Brinzolamide and Brimonidine tartrate separately in the UV range (e.g., 200-400 nm) to determine their respective absorption maxima (λmax). The λmax for Brimonidine tartrate is approximately 244 nm, and for Brinzolamide, it is around 253 nm.[7][10]

  • Measurement of Absorbance:

    • Prepare a mixed standard solution containing known concentrations of both drugs.

    • Measure the absorbance of the mixed standard solution at the λmax of both drugs (244 nm and 253 nm).

  • Calculation:

    • Determine the absorptivity values for both drugs at both wavelengths from their individual calibration curves.

    • Set up and solve the following simultaneous equations:

      • A₁ = (ax₁ * C_brim) + (ay₁ * C_brin)

      • A₂ = (ax₂ * C_brim) + (ay₂ * C_brin)

      • Where A₁ and A₂ are the absorbances of the sample at λ₁ (244 nm) and λ₂ (253 nm) respectively.

      • ax₁ and ax₂ are the absorptivities of Brimonidine at λ₁ and λ₂.

      • ay₁ and ay₂ are the absorptivities of Brinzolamide at λ₁ and λ₂.

      • C_brim and C_brin are the concentrations of Brimonidine and Brinzolamide in the sample.

Mandatory Visualization

Troubleshooting_Workflow start_node Start: Poor Peak Resolution/Tailing decision_node decision_node start_node->decision_node Check Mobile Phase process_node process_node decision_node->process_node pH Incorrect decision_node2 Check Composition decision_node->decision_node2 pH Correct process_node->decision_node Adjust pH to 3.0-3.8 end_node End: Problem Resolved process_node2 Optimize Organic:Buffer Ratio decision_node2->process_node2 Ratio Incorrect decision_node3 Check Column decision_node2->decision_node3 Ratio Correct process_node2->decision_node2 decision_node3->end_node Column OK process_node3 Replace Column decision_node3->process_node3 Column Old/Damaged process_node3->decision_node3

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Retention_Time_Shift_Troubleshooting start_node Start: Retention Time Shifting decision_node decision_node start_node->decision_node Check Mobile Phase Prep process_node process_node decision_node->process_node Inconsistent decision_node2 Check Column Temp decision_node->decision_node2 Consistent process_node->decision_node Prepare Fresh & Degas end_node End: Stable Retention Times process_node2 Use Column Oven decision_node2->process_node2 Fluctuating decision_node3 Check Pump decision_node2->decision_node3 Stable process_node2->decision_node2 decision_node3->end_node Pump OK process_node3 Service Pump decision_node3->process_node3 Leaking/Unstable Flow process_node3->decision_node3

Caption: Troubleshooting workflow for HPLC retention time shifts.

References

Technical Support Center: Improving the Bioavailability of Topical Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at enhancing the topical bioavailability of Brinzolamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the topical bioavailability of Brinzolamide?

The ocular bioavailability of topically administered drugs like Brinzolamide is generally low, often less than 5%.[1] This is due to several physiological and anatomical barriers:

  • Precorneal Factors: Rapid tear turnover, blinking, and nasolacrimal drainage quickly remove the drug from the ocular surface, often in less than 30 seconds.

  • Corneal Barrier: The cornea itself is a multi-layered, selectively permeable barrier. Its lipophilic epithelium and hydrophilic stroma make it difficult for drugs that are not ideally amphiphilic to penetrate.[2]

  • Poor Aqueous Solubility: Brinzolamide is a white powder that is insoluble in water.[3][4] This poor solubility limits its dissolution in tear fluid, which is a prerequisite for absorption, leading to the use of suspension formulations like Azopt®.[4][5]

  • Formulation Side Effects: The commercial 1% suspension can be associated with side effects like blurred vision, stinging, and discomfort, which can affect patient compliance.[5][6][7]

Q2: What are the most common formulation strategies to enhance Brinzolamide's bioavailability?

Researchers are actively exploring various advanced drug delivery systems to overcome the limitations of conventional suspensions. These include:

  • Nanocarriers: Encapsulating or formulating Brinzolamide into nanoparticles can improve its corneal penetration.[8][9] This category includes nanosuspensions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, niosomes, and nanoemulsions.[9][10] Nanocrystallization, for instance, increases the drug's surface area, leading to higher solubility and improved corneal permeability.[11]

  • In Situ Gelling Systems: These are liquid formulations that transform into a gel upon instillation into the eye, triggered by ions or temperature changes.[12] This increases the formulation's residence time on the ocular surface, allowing for sustained drug release and enhanced absorption.[12]

  • Mucoadhesive Systems: Formulations containing mucoadhesive polymers, such as certain nanofibers or chitosan-coated nanoparticles, adhere to the mucus layer of the cornea and conjunctiva.[13] This prolongs the contact time of the drug with the ocular surface.[13]

  • Permeation Enhancers: Incorporating specific excipients can reversibly modulate the corneal barrier to facilitate drug transport. The non-ionic surfactant tyloxapol, for example, has been shown to improve the intraocular penetration of Brinzolamide nanocrystals.[4][11]

Q3: How are in vitro and in vivo studies typically designed to evaluate new Brinzolamide formulations?

  • In Vitro Studies: The most common in vitro model is the Franz diffusion cell, which is used to assess drug permeation across an isolated cornea (typically from rabbits or sheep).[1][5][11] Drug release profiles are also evaluated, often using a dialysis bag method in simulated tear fluid.[2][12]

  • In Vivo Studies: The standard animal model is the rabbit, due to its large eye size and anatomical similarities to the human eye.[8][11] Key endpoints include measuring the reduction in intraocular pressure (IOP) in normotensive or hypertensive rabbit models and pharmacokinetic studies where drug concentration is measured in ocular tissues (e.g., aqueous humor, cornea) over time using techniques like LC-MS/MS.[1][14]

Troubleshooting Guides

Problem 1: Low or highly variable drug permeation in ex vivo Franz diffusion cell experiments.

Possible Cause Troubleshooting Step
Corneal Membrane Integrity Compromised Ensure careful and swift excision of the cornea. Visually inspect for any damage before mounting. Use fresh, healthy tissue for each experiment.
Improper Formulation Characteristics Verify the particle size, zeta potential, and pH of your formulation immediately before the experiment. Aggregation or pH shifts can drastically alter permeation.
Air Bubbles Under the Cornea Ensure no air bubbles are trapped between the corneal membrane and the receptor medium, as this will impede diffusion. Tilt the cell during filling to allow bubbles to escape.
Non-Sink Conditions in Receptor Chamber The concentration of Brinzolamide in the receptor fluid should not exceed 10% of its saturation solubility in that medium. Increase the volume of the receptor chamber or sample more frequently if sink conditions are not met.
Incorrect Receptor Fluid Use a physiologically relevant buffer (e.g., Glutathione Bicarbonate Ringer's solution) and maintain the temperature at 37°C to simulate physiological conditions.[5]

Problem 2: Formulation instability (e.g., aggregation, phase separation) during storage or use.

Possible Cause Troubleshooting Step
Inadequate Stabilizer Concentration For nanosuspensions or nanoemulsions, the concentration of the stabilizing agent (e.g., surfactant, polymer) may be insufficient. Screen different stabilizers or increase the concentration of the current one. HPMC has been shown to be a successful stabilizer for Brinzolamide nanocrystals.[15]
Incorrect pH or Ionic Strength The surface charge of nanoparticles is pH-dependent. Ensure the formulation's pH is optimized for maximum zeta potential (electrostatic repulsion). Avoid buffers with high ionic strength that can screen surface charges and lead to aggregation.
Temperature Fluctuations Store formulations at the recommended temperature (e.g., 4°C). For nanoemulsions or lipid-based carriers, avoid freeze-thaw cycles which can disrupt the structure.
Incompatibility of Components Ensure all excipients are compatible with Brinzolamide and with each other under the chosen pH and storage conditions. Perform compatibility studies using techniques like DSC or FTIR.

Problem 3: Poor correlation between in vitro release/permeation and in vivo IOP reduction.

Possible Cause Troubleshooting Step
In Vivo Precorneal Clearance A formulation may show good permeation in vitro but be rapidly cleared from the eye in vivo. Incorporate mucoadhesive polymers or an in situ gelling agent to increase residence time.
Ocular Irritation The formulation may be causing irritation, leading to increased tear production and rapid washout. Perform an ocular irritation study (e.g., modified Draize test in rabbits) to ensure the formulation is well-tolerated.[5][12]
Animal Model Variability Ensure consistent administration technique (e.g., instilling a precise volume of 50 µL into the lower cul-de-sac).[5] Acclimatize animals to handling and IOP measurement to reduce stress-induced pressure spikes.
Metabolism or Efflux Pumps The cornea expresses metabolic enzymes and efflux pumps that are not present in the simple ex vivo model. While less common for Brinzolamide, this can sometimes explain discrepancies.

Data Presentation: Comparative Performance of Brinzolamide Formulations

Table 1: Comparison of Ex Vivo Corneal Permeability

Formulation TypePermeability Enhancement (vs. Azopt®/Suspension)Animal ModelReference
Liquid Crystalline Nanoparticles (LCNPs)3.47-fold increaseRabbit[5][16]
Liposomes (LPs)6.2-fold increaseRabbit[17]
Nanocrystals + TyloxapolSignificantly higher than commercial productRat[4][11]
Transniosomes (TN)Higher permeability than marketed formulation-[18]

Table 2: Comparison of In Vivo Intraocular Pressure (IOP) Reduction in Rabbits

Formulation TypeKey Pharmacodynamic FindingReference
Liquid Crystalline Nanoparticles (LCNPs)Maximal IOP fall of 47.7% (vs. 33.8% for Azopt®)[5]
In Situ Gelling SystemSignificantly prolonged IOP-lowering effect compared to eye drops[12]
Nanocrystals + TyloxapolStronger IOP-reducing effect than the commercial product[4][11]
Nanoemulsions (0.4% BZN)Similar or better pharmacodynamic effect than 1% commercial suspension
Liposomes (0.1% BZN)More sustained and effective IOP reduction than 1% commercial suspension[17]

Visualizations and Workflows

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Analysis F1 Select Delivery System (e.g., Nanoparticles, In Situ Gel) F2 Optimize Formulation (Excipients, Drug Load) F1->F2 F3 Physicochemical Characterization (Size, Zeta, pH, Morphology) F2->F3 IVT In Vitro Testing (Release & Permeation) F3->IVT Proceed if stable IRR Ocular Irritation Test (Draize Test) IVT->IRR IVV In Vivo Efficacy (IOP Reduction in Rabbits) IRR->IVV PK Pharmacokinetic Study (Drug in Aqueous Humor) IVV->PK DA Data Analysis & Correlation IVV->DA PK->DA

Caption: High-level workflow for developing and testing a novel topical Brinzolamide formulation.

G start Low Permeation Observed in Franz Cell Study check_formulation Is the formulation stable? (Check size, PDI pre-experiment) start->check_formulation check_membrane Is the corneal membrane intact? check_formulation->check_membrane Yes reformulate Troubleshoot formulation: - Check stabilizer - Adjust pH check_formulation->reformulate No check_setup Are there air bubbles under the membrane? check_membrane->check_setup Yes replace_membrane Discard and use a new, undamaged cornea. check_membrane->replace_membrane No check_sink Are sink conditions maintained? check_setup->check_sink No reset_setup Re-mount cornea, ensuring no bubbles are trapped. check_setup->reset_setup Yes adjust_sampling Increase receptor volume or sample more frequently. check_sink->adjust_sampling No end Proceed with Optimized Experiment check_sink->end Yes G cluster_ciliary Ciliary Body Epithelium cluster_action Pharmacological Action cluster_outcome Physiological Outcome CO2 CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2->CAII HCO3 H+ + HCO3- CAII->HCO3 Aqueous_Humor Reduced Aqueous Humor Secretion HCO3->Aqueous_Humor drives secretion Brinzolamide Brinzolamide Brinzolamide->Inhibition IOP Decreased Intraocular Pressure (IOP) Aqueous_Humor->IOP

References

Technical Support Center: Forced Degradation Studies of Brinzolamide for Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies of Brinzolamide. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on Brinzolamide?

Forced degradation studies are essential to identify the likely degradation products of Brinzolamide that could form during storage and handling. This information is crucial for developing stability-indicating analytical methods and understanding the drug's intrinsic stability. These studies help in elucidating the degradation pathways and the chemical properties of the drug substance.

Q2: Under which stress conditions is Brinzolamide most likely to degrade?

Brinzolamide is particularly susceptible to oxidative degradation.[1][2] Significant degradation has also been observed under hydrolytic (acidic and basic) conditions.[3][4] It is generally found to be stable under photolytic (exposure to light) and thermal (dry heat) stress in the solid state.[3][4]

Q3: What are the typical degradation products of Brinzolamide observed in forced degradation studies?

Under oxidative and hydrolytic stress, multiple degradation products can be formed.[3][4] One study identified a total of seven degradation products under these conditions.[3][4] More detailed investigations into oxidative degradation have identified specific products, including hydroxylamine and oxime derivatives.[5]

Q4: What analytical technique is most suitable for stability testing of Brinzolamide?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used and recommended technique for the stability testing of Brinzolamide.[1][6][7] This method has been shown to effectively separate Brinzolamide from its degradation products.[7]

Q5: Are there any specific safety precautions to consider when handling Brinzolamide and its degradation products?

While specific toxicity data for all degradation products may not be available, it is good laboratory practice to handle all compounds, including the parent drug and its degradants, with appropriate personal protective equipment (PPE). In silico toxicity prediction tools can be used to estimate the potential toxicity of the identified degradation products.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor separation between Brinzolamide and its degradation products in HPLC. Inappropriate column selection or mobile phase composition.- Utilize a C18 or a phenyl-hexyl column for better selectivity.[3] - Adjust the mobile phase composition. A mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid) is often effective.[1][6] - Optimize the gradient elution profile to improve resolution.
No significant degradation is observed under stress conditions. Stress conditions are not harsh enough (concentration, temperature, or duration).- Increase the concentration of the stress agent (e.g., use 3% or 5% H₂O₂ for oxidation).[1][6] - Increase the temperature or prolong the exposure time. For example, reflux at 60°C for oxidative degradation.[6]
Excessive degradation of Brinzolamide, with the main peak disappearing. Stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the duration of the study. - Sample at multiple time points to capture the degradation profile before the parent drug is fully degraded.
Inconsistent or non-reproducible degradation results. - Variation in experimental parameters (e.g., temperature, pH). - Instability of the degradation products.- Ensure precise control of all experimental parameters. - Analyze the samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Unexpected peaks in the chromatogram. - Impurities in the Brinzolamide sample. - Contamination from solvents or reagents.- Analyze a non-stressed sample of Brinzolamide to identify pre-existing impurities. - Run a blank injection of the diluent and stressor to check for interfering peaks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Results for Brinzolamide

Stress ConditionStress Agent and ConcentrationTemperatureDurationPercentage DegradationReference
Acid Hydrolysis0.1 N HClRoom Temperature3 hours11.3%[7]
Acid Hydrolysis0.5 N HClRoom Temperature3 hours-[8]
Base Hydrolysis0.5 N NaOHRoom Temperature3 hours-[8]
Base Hydrolysis2 N NaOH60°C30 minutes-[9]
Oxidative Degradation3% H₂O₂--21%[1][2]
Oxidative Degradation5% H₂O₂60°C30 minutes-[6]
Oxidative Degradation-Room Temperature20 hoursFormation of 4 degradation products[5]
Thermal DegradationDry Heat105°C1 hourNo degradation[6]
Thermal DegradationDry Heat70°C6 hours-[7]
Photolytic DegradationUV Light-7 daysNo degradation[9]

Table 2: Comparison of RP-HPLC Methods for Brinzolamide Stability Testing

ParameterMethod 1Method 2Method 3
Column Hemochrom C18Phenomenex C18 (4.6 x 150 mm, 5µm)Waters CSH phenyl hexyl (100 × 2.1 mm, 1.7 µm)
Mobile Phase 1mM Ammonium formate: Acetonitrile (76:24 v/v)0.1% Formic acid: Methanol (65:35 v/v)0.1% Formic acid and Methanol (gradient)
Flow Rate 1 mL/min1 mL/min-
Detection Wavelength 254 nm254 nm-
Linearity Range 5-100 µg/mL--
Reference [1][6][3]

Experimental Protocols

Protocol 1: Forced Degradation of Brinzolamide under Oxidative Conditions
  • Preparation of Stock Solution: Accurately weigh and dissolve Brinzolamide in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 100 µg/mL).[7]

  • Stress Application: To a specific volume of the stock solution, add an equal volume of 3% or 5% hydrogen peroxide.[1][6]

  • Incubation: Keep the mixture at room temperature or reflux at 60°C for a defined period (e.g., 30 minutes to 24 hours).[6]

  • Neutralization/Dilution: After the incubation period, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

Protocol 2: Forced Degradation of Brinzolamide under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of Brinzolamide as described in Protocol 1.

  • Stress Application: To a specific volume of the stock solution, add an equal volume of 0.1 N HCl.[7]

  • Incubation: Keep the solution at room temperature for a specified duration (e.g., 3 hours).[7]

  • Neutralization/Dilution: After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH and then dilute with the mobile phase to the desired concentration.

  • Analysis: Analyze the sample using HPLC.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis start Brinzolamide Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo stress_agents Prepare Stress Agents (Acid, Base, H2O2, Heat, Light) stress_agents->acid stress_agents->base stress_agents->oxidation stress_agents->thermal stress_agents->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradation Products (e.g., MS, NMR) hplc->characterization

Caption: Experimental workflow for forced degradation studies of Brinzolamide.

G cluster_degradation Degradation Pathways brinzolamide Brinzolamide oxidative_dp Oxidative Degradation Products (e.g., Hydroxylamine, Oxime derivatives) brinzolamide->oxidative_dp Oxidative Stress (H2O2) hydrolytic_dp Hydrolytic Degradation Products brinzolamide->hydrolytic_dp Hydrolytic Stress (Acid/Base)

Caption: Simplified degradation pathways of Brinzolamide under stress conditions.

References

Technical Support Center: Ocular Discomfort with Brinzolamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Brinzolamide formulations. The information is designed to help address and mitigate ocular discomfort during experimental studies.

Troubleshooting Guide

Issue: High Incidence of Stinging or Burning Sensation Upon Instillation

  • Question: Our Brinzolamide formulation is causing a significant stinging and burning sensation in our animal models. What are the likely causes and how can we troubleshoot this?

  • Answer: Ocular discomfort, such as stinging and burning, is a known side effect of some Brinzolamide formulations.[1][2] The primary contributing factors are often related to the physicochemical properties of the formulation.

    • pH: The pH of your formulation may not be optimal. The physiological pH of tears is approximately 7.4.[3] Formulations with a pH outside the comfortable range of 6.5-8.5 can cause irritation.[4][5] The commercial Brinzolamide suspension, Azopt®, has a pH of about 7.5.[6][7]

      • Troubleshooting Step: Measure the pH of your formulation. If it is acidic or highly alkaline, adjust it to be closer to the physiological pH using appropriate buffering agents. Be mindful that pH adjustments can affect the solubility and stability of Brinzolamide.

    • Osmolality: The osmolality of your formulation could be a contributing factor. The osmolality of human tears is typically in the range of 280-320 mOsm/kg.[1] Formulations that are significantly hypotonic or hypertonic can lead to discomfort.[1] The commercial Brinzolamide suspension has an osmolarity of approximately 300 mOsm/kg.[6][7]

      • Troubleshooting Step: Measure the osmolality of your formulation. If it falls outside the physiological range, adjust it using tonicity-modifying agents like mannitol or sodium chloride.[5]

    • Drug Solubility and Particle Size: Brinzolamide has poor aqueous solubility.[1][8] In suspension formulations, large or irregular drug particles can cause a foreign body sensation and irritation.[9]

      • Troubleshooting Step: Characterize the particle size and morphology of the suspended Brinzolamide. If particles are large or aggregated, consider particle size reduction techniques like wet milling to create nanocrystals.[10][11] Alternatively, explore advanced formulation strategies such as nanoemulsions or liquid crystalline nanoparticles to improve solubility and reduce particle-related irritation.[1][12]

Issue: Reports of Blurred Vision Post-Instillation

  • Question: Our study subjects are exhibiting signs of blurred vision immediately after the administration of our Brinzolamide formulation. What could be the cause and how can we address it?

  • Answer: Transient blurred vision is a commonly reported side effect of Brinzolamide eye drops, including the commercial formulation Azopt®.[2][6][13] This can be attributed to several factors:

    • Suspension Nature: The presence of suspended particles in the formulation can temporarily interfere with vision.[8]

    • Viscosity: Highly viscous formulations, while beneficial for increasing residence time, can cause temporary blurring.

    • Refractive Index: The refractive index of the formulation, if significantly different from that of tears, can also contribute to this effect.

    • Troubleshooting Steps:

      • Optimize Particle Size: If using a suspension, reducing the particle size to the nanometer range can minimize light scattering and subsequent blurred vision.[10]

      • Adjust Viscosity: Evaluate the viscosity of your formulation. If it is excessively high, consider modifying the concentration or type of viscosity-enhancing agent.

      • Alternative Formulations: Consider formulating Brinzolamide as a nanoemulsion or a microemulsion, which are typically transparent and may reduce the incidence of blurred vision.[12][14]

Frequently Asked Questions (FAQs)

Formulation and Physicochemical Properties

  • Q1: What is the target pH and osmolality for a comfortable Brinzolamide formulation?

    • A1: Aim for a pH between 6.5 and 8.5, with an ideal target around 7.4 to match the physiological pH of tears.[3][4][5] The target osmolality should be in the range of 280-320 mOsm/kg to be isotonic with tear fluid.[1][6][7]

  • Q2: How can we improve the poor aqueous solubility of Brinzolamide to create a more comfortable formulation?

    • A2: Several advanced drug delivery systems can be employed. Nanocarriers like micelles, nanoparticles, liposomes, and niosomes can enhance solubility and bioavailability.[15] Specifically, liquid crystalline nanoparticles and nanoemulsions have shown promise in creating comfortable and effective Brinzolamide formulations.[1][9][12] These systems can encapsulate the drug, reducing direct contact with the ocular surface and minimizing irritation.

Preclinical Evaluation of Ocular Discomfort

  • Q3: What are the standard preclinical models for assessing the ocular irritation of our Brinzolamide formulation?

    • A3: The most common in vivo model is the Modified Draize Test performed in rabbits.[1][9] This test involves instilling the formulation into the rabbit's eye and scoring for signs of irritation such as conjunctival redness, swelling, and discharge, as well as corneal opacity and iris hyperemia.[1] In vitro and ex vivo alternatives are also available and are gaining prominence to reduce animal testing. The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay is a widely used alternative that assesses the potential for irritation by observing vascular changes on the chorioallantoic membrane of a fertilized chicken egg.[9]

  • Q4: Are there any in vitro methods to predict ocular discomfort?

    • A4: Yes, cytotoxicity assays on corneal cell lines can provide an initial indication of a formulation's potential for irritation.[8] For example, the viability of human corneal epithelial cells (HCE-T) or Statens Seruminstitut Rabbit Cornea (SIRC) cells can be assessed after exposure to the formulation.[8][10][11] A significant decrease in cell viability may suggest a higher potential for ocular discomfort.

Data Presentation

Table 1: Comparison of Ocular Discomfort Between Brinzolamide and Dorzolamide Formulations

Study Metric Brinzolamide 1% Dorzolamide 2% Significance Reference
Ocular Discomfort Score (4-unit scale) 1.3 units lower - Statistically Significant [13]
Patients Reporting No Ocular Discomfort Significantly Greater Percentage Lower Percentage Statistically Significant [13]
Incidence of Ocular Discomfort (Burning/Stinging) 3.0% 10.7% Statistically Significant [16]
Incidence of Ocular Pain 4.9% 21.9% Statistically Significant [17]

| Incidence of Blurred Vision | 17.1% | 2.4% | Not Statistically Significant |[17] |

Table 2: Physicochemical Properties of an Optimized Brinzolamide Microemulsion

Parameter Value Reference
Droplet Size 41.69 nm [14]
Zeta Potential -9.496 mV [14]
Viscosity 170.8 cps [14]

| pH | 7.646 |[14] |

Experimental Protocols

1. Modified Draize Ocular Irritation Test

  • Objective: To assess the in vivo ocular irritancy of a Brinzolamide formulation.

  • Animal Model: Albino rabbits.

  • Procedure:

    • A single dose of 50 µL of the test formulation is instilled into one eye of the rabbit.

    • The contralateral eye can serve as a control, receiving physiological saline or a blank vehicle.

    • The eyes are observed and scored for signs of irritation at specific time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours) post-instillation.

    • Scoring is based on a standardized scale for:

      • Corneal opacity (scale 0-4)

      • Iris hyperemia (scale 0-2)

      • Conjunctival redness (scale 0-3)

      • Conjunctival swelling (chemosis) (scale 0-4)

      • Ocular discharge (scale 0-3)

    • The scores for each category are summed to obtain a total irritation score. Formulations with low scores are considered non-irritating.[1][9]

2. Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay

  • Objective: To evaluate the potential for ocular irritation of a Brinzolamide formulation as an alternative to animal testing.

  • Methodology:

    • Fertilized hen's eggs are incubated for 9-10 days.

    • A window is carefully opened in the eggshell to expose the chorioallantoic membrane (CAM).

    • A specific volume (e.g., 300 µL) of the test formulation is applied directly onto the CAM.

    • The CAM is observed for 5 minutes for signs of vascular injury, including hemorrhage, lysis, and coagulation.

    • The time at which these events occur is recorded and used to calculate an irritation score. A shorter time to reaction indicates a higher irritation potential.[9]

3. In Vitro Drug Release Study

  • Objective: To determine the release profile of Brinzolamide from a novel formulation.

  • Apparatus: Franz diffusion cell.

  • Procedure:

    • A dialysis membrane is placed between the donor and receptor compartments of the Franz diffusion cell.

    • The receptor compartment is filled with a simulated tear fluid (e.g., phosphate-buffered saline at pH 7.4).

    • A known amount of the Brinzolamide formulation is placed in the donor compartment.

    • The apparatus is maintained at a constant temperature (e.g., 37°C) and stirred.

    • At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for Brinzolamide concentration using a validated analytical method such as HPLC.

    • The cumulative amount of drug released is plotted against time to determine the release kinetics.

Visualizations

Brinzolamide_Mechanism_of_Action CAII Carbonic Anhydrase II (CA-II) HCO3 HCO₃⁻ (Bicarbonate) CAII->HCO3 Produces H2O_CO2 H₂O + CO₂ H2O_CO2->CAII Catalyzes Aqueous_Humor Aqueous Humor Secretion HCO3->Aqueous_Humor Drives IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Brinzolamide Brinzolamide Brinzolamide->CAII Inhibits

Caption: Mechanism of action of Brinzolamide in lowering intraocular pressure.

Formulation_Troubleshooting_Workflow Start Ocular Discomfort (Stinging/Burning) Check_pH Measure pH Start->Check_pH Adjust_pH Adjust pH to 6.5 - 8.5 Check_pH->Adjust_pH Outside Physiological Range Check_Osmolality Measure Osmolality Check_pH->Check_Osmolality Within Physiological Range Adjust_pH->Check_Osmolality Adjust_Osmolality Adjust Osmolality to 280-320 mOsm/kg Check_Osmolality->Adjust_Osmolality Outside Physiological Range Check_Particles Analyze Particle Size & Morphology Check_Osmolality->Check_Particles Within Physiological Range Adjust_Osmolality->Check_Particles Reduce_Size Reduce Particle Size (e.g., Wet Milling) Check_Particles->Reduce_Size Large/Irregular Particles New_Formulation Consider Advanced Formulations (e.g., Nanoemulsion) Check_Particles->New_Formulation Poor Solubility Re_evaluate Re-evaluate in Ocular Irritation Model Check_Particles->Re_evaluate Optimal Reduce_Size->Re_evaluate New_Formulation->Re_evaluate

Caption: Troubleshooting workflow for Brinzolamide-induced ocular discomfort.

Ocular_Tolerability_Assessment_Workflow cluster_in_vitro In Vitro / Ex Vivo Screening cluster_in_vivo In Vivo Confirmation Formulation New Brinzolamide Formulation Cytotoxicity Cytotoxicity Assay (e.g., HCE-T cells) Formulation->Cytotoxicity HET_CAM HET-CAM Assay Cytotoxicity->HET_CAM Decision1 Proceed to In Vivo? HET_CAM->Decision1 Draize_Test Modified Draize Test (Rabbits) Decision2 Formulation Tolerated? Draize_Test->Decision2 Decision1->Draize_Test Yes (Low Irritation) Reformulate Reformulate Decision1->Reformulate No (High Irritation) Decision2->Reformulate No Tolerated Tolerated Formulation Decision2->Tolerated Yes Reformulate->Formulation

Caption: Experimental workflow for assessing ocular tolerability.

References

Technical Support Center: Optimization of Brinzolamide-Loaded Microemulsion using D-Optimal Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Brinzolamide-loaded microemulsions using D-optimal design.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing a Brinzolamide-loaded microemulsion?

A1: The main objective is to enhance the solubility and bioavailability of Brinzolamide, a drug with poor aqueous solubility, for ophthalmic delivery to treat glaucoma.[1][2][3] Microemulsions can improve drug delivery and efficacy compared to conventional eye drops.[4]

Q2: Why is a D-optimal design used for this optimization?

A2: D-optimal design is a statistical tool used to efficiently determine the optimal formulation with a minimal number of experimental runs. It helps in understanding the relationship between the formulation components (independent variables) and the resulting microemulsion properties (dependent variables or critical responses).[1][2][5]

Q3: What are the typical components of a Brinzolamide-loaded microemulsion?

A3: A typical formulation consists of an oil phase, a surfactant, a co-surfactant, and an aqueous phase.[1][3][6] Common examples include Isopropyl myristate as the oil, Tween-80 as the surfactant, and Transcutol-P or 2-propanol as the co-surfactant.[1][7]

Q4: What are the critical quality attributes (responses) to measure during optimization?

A4: Key responses to evaluate are droplet size, zeta potential, viscosity, and transparency (measured as nepheloturbidimetric unit - NTU).[1][2][3] These factors are crucial for the stability, safety, and efficacy of the ophthalmic formulation.

Q5: What is a desirable droplet size for an ophthalmic microemulsion?

A5: A small droplet size is generally preferred for better absorption and patient comfort. An optimized Brinzolamide microemulsion was found to have a droplet size of approximately 41.69 nm.[1][2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Phase Separation or Instability - Incorrect ratio of oil, surfactant, and co-surfactant.- Incompatible components.- Insufficient mixing energy.- Re-evaluate the pseudo-ternary phase diagram to identify the stable microemulsion region.[1][3][6]- Ensure the chosen components are compatible through solubility studies.[1][3]- Utilize a vortex mixer or appropriate homogenization technique to ensure thorough mixing.[5][7]
Large Droplet Size - Suboptimal ratio of surfactant to co-surfactant (Smix).- High oil concentration.- Adjust the Smix ratio; a 1:1 ratio is often a good starting point.[7]- Systematically vary the oil concentration as per the D-optimal design to find the optimal level.
Low Drug Loading - Poor solubility of Brinzolamide in the chosen oil phase.- Conduct solubility studies of Brinzolamide in various oils to select the one with the highest solubilizing capacity.[1][3] Medium Chain Triglyceride has been identified as a good option.[8]
High Viscosity - High concentration of the gelling agent or surfactant.- Optimize the concentration of viscosity-enhancing agents. The optimized formulation had a viscosity of 170.8 cps.[1][2][3]
Inconsistent Results - Variations in experimental conditions (temperature, mixing speed, etc.).- Inaccurate measurements of components.- Standardize all experimental parameters.- Use calibrated equipment for all measurements.
Ocular Irritation - Unsuitable pH of the formulation.- High concentration of certain surfactants.- Adjust the pH to be within the range suitable for ocular delivery (around 7.4). The optimized formulation had a pH of 7.646.[1][2][3]- Perform ocular irritation studies to ensure the safety of the formulation components at the used concentrations.[1][4]

Experimental Protocols

Pseudo-ternary Phase Diagram Construction

A crucial first step is to identify the microemulsion existence area by constructing a pseudo-ternary phase diagram.[1][3][6]

Methodology:

  • Prepare various mixtures of the selected oil and surfactant/co-surfactant (Smix) at different ratios (e.g., 1:1, 1:2, 2:1).

  • Titrate each oil/Smix mixture with the aqueous phase (water) dropwise under constant stirring.

  • Visually observe the transition from a turbid to a transparent and single-phase system.

  • Plot the compositions on a ternary phase diagram to delineate the microemulsion region.

D-Optimal Design for Optimization

Methodology:

  • Define the independent variables (factors), which are the proportions of the oil, Smix, and water.

  • Define the dependent variables (responses), such as droplet size, zeta potential, and viscosity.[1][3][9]

  • Use statistical software to generate the D-optimal experimental design, which will provide a set of formulations to be prepared and tested.

  • Prepare the suggested formulations and measure the responses for each.

  • Analyze the data using the software to determine the optimal formulation with the desired characteristics.

Data Presentation

Table 1: Components of an Optimized Brinzolamide Microemulsion

ComponentRoleExample Material
Oil PhaseVehicle for BrinzolamideIsopropyl myristate[1][3][6]
SurfactantReduces interfacial tensionTween-80[1][3][6]
Co-surfactantIncreases flexibility of the interfacial filmTranscutol-P[1][2][3]
Aqueous PhaseContinuous phaseWater[1][3][6]

Table 2: Properties of an Optimized Brinzolamide Microemulsion Formulation

ParameterValueReference
Droplet Size41.69 nm[1][2][3]
Zeta Potential-9.496 mV[1][2][3]
Viscosity170.8 cps[1][2][3]
Transparency (NTU)1.483[1][2][3]
pH7.646[1][2][3]
In-vitro Drug Release (at 7 hours)78.08 %[1][2][3]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_opt Optimization using D-Optimal Design cluster_eval Evaluation of Optimized Formulation solubility Solubility Studies phase_diagram Pseudo-ternary Phase Diagram solubility->phase_diagram d_optimal Define Variables & Generate Design phase_diagram->d_optimal formulation Prepare Experimental Formulations d_optimal->formulation characterization Characterize Responses formulation->characterization analysis Statistical Analysis & Optimization characterization->analysis physicochemical Physicochemical Characterization analysis->physicochemical invitro_release In-vitro Drug Release physicochemical->invitro_release ocular_irritation Ocular Irritation Study invitro_release->ocular_irritation logical_relationship cluster_inputs Independent Variables (Inputs) cluster_outputs Dependent Variables (Responses) oil Oil Concentration d_optimal D-Optimal Design oil->d_optimal smix S/CoS Ratio (Smix) smix->d_optimal water Water Concentration water->d_optimal droplet_size Droplet Size d_optimal->droplet_size zeta_potential Zeta Potential d_optimal->zeta_potential viscosity Viscosity d_optimal->viscosity transparency Transparency d_optimal->transparency

References

Brinzolamide Quantification in Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Brinzolamide in biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Brinzolamide.

Sample Preparation

Question: I am experiencing low recovery of Brinzolamide from plasma samples using protein precipitation. What could be the cause and how can I improve it?

Answer:

Low recovery of Brinzolamide following protein precipitation can be attributed to several factors. Brinzolamide is known to have a high affinity for red blood cells, and at therapeutic concentrations, plasma levels can be negligible.[1][2] Therefore, whole blood or dried blood spots (DBS) are often more suitable matrices for quantification.[1][2]

If you must use plasma, consider the following troubleshooting steps:

  • Choice of Precipitation Solvent: The type and volume of the organic solvent used for precipitation are critical. Acetonitrile is commonly used, but methanol or a mixture of solvents might provide better recovery. Experiment with different solvent-to-plasma ratios (e.g., 2:1, 3:1).

  • Precipitation Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the precipitation of proteins while keeping the analyte in the supernatant.

  • Vortexing and Centrifugation: Ensure thorough vortexing to fully denature the proteins and release the drug. Optimize the centrifugation speed and time to achieve a compact protein pellet and clear supernatant.

  • Alternative Extraction Method: If protein precipitation consistently yields low recovery, consider switching to a more robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Question: My solid-phase extraction (SPE) method for Brinzolamide is giving inconsistent results. What are the common pitfalls?

Answer:

Inconsistent results with SPE can stem from several steps in the process. Here are some common issues and their solutions:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is crucial. For a molecule like Brinzolamide, a polymeric reversed-phase sorbent is often a good starting point.

  • Incorrect Flow Rates: If the flow rate during sample loading is too high, Brinzolamide may not have sufficient time to interact with the sorbent, leading to breakthrough and low recovery. Conversely, a flow rate that is too slow during elution may result in incomplete recovery.

  • Drying Step: An inadequate drying step after washing can lead to the presence of water in the final eluate, which can affect the chromatography and ionization efficiency. Ensure the sorbent bed is thoroughly dried by applying vacuum or positive pressure for a sufficient amount of time.

  • Elution Solvent: The elution solvent must be strong enough to desorb Brinzolamide from the sorbent completely. If you are seeing low recovery, try increasing the organic content of your elution solvent or using a stronger solvent.

Chromatography and Mass Spectrometry (LC-MS/MS)

Question: I am observing significant ion suppression for Brinzolamide in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Ion suppression is a common challenge in bioanalysis where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal. Here are some strategies to address ion suppression for Brinzolamide:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation to remove interfering endogenous components. Consider optimizing your protein precipitation or SPE method, or switching to a more selective technique.

  • Chromatographic Separation: Modify your HPLC/UHPLC method to chromatographically separate Brinzolamide from the interfering components. This can be achieved by:

    • Changing the mobile phase composition or gradient profile.

    • Using a different stationary phase (e.g., a column with a different chemistry or particle size).

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Brinzolamide-d5) is the best way to compensate for matrix effects. Since it co-elutes with the analyte and experiences similar ion suppression, the analyte-to-internal standard ratio should remain constant, leading to more accurate and precise quantification.

  • Dilution of the Sample: If the signal is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

Question: I'm seeing poor peak shape (e.g., tailing or fronting) for Brinzolamide. What are the likely causes?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. The following are common causes and solutions:

  • Column Overload: Injecting too much analyte onto the column can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: Brinzolamide has basic properties and can exhibit secondary interactions with residual silanol groups on the silica-based column, leading to peak tailing. Using a column with end-capping or a mobile phase with a competitive amine additive (e.g., a low concentration of triethylamine) can help mitigate this.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Brinzolamide and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column and the analyte.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common biological matrix for Brinzolamide quantification and why?

A1: Due to its high distribution into red blood cells, whole blood or dried blood spots (DBS) are the preferred matrices for the quantification of Brinzolamide.[1][2] Plasma levels are often negligible, making it a less suitable matrix for bioanalysis.[1][2]

Q2: What are the typical validation parameters for a Brinzolamide bioanalytical method?

A2: A bioanalytical method for Brinzolamide should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include accuracy, precision (intra- and inter-day), selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).

Q3: What type of internal standard is recommended for Brinzolamide quantification by LC-MS/MS?

A3: A stable isotope-labeled internal standard, such as Brinzolamide-d5, is highly recommended. It shares very similar physicochemical properties with Brinzolamide and will co-elute, allowing for effective compensation of matrix effects and variability in extraction and ionization.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for Brinzolamide quantification in biological samples.

Table 1: Method Validation Parameters for Brinzolamide Quantification

ParameterMethod 1 (DBS, LC-QTOF-MS/MS)[1][2]Method 2 (Urine, UHPLC-MS/MS)Method 3 (Hair, UHPLC-MS/MS)
Linearity Range 0.500–20.0 μg/mLLLOQ to 500 ng/mLLLOQ to 10 ng/mg
LLOQ 0.500 μg/mL0.07–1.16 ng/mL0.02–0.15 ng/mg
Intra-assay Precision (%RSD) < 14%< 15%< 15%
Inter-assay Precision (%RSD) < 14%< 15%< 15%
Accuracy 92.2% to 111%Not explicitly statedNot explicitly stated
Mean Extraction Recovery 93.5%> 80% (Process Efficiency)> 80% (Process Efficiency)
Matrix Effect No significant effect observedNo significant ion suppression observedNo significant ion suppression observed

Experimental Protocols

Protocol 1: Brinzolamide Quantification in Dried Blood Spots (DBS) by LC-QTOF-MS/MS[1][2]
  • Sample Preparation (DBS Punching and Extraction):

    • A 3.2 mm disc is punched from the center of the dried blood spot.

    • The disc is placed in a 1.5 mL microcentrifuge tube.

    • 100 µL of the internal standard (Rabeprazole) solution in methanol is added.

    • The sample is vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.

    • The supernatant is transferred to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series

    • Column: Cyano analytical column

    • Mobile Phase: Isocratic elution with Methanol and 10 mM Ammonium Formate (90:10, v/v)

    • Flow Rate: 0.350 mL/min

    • Injection Volume: 10 µL

    • MS System: Agilent 6530 Q-TOF

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Not specified in detail in the abstract.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis start Biological Sample (Whole Blood/DBS) dbs Spot blood on filter paper and dry start->dbs punch Punch 3.2mm disc dbs->punch extract Add IS in Methanol, Vortex, Centrifuge punch->extract supernatant Collect Supernatant extract->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometric Detection ionize->detect quantify Data Acquisition and Quantification detect->quantify

Caption: Experimental workflow for Brinzolamide quantification in DBS.

Caption: Troubleshooting decision tree for Brinzolamide bioanalysis.

References

Technical Support Center: Minimizing Systemic Side Effects of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbonic anhydrase inhibitors (CAIs). Our goal is to help you anticipate and mitigate systemic side effects during your experiments.

Troubleshooting Guides

Issue: Unexpected or Severe Systemic Side Effects in Animal Models

Systemic side effects are a known complication of carbonic anhydrase inhibitor administration, particularly with systemic (oral or intravenous) delivery. These can include metabolic acidosis, electrolyte imbalances, and renal effects.

Possible Causes and Solutions:

  • High Dose: The dose of the CAI may be too high, leading to excessive inhibition of carbonic anhydrase in off-target tissues.

    • Troubleshooting Step: Review the literature for established dose ranges for your specific CAI and animal model. Consider performing a dose-response study to identify the minimum effective dose for your desired therapeutic effect with the fewest side effects.

  • Rapid Systemic Absorption of Topical Formulations: Even topically administered CAIs can be absorbed systemically and cause side effects.

    • Troubleshooting Step: After administering eye drops, gently compress the tear duct near the inner corner of the eyelid for two minutes. This can reduce systemic absorption through the nasal mucosa.[1] Consider reformulating the topical solution to enhance ocular retention and reduce systemic runoff.

  • Animal Model Sensitivity: The specific strain or species of your animal model may be particularly sensitive to the systemic effects of CAIs.

    • Troubleshooting Step: Consult literature to see if there are known sensitivities in your chosen animal model. If possible, consider using a different, less sensitive model.

  • Pre-existing Conditions: Underlying health issues in the animal model, such as renal or hepatic impairment, can exacerbate side effects.

    • Troubleshooting Step: Ensure that all animals are healthy before beginning the experiment. Screen for any pre-existing conditions that might be contraindications for CAI administration.

Issue: Difficulty in Assessing the Severity of Metabolic Acidosis

Metabolic acidosis is a common side effect of systemic CAIs, but it can be challenging to quantify accurately.

Possible Causes and Solutions:

  • Inadequate Monitoring: Infrequent or incomplete monitoring may not capture the full extent of the acidosis.

    • Troubleshooting Step: Implement a regular monitoring schedule for blood gases and electrolytes.[2][3] Baseline measurements should be taken before CAI administration, followed by periodic monitoring throughout the experiment.

  • Compensatory Mechanisms: The animal's respiratory system will attempt to compensate for metabolic acidosis by increasing ventilation (Kussmaul respirations), which can mask the severity of the underlying metabolic issue if only blood pH is considered.

    • Troubleshooting Step: Use the Henderson-Hasselbalch equation or Winter's formula to determine if respiratory compensation is adequate and to identify a mixed acid-base disorder.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common systemic side effects of carbonic anhydrase inhibitors I should be aware of in my research?

A1: The most frequently observed systemic side effects include metabolic acidosis, paresthesias (tingling in extremities), fatigue, malaise, weight loss, depression, anorexia, and loss of libido.[5] Less common but more severe side effects can include kidney stones, blood dyscrasias (such as aplastic anemia and agranulocytosis), and liver damage.[6] Topical CAIs are generally associated with fewer systemic side effects, with a bitter taste being the most common.[7]

Q2: How can I minimize systemic side effects when using systemic (oral/IV) CAIs in my experiments?

A2: Several strategies can be employed:

  • Dose Reduction: Use the lowest effective dose.

  • Gradual Dosing: Start with a low dose and gradually increase it to the target dose.

  • Switching Agents: If one CAI is poorly tolerated, switching to another (e.g., from acetazolamide to methazolamide) may reduce side effects.[8]

  • Bicarbonate Supplementation: Co-administration of sodium bicarbonate can help to alleviate symptoms of metabolic acidosis.[5][9]

Q3: My experiment requires a topical CAI, but I'm still observing systemic effects. What can I do?

A3: To minimize systemic absorption of topical CAIs:

  • Punctal Occlusion: As mentioned in the troubleshooting guide, applying pressure to the tear duct after instillation can significantly reduce systemic absorption.[1]

  • Formulation Strategies: Consider using a formulation with higher viscosity to increase ocular residence time and reduce drainage into the nasolacrimal duct. Self-emulsifying drug delivery systems (SEDDS) can also be explored to improve ocular bioavailability and potentially reduce the required dose.[10]

Q4: What are the key parameters to monitor in my animal models to assess for systemic side effects?

A4: Regular monitoring is crucial. Key parameters include:

  • Blood Chemistry: Serum electrolytes (especially potassium and bicarbonate), blood urea nitrogen (BUN), and creatinine to assess renal function.[2]

  • Complete Blood Count (CBC): To monitor for hematologic side effects like aplastic anemia and agranulocytosis.[2]

  • Arterial Blood Gases (ABG): To directly measure blood pH, partial pressure of carbon dioxide (pCO2), and bicarbonate levels to assess for metabolic acidosis.[2]

  • Body Weight and Food/Water Intake: A significant decrease can indicate malaise or other systemic side effects.

Q5: Are there any in vitro assays that can help predict the potential for systemic side effects?

A5: While no single in vitro assay can perfectly predict in vivo systemic side effects, several can be useful:

  • Carbonic Anhydrase Isozyme Inhibition Profiling: Determine the inhibitory activity (Ki) of your compound against a panel of human CA isozymes. High affinity for off-target isozymes present in tissues like the kidneys (e.g., CA II, CA IV) might suggest a higher risk of systemic effects.

  • Cell Viability Assays: Assays like the MTT assay can be used on cell lines from relevant tissues (e.g., kidney, liver) to assess for direct cytotoxicity.[1]

  • Toxicity Evaluation in Model Organisms: Zebrafish larvae can be used as an early in vivo model to assess for general toxicity and adverse effects.[11]

Data Presentation

Table 1: Comparison of Systemic Side Effects and Mitigation Strategies for Common Carbonic Anhydrase Inhibitors

Carbonic Anhydrase InhibitorCommon Systemic Side EffectsMitigation StrategiesQuantitative Outcomes of Mitigation
Acetazolamide (oral) Metabolic acidosis, paresthesia, fatigue, malaise, kidney stones, blood dyscrasias.[5][6]Dose reduction, gradual dose increase, switching to methazolamide, sodium bicarbonate supplementation.[5][8]Switching from acetazolamide to methazolamide reduced the incidence of "severe" side effects from 88% to 50% in intolerant patients.[8] Bicarbonate administration dramatically alleviated symptoms in 10 of 24 patients with excessive acidosis.[5]
Methazolamide (oral) Similar to acetazolamide but may be better tolerated.[8]Dose reduction, gradual dose increase, sodium bicarbonate supplementation.[5][8]While better tolerated than acetazolamide by some, 50% of patients switched from acetazolamide still experienced "severe" side effects.[8]
Dorzolamide (topical) Bitter taste, minimal systemic effects.Punctal occlusion, formulation with higher viscosity.[1]A study showed a low incidence of serious adverse events with topical CAIs (absolute risk of 2.08 per 1000 patients).[12]
Brinzolamide (topical) Bitter taste, minimal systemic effects.Punctal occlusion, formulation with higher viscosity.[1]Similar safety profile to dorzolamide with a low risk of severe adverse reactions.[12]

Experimental Protocols

Protocol 1: Assessment of Systemic Side Effects of a Novel Carbonic Anhydrase Inhibitor in a Rodent Model

Objective: To evaluate the potential systemic side effects of a novel CAI following systemic administration in rats.

Methodology:

  • Animal Model: Use healthy, adult Sprague-Dawley rats. House them individually in metabolic cages for acclimatization at least 3 days prior to the experiment.[13]

  • Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle for the test compound).

    • Group 2: Low dose of novel CAI.

    • Group 3: High dose of novel CAI.

    • Group 4: Positive control (e.g., Acetazolamide at a known dose to induce side effects).

  • Administration: Administer the compounds orally or via intraperitoneal injection daily for a predetermined period (e.g., 14 days).

  • Monitoring:

    • Daily: Record body weight, food and water intake, and general clinical observations (e.g., activity level, grooming, signs of distress).

    • Weekly: Collect 24-hour urine samples using metabolic cages to measure urine volume, pH, and electrolyte excretion.[13][14]

    • Baseline and End of Study: Collect blood samples via tail vein or saphenous vein for:

      • Serum Chemistry: Analyze for electrolytes (Na+, K+, Cl-, HCO3-), BUN, and creatinine using a veterinary blood chemistry analyzer.

      • Complete Blood Count (CBC): Analyze for red blood cells, white blood cells, and platelets.

      • Arterial Blood Gas (ABG): Collect arterial blood from the carotid artery or femoral artery at the end of the study under anesthesia to measure pH, pCO2, and HCO3-.

  • Data Analysis: Compare the measured parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of a test compound against a specific human carbonic anhydrase isozyme (e.g., hCA II).

Methodology:

  • Reagents and Materials:

    • Purified recombinant human carbonic anhydrase II (hCA II).

    • Test compound dissolved in an appropriate solvent (e.g., DMSO).

    • Substrate: 4-Nitrophenyl acetate (NPA).

    • Buffer: Tris-HCl buffer (pH 7.4).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 400 nm.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In each well of the microplate, add the buffer, a fixed concentration of hCA II, and the test compound at varying concentrations. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the NPA substrate to each well.

    • Immediately measure the change in absorbance at 400 nm over time using the microplate reader. The hydrolysis of NPA by CA produces 4-nitrophenol, which absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizations

CarbonicAnhydraseInhibition_Kidney cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitial Fluid / Blood H2O_CO2_L H2O + CO2 H2CO3_L H2CO3 H2O_CO2_L->H2CO3_L Uncatalyzed (slow) HCO3_H_L HCO3- + H+ H2CO3_L->HCO3_H_L HCO3_H_L->H2CO3_L Catalyzed H_L H+ Na_L Na+ NHE3 Na+/H+ Exchanger 3 Na_L->NHE3 Reabsorbed H2O_CO2_C H2O + CO2 H2CO3_C H2CO3 H2O_CO2_C->H2CO3_C Catalyzed HCO3_H_C HCO3- + H+ H2CO3_C->HCO3_H_C HCO3_C HCO3- CA_II Carbonic Anhydrase II CA_II->H2CO3_C Inhibited by CAI Na_C Na_C NHE3->Na_C Na+ H_C H_C HCO3_I HCO3- Na_I Na+ NBCe1 Na+/HCO3- Cotransporter NBCe1->HCO3_I NBCe1->Na_I CA_IV Carbonic Anhydrase IV CA_IV->H2CO3_L Inhibited by CAI CAI Carbonic Anhydrase Inhibitor CAI->CA_II CAI->CA_IV H_L->NHE3 Secreted Na_C->NBCe1 HCO3_C->NBCe1

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors in the Renal Proximal Tubule.

CAI_AqueousHumor cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by CA-II HCO3_H HCO3- + H+ H2CO3->HCO3_H Ion_Transport Ion Transport (Na+, Cl-) HCO3_H->Ion_Transport Drives CA_II_CE Carbonic Anhydrase II Aqueous_Humor Aqueous Humor Ion_Transport->Aqueous_Humor Secretion of Ions Blood Blood Blood->CO2_H2O Diffusion IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Maintains CAI_Topical Topical Carbonic Anhydrase Inhibitor CAI_Topical->CA_II_CE Inhibits

Caption: Simplified Workflow of Topical CAI Action in Reducing Aqueous Humor Production.

Troubleshooting_Workflow Start Experiment Start: Administer CAI Observe Observe for Systemic Side Effects Start->Observe No_Effects No Significant Side Effects Observe->No_Effects No Effects_Observed Side Effects Observed Observe->Effects_Observed Yes Continue Continue Experiment with Monitoring No_Effects->Continue Assess_Severity Assess Severity: - Clinical Signs - Bloodwork (ABG, Lytes) Effects_Observed->Assess_Severity Mild_Effects Mild to Moderate Assess_Severity->Mild_Effects Severe_Effects Severe Assess_Severity->Severe_Effects Mitigate Implement Mitigation: - Reduce Dose - Bicarbonate Supplement Mild_Effects->Mitigate Yes Stop_Experiment Consider Terminating Experiment for that Animal Severe_Effects->Stop_Experiment Yes Reassess Re-evaluate Animal Well-being Mitigate->Reassess Resolved Side Effects Resolved Reassess->Resolved Yes Not_Resolved Not Resolved Reassess->Not_Resolved No Resolved->Continue Not_Resolved->Stop_Experiment

References

Validation & Comparative

Brinzolamide vs. Dorzolamide: A Comparative Analysis of Efficacy in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of glaucoma management, topical carbonic anhydrase inhibitors (CAIs) stand as a significant therapeutic class for lowering intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. Among the commercially available topical CAIs, brinzolamide 1% and dorzolamide 2% are two of the most frequently prescribed agents. This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two molecules.

Mechanism of Action: Inhibition of Carbonic Anhydrase

Both brinzolamide and dorzolamide lower IOP by inhibiting carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[1][2] Inhibition of CA-II reduces the formation of bicarbonate ions in the ciliary epithelium.[1][3] This, in turn, suppresses aqueous humor secretion, leading to a decrease in intraocular pressure.[2][3]

CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor_Reduced Reduced Aqueous Humor Secretion Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives fluid transport HCO3_H->Aqueous_Humor_Reduced Inhibition of bicarbonate formation reduces secretion IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases Brinzolamide Brinzolamide Brinzolamide->H2CO3 Inhibits Dorzolamide Dorzolamide Dorzolamide->H2CO3 Inhibits IOP_Reduced Reduced IOP Aqueous_Humor_Reduced->IOP_Reduced

Figure 1: Signaling pathway of carbonic anhydrase inhibitors.

Comparative Efficacy in IOP Reduction

Numerous clinical trials have demonstrated that both brinzolamide 1% and dorzolamide 2% are effective in lowering IOP in patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT). Head-to-head comparisons and meta-analyses consistently show that the two drugs have a similar IOP-lowering efficacy.[4]

A meta-analysis of randomized controlled trials concluded that there were no statistically significant differences in the IOP-lowering effects of brinzolamide and dorzolamide when used as adjunctive therapy to prostaglandin analogs or beta-blockers at various time points throughout the day.

Study TypeComparisonKey Findings on IOP Reduction
Multinational, double-blind, randomized, active-controlled, parallel-group studyBrinzolamide 1% + Timolol 0.5% vs. Dorzolamide 2% + Timolol 0.5%Both treatment regimens significantly reduced IOP. The treatments were found to be equivalent in their mean IOP-lowering effects.[4]
Prospective, randomized, controlled clinical studyBrinzolamide 1%/Timolol 0.5% (BT) vs. Dorzolamide 2%/Timolol 0.5% (DT)Both fixed combinations provided statistically significant mean IOP reductions from baseline. DT showed a greater mean IOP reduction than BT at each visit, with the difference being statistically significant at 2 weeks.[5][6]
Systematic Review and Meta-analysisBrinzolamide combination therapy vs. controlBrinzolamide combination therapy showed a significant decreasing tendency for IOP values at morning and end of treatment per day.[7]

Adverse Effects and Tolerability

While the efficacy of brinzolamide and dorzolamide in lowering IOP is comparable, their side-effect profiles, particularly concerning ocular comfort, exhibit some differences. Several studies have indicated that brinzolamide is associated with less ocular stinging and burning upon instillation compared to dorzolamide.[4] This difference is often attributed to the more neutral pH of the brinzolamide suspension compared to the acidic pH of the dorzolamide solution. Conversely, blurred vision is more frequently reported with brinzolamide, which is formulated as a suspension.[8]

Adverse EventBrinzolamide 1%Dorzolamide 2%
Ocular Stinging/BurningLower Incidence[4]Higher Incidence[4]
Blurred VisionMore Frequent[8]Less Frequent
Taste PerversionReported with bothReported with both

Experimental Protocols: A Representative Clinical Trial Design

The methodologies employed in clinical trials comparing brinzolamide and dorzolamide are crucial for interpreting the validity and applicability of their findings. A typical study design is a prospective, randomized, double-masked, multicenter, parallel-group trial.[9]

Patient Population:

  • Inclusion criteria often include patients aged 18 years or older with a diagnosis of POAG or OHT.[10]

  • Patients may be required to have an IOP within a specific range (e.g., 21-36 mmHg) at baseline after a washout period of any previous IOP-lowering medications.[10]

Randomization and Masking:

  • Patients are randomly assigned to receive either brinzolamide or dorzolamide.[5][6]

  • In double-masked studies, neither the patient nor the investigator is aware of the treatment assignment.[9]

Treatment Regimen:

  • The standard dosing is typically one drop of the assigned medication in the affected eye(s) two to three times daily.[1]

  • In studies evaluating adjunctive therapy, the CAI is added to a pre-existing treatment, such as a prostaglandin analog or a beta-blocker.[4]

IOP Measurement:

  • The primary efficacy endpoint is the change in IOP from baseline at specified follow-up visits.[5][6]

  • IOP is measured at multiple time points during the day (e.g., 9 AM, 11 AM, 4 PM) to assess diurnal control.[9]

  • The gold-standard method for IOP measurement in these trials is Goldmann applanation tonometry.[11][12][13][14]

Safety and Tolerability Assessment:

  • Adverse events are recorded at each study visit, with a particular focus on ocular symptoms such as stinging, burning, and blurred vision.[4]

  • Visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy are performed to monitor for any ocular changes.

Start Patient Screening (POAG or OHT) Washout Washout of Previous IOP Medications Start->Washout Baseline Baseline Visit - IOP Measurement (Diurnal) - Safety Assessments Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Brinzolamide 1%) Randomization->GroupA 1:1 GroupB Treatment Group B (e.g., Dorzolamide 2%) Randomization->GroupB 1:1 FollowUp Follow-up Visits (e.g., Week 2, 4, 8, 12) - IOP Measurement (Diurnal) - Adverse Event Monitoring GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study - Final IOP & Safety Assessments - Statistical Analysis FollowUp->EndOfStudy

References

A Comparative Analysis of Brinzolamide and Timolol as Adjunctive Glaucoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Key Adjunctive Therapies for Elevated Intraocular Pressure.

In the management of open-angle glaucoma and ocular hypertension, achieving target intraocular pressure (IOP) often necessitates the use of adjunctive therapies when monotherapy proves insufficient. Among the leading second-line agents are the carbonic anhydrase inhibitor, brinzolamide, and the beta-blocker, timolol. This guide provides a detailed comparative analysis of these two drugs when used as adjunctive therapy, focusing on their efficacy, safety, and mechanisms of action, supported by experimental data and detailed protocols.

Executive Summary

Both brinzolamide and timolol are effective in further reducing IOP when added to a primary therapy, typically a prostaglandin analog. Clinical studies demonstrate that brinzolamide may offer a more sustained 24-hour IOP control, particularly at night, compared to timolol.[1] However, the overall IOP-lowering efficacy during diurnal periods is often comparable between the two.[2] The choice between these agents may therefore depend on the patient's IOP fluctuation patterns, tolerability, and co-existing medical conditions. This guide will delve into the clinical evidence, providing a framework for informed decision-making in research and drug development.

Mechanism of Action

The distinct mechanisms of action of brinzolamide and timolol underpin their efficacy in reducing aqueous humor production, the primary contributor to intraocular pressure.

Brinzolamide: As a carbonic anhydrase inhibitor, brinzolamide targets the carbonic anhydrase II (CA-II) enzyme located in the ciliary processes of the eye. By inhibiting this enzyme, brinzolamide reduces the formation of bicarbonate ions. This, in turn, is thought to decrease the transport of sodium and fluid into the posterior chamber, thereby reducing the rate of aqueous humor secretion.[3]

Timolol: Timolol is a non-selective beta-adrenergic receptor antagonist. It blocks both beta-1 and beta-2 adrenergic receptors in the ciliary body epithelium.[4][5] The stimulation of these receptors by catecholamines is believed to increase aqueous humor production, likely through a cyclic AMP-mediated pathway.[4][6] By blocking these receptors, timolol reduces the rate of aqueous humor formation.[5]

Signaling Pathway Diagrams

Brinzolamide_Mechanism cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives Brinzolamide Brinzolamide CAII Carbonic Anhydrase II Brinzolamide->CAII Inhibits CAII->H2CO3 Timolol_Mechanism cluster_ciliary_epithelium Ciliary Epithelium Catecholamines Catecholamines Beta_Receptor Beta-2 Adrenergic Receptor Catecholamines->Beta_Receptor Activates G_Protein G-Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Aqueous_Humor Aqueous Humor Production cAMP->Aqueous_Humor Increases Timolol Timolol Timolol->Beta_Receptor Blocks Experimental_Workflow cluster_study_flow Adjunctive Therapy Clinical Trial Workflow Patient_Recruitment Patient Recruitment (POAG on Latanoprost) Washout 4-Week Washout Patient_Recruitment->Washout Treatment_A 3-Month Treatment: Latanoprost + Timolol Washout->Treatment_A IOP_Measurement_A 24-Hour IOP Measurement (Noncontact Tonometry) Treatment_A->IOP_Measurement_A Treatment_B 3-Month Treatment: Latanoprost + Brinzolamide IOP_Measurement_A->Treatment_B IOP_Measurement_B 24-Hour IOP Measurement (Noncontact Tonometry) Treatment_B->IOP_Measurement_B Data_Analysis Data Analysis and Comparison IOP_Measurement_B->Data_Analysis

References

A Comparative Analysis of the Side Effect Profiles of Brinzolamide and Dorzolamide in the Treatment of Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ocular and systemic adverse effects of two leading topical carbonic anhydrase inhibitors, offering insights for researchers and drug development professionals.

In the management of open-angle glaucoma and ocular hypertension, topical carbonic anhydrase inhibitors (CAIs) are a cornerstone of therapy. Among the most frequently prescribed agents in this class are Brinzolamide and Dorzolamide. While both drugs effectively reduce intraocular pressure (IOP) by decreasing aqueous humor production, their distinct formulation characteristics lead to notable differences in their side effect profiles. This guide provides a comprehensive comparison of the adverse effects associated with Brinzolamide and Dorzolamide, supported by data from key clinical studies.

Ocular Side Effect Profile: A Quantitative Comparison

Clinical data consistently demonstrates a difference in the incidence and nature of ocular side effects between Brinzolamide and Dorzolamide. The most frequently reported adverse events are ocular discomfort, including stinging and burning upon instillation, and transient blurred vision.

Side EffectBrinzolamide 1%Dorzolamide 2%Key Findings and Citations
Ocular Discomfort (Stinging/Burning) 1.7% - 5.9%13.1% - 21.9%Brinzolamide is associated with significantly less ocular burning and stinging compared to Dorzolamide. This is largely attributed to Brinzolamide's more neutral pH (7.5) compared to Dorzolamide's acidic pH (5.6).[1][2][3][4][5] In a study where both drugs were added to timolol therapy, 13.1% of patients experienced ocular discomfort with Dorzolamide compared to only 1.7% with Brinzolamide.[2][5]
Blurred Vision 3% - 8% (transient)~17.1% (less common than with Brinzolamide)Transient blurred vision is more commonly reported with Brinzolamide.[3][4] This is thought to be due to the suspension formulation of Brinzolamide.
Taste Abnormality (Dysgeusia) Incidence varies, reported as a common side effect.Incidence varies, reported as a common side effect.Both medications can cause a bitter or unusual taste. Some studies suggest a similar incidence between the two drugs.[5]
Ocular Pain 0.7% - 4.0%Up to 21.9%Ocular pain is reported more frequently with Dorzolamide.[4]
Overall Adverse Events (when added to Timolol) 14.7%32.8%In a comparative study, a significantly higher percentage of patients experienced at least one adverse event with the Dorzolamide-timolol combination compared to the Brinzolamide-timolol combination.[2][5]

Systemic Side Effect Profile

Both Brinzolamide and Dorzolamide are generally well-tolerated systemically. As topical applications, they are designed to minimize systemic absorption and the associated side effects common with oral carbonic anhydrase inhibitors. However, some systemic effects can occur.

Side Effect CategoryBrinzolamideDorzolamideKey Findings and Citations
Serious Adverse Events Low absolute risk (2.08 per 1000 patients for topical CAIs)Low absolute risk (2.08 per 1000 patients for topical CAIs)The risk of serious adverse events such as Stevens-Johnson syndrome, toxic epidermal necrolysis, or aplastic anemia with topical CAIs is low.[6][7][8]
General Systemic Effects Generally well-tolerated with minimal systemic side effects.Generally well-tolerated with minimal systemic side effects.Both drugs are considered to have a favorable systemic safety profile compared to oral CAIs.

Experimental Protocols: A Representative Methodology

The data presented in this guide is derived from numerous clinical trials. A representative experimental design for a comparative study of Brinzolamide and Dorzolamide side effects is as follows:

Study Design: A prospective, multicenter, double-masked, randomized, parallel-group clinical trial.

Patient Population: Patients diagnosed with primary open-angle glaucoma or ocular hypertension.

Inclusion Criteria:

  • Age 18 years or older.

  • Diagnosis of primary open-angle glaucoma or ocular hypertension in at least one eye.

  • Intraocular pressure within a specified range (e.g., 22-36 mmHg).

  • Willingness to discontinue current glaucoma medications and undergo a washout period.

Exclusion Criteria:

  • History of hypersensitivity to sulfonamides.

  • Severe ocular surface disease.

  • Corneal abnormalities that would interfere with IOP measurements.

  • Previous intraocular surgery within a specified timeframe.

  • Concurrent use of other medications that could affect IOP.

Methodology:

  • Washout Period: Patients discontinue all existing glaucoma medications for a period of 2 to 4 weeks.

  • Randomization: Patients are randomly assigned to receive either Brinzolamide 1% or Dorzolamide 2% ophthalmic solution, typically administered two to three times daily.

  • Treatment Period: The treatment duration typically ranges from 3 to 6 months.

  • Side Effect Assessment: Patient-reported outcomes are a primary measure of the side effect profile. This is often assessed using a standardized ocular discomfort scale (e.g., a 0-4 or 0-10 scale where 0 is no discomfort and the highest value is severe discomfort) immediately after instillation and at various follow-up visits. Patients are also queried about other ocular and systemic adverse events at each visit.

  • Clinical Assessments: Intraocular pressure, visual acuity, and biomicroscopy are performed at baseline and at regular intervals throughout the study.

  • Statistical Analysis: Statistical tests such as t-tests or Wilcoxon rank-sum tests are used to compare the mean ocular discomfort scores between the two treatment groups. Chi-square tests may be used to compare the incidence of specific adverse events.

Signaling Pathways and Mechanisms of Side Effects

While the precise signaling pathways for all side effects are not fully elucidated, the difference in ocular comfort is strongly linked to the physicochemical properties of the drug formulations.

SideEffectPathway cluster_brinzolamide Brinzolamide Formulation cluster_dorzolamide Dorzolamide Formulation cluster_effects Primary Ocular Side Effects B_Drug Brinzolamide 1% Suspension B_pH Physiological pH (~7.5) B_Drug->B_pH is formulated at Blur Transient Blurred Vision B_Drug->Blur suspension may cause Comfort Improved Ocular Comfort B_pH->Comfort leads to D_Drug Dorzolamide 2% Solution D_pH Acidic pH (~5.6) D_Drug->D_pH is formulated at Discomfort Ocular Stinging & Burning D_pH->Discomfort contributes to

References

Head-to-Head Clinical Trials of Brinzolamide and Other Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of glaucoma and ocular hypertension treatment, a clear understanding of the comparative efficacy and safety of carbonic anhydrase inhibitors (CAIs) is paramount. This guide provides an objective comparison of brinzolamide with other CAIs, supported by data from head-to-head clinical trials.

Mechanism of Action of Carbonic Anhydrase Inhibitors

Carbonic anhydrase inhibitors function by reducing the production of aqueous humor in the ciliary body of the eye, which in turn lowers intraocular pressure (IOP).[1][2][3][4] The enzyme carbonic anhydrase is crucial for the secretion of bicarbonate ions, a key step in aqueous humor formation.[2][3][5] By inhibiting this enzyme, CAIs decrease the rate of aqueous humor production, thereby alleviating pressure within the eye.[1][2][4][5] Both topical CAIs, such as brinzolamide and dorzolamide, and systemic CAIs, like acetazolamide, utilize this mechanism.[2][5] Topical agents act directly on the ciliary body, while systemic CAIs also induce diuresis, contributing to a reduction in bodily fluids, including in the eyes.[1]

cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Action CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Carbonic Anhydrase Brinzolamide Brinzolamide HCO3 HCO3- + H+ (Bicarbonate) H2CO3->HCO3 Inhibition Reduced Aqueous Humor Production AqueousHumor Aqueous Humor Production HCO3->AqueousHumor Other_CAIs Other CAIs (e.g., Dorzolamide) IOP Increased Intraocular Pressure (IOP) AqueousHumor->IOP Leads to Brinzolamide->H2CO3 Inhibits Other_CAIs->H2CO3 Reduced_IOP Reduced Intraocular Pressure Inhibition->Reduced_IOP Results in

Caption: Signaling pathway of Carbonic Anhydrase Inhibitors.

Comparative Efficacy in Intraocular Pressure Reduction

Head-to-head clinical trials have demonstrated that brinzolamide and dorzolamide have comparable efficacy in lowering IOP, both when used as monotherapy and as adjunctive therapy.

Brinzolamide vs. Dorzolamide as Adjunctive Therapy to Timolol

A multinational, double-blind, randomized controlled trial compared 1% brinzolamide twice daily with 2% dorzolamide twice daily, each added to 0.5% timolol twice daily, in patients with primary open-angle glaucoma or ocular hypertension. The study found that both treatment regimens resulted in significant IOP reductions, and their mean IOP-lowering effects were equivalent.[6]

Treatment GroupMean IOP Reduction (mmHg)Mean IOP Reduction (%)
Brinzolamide 1% + Timolol 0.5%3.6 - 5.314.2 - 21.9
Dorzolamide 2% + Timolol 0.5%3.6 - 5.114.1 - 21.2
Fixed-Combination Therapies: Brinzolamide/Timolol vs. Dorzolamide/Timolol

Studies comparing the fixed combinations of brinzolamide 1%/timolol 0.5% (BTFC) and dorzolamide 2%/timolol 0.5% (DTFC) have also shown similar IOP-lowering efficacy.[7][8] One study reported IOP reductions ranging from 6.42 to 9.74 mmHg (26.09%-37.46%) for the brinzolamide/timolol combination and 8.16 to 12.41 mmHg (31.19%-41.44%) for the dorzolamide/timolol combination, with no statistically significant difference between the two.[8] Another prospective, randomized study found that while both fixed combinations effectively reduced IOP, the dorzolamide/timolol combination showed a greater mean IOP reduction at all follow-up visits, which was statistically significant at the 2-week mark.[9]

Patient Comfort and Tolerability

A significant differentiator between brinzolamide and dorzolamide is patient comfort upon instillation. Multiple studies have consistently reported that brinzolamide is associated with less ocular discomfort, such as burning and stinging, compared to dorzolamide.[6][7][10]

In the adjunctive therapy trial with timolol, significantly fewer patients in the brinzolamide group experienced ocular discomfort (1.7%) compared to the dorzolamide group (13.1%).[6] Similarly, a patient preference study for the fixed-combination therapies found that mean ocular discomfort scores were statistically significantly lower with the brinzolamide/timolol fixed combination versus the dorzolamide/timolol fixed combination.[7]

Adverse EventBrinzolamide 1% + Timolol 0.5%Dorzolamide 2% + Timolol 0.5%P-value
Any Adverse Event14.7%32.8%0.001
Ocular Discomfort (Stinging/Burning)1.7%13.1%0.001

Systemic vs. Topical Carbonic Anhydrase Inhibitors

Systemic CAIs like acetazolamide can produce a significant reduction in IOP.[11] However, their long-term use is often limited by systemic side effects, including paresthesia, fatigue, and metabolic acidosis.[5][11] Topical CAIs were developed to minimize these systemic adverse effects.[5] While generally better tolerated, topical CAIs may have a slightly lesser IOP-lowering effect compared to their systemic counterparts.[12] It is also important to note that there is no additional IOP-lowering benefit when a topical CAI is added to a systemic CAI regimen.[3]

Experimental Protocols

The following outlines a typical experimental workflow for a head-to-head clinical trial comparing topical CAIs for the treatment of glaucoma or ocular hypertension.

G cluster_screening Screening & Baseline cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis PatientRecruitment Patient Recruitment (POAG or OHT) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineVisit Baseline Visit - IOP Measurement - Medical History - Ocular Examination InformedConsent->BaselineVisit Randomization Randomization BaselineVisit->Randomization TreatmentA Group A: Brinzolamide Randomization->TreatmentA TreatmentB Group B: Other CAI Randomization->TreatmentB FollowUpVisits Follow-up Visits (e.g., Week 2, Month 1, 2, 3) TreatmentA->FollowUpVisits TreatmentB->FollowUpVisits IOP_Measurement IOP Measurement (Multiple time points) FollowUpVisits->IOP_Measurement AdverseEvents Adverse Event Monitoring FollowUpVisits->AdverseEvents PatientComfort Patient Comfort Assessment FollowUpVisits->PatientComfort DataAnalysis Statistical Analysis - Compare IOP reduction - Assess safety & tolerability IOP_Measurement->DataAnalysis AdverseEvents->DataAnalysis PatientComfort->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Brinzolamide: A Comparative Analysis of Monotherapy Versus Combination Therapy in Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of brinzolamide as a monotherapy versus its use in combination therapies for the management of primary open-angle glaucoma (POAG) and ocular hypertension (OHT). The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and underlying mechanisms of these treatment regimens.

Executive Summary

Brinzolamide, a carbonic anhydrase inhibitor, effectively lowers intraocular pressure (IOP) by reducing aqueous humor production. While efficacious as a monotherapy, its therapeutic effect can be significantly enhanced when used in combination with other classes of IOP-lowering agents, such as beta-blockers (e.g., timolol) and alpha-2 adrenergic agonists (e.g., brimonidine). Clinical evidence consistently demonstrates that fixed-combination therapies featuring brinzolamide offer superior IOP reduction compared to brinzolamide monotherapy, with a manageable safety profile. This guide synthesizes data from multiple clinical trials to provide a clear comparison of these treatment strategies.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from key clinical studies, comparing the IOP-lowering efficacy and safety of brinzolamide monotherapy against its use in fixed-combination therapies.

Table 1: Intraocular Pressure Reduction from Baseline
Treatment RegimenMean IOP Reduction (mmHg)Percentage IOP ReductionStudy Reference(s)
Brinzolamide 1% Monotherapy3.8 - 5.7 mmHg13.2% - 21.8%[1][2]
Brinzolamide 1% / Timolol 0.5% FC7.12 - 8.7 mmHg29.6% - 33.5%[3][4]
Brinzolamide 1% / Brimonidine 0.2% FC8.5 mmHg (diurnal)26.7% - 36.0%[5][6]
Brimonidine 0.2% Monotherapy-20.6% - 31.3%[6]
Timolol 0.5% Monotherapy5.2 - 6.9 mmHg22.8% - 26.1%[1][4]

FC: Fixed Combination

Table 2: Comparative IOP Levels in Head-to-Head Trials
Study ComparisonTreatment GroupMean IOP at 3 MonthsP-value
Brinzolamide/Brimonidine FC vs. Monotherapies[7]Brinzolamide/Brimonidine FC16.3 - 19.8 mmHg< 0.001 vs. Brimonidine
Brinzolamide 1%19.3 - 20.9 mmHg≤ 0.002 vs. FC
Brimonidine 0.2%17.9 - 22.5 mmHg
Brinzolamide/Timolol FC vs. Timolol Monotherapy[8]Brinzolamide/Timolol FC-3.2 mmHg (reduction)≤ 0.0001
Timolol 0.5%-1.4 mmHg (reduction)
Table 3: Overview of Treatment-Related Adverse Events
Treatment RegimenCommon Ocular Adverse EventsCommon Systemic Adverse EventsDiscontinuation Rate due to AEsStudy Reference(s)
Brinzolamide 1% MonotherapyBlurred vision, ocular discomfortAbnormal taste (dysgeusia)2.1% - 2.2%[2][9][10]
Brinzolamide 1% / Timolol 0.5% FCMild to moderate ocular AEs-Not specified[8]
Brinzolamide 1% / Brimonidine 0.2% FCOcular hyperemia, allergic reactions, visual disturbances, ocular discomfortDry mouth, fatigue/drowsiness, dysgeusia9.9% - 17.2%[5][9][10]

AEs: Adverse Events

Signaling Pathways and Mechanisms of Action

The enhanced efficacy of brinzolamide combination therapies stems from the complementary mechanisms of action of the constituent drugs. The following diagram illustrates the signaling pathways involved in aqueous humor dynamics and the points of intervention for brinzolamide, timolol, and brimonidine.

cluster_0 Ciliary Body cluster_1 Aqueous Humor Production cluster_2 Sympathetic Nervous System Input cluster_3 Drug Intervention CA Carbonic Anhydrase Bicarbonate Bicarbonate Formation CA->Bicarbonate H2O + CO2 -> H2CO3 FluidTransport Fluid Transport Bicarbonate->FluidTransport AqueousHumor Aqueous Humor Secretion FluidTransport->AqueousHumor BetaReceptor Beta-2 Adrenergic Receptors cAMP cAMP Production BetaReceptor->cAMP AlphaReceptor Alpha-2 Adrenergic Receptors AlphaReceptor->AqueousHumor Inhibits cAMP->AqueousHumor Stimulates Brinzolamide Brinzolamide Brinzolamide->CA Inhibits Timolol Timolol Timolol->BetaReceptor Blocks Brimonidine Brimonidine Brimonidine->AlphaReceptor Stimulates

Caption: Mechanism of action of brinzolamide and its combination partners.

Experimental Protocols

The data presented in this guide are derived from randomized, double-masked, multicenter clinical trials. Below is a generalized workflow representing the typical design of these studies.

Key Methodologies
  • Patient Population: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Study Design: After a washout period of previous ocular hypotensive medications, patients are randomized to receive one of the treatment regimens. The studies are typically double-masked, meaning neither the patient nor the investigator knows which treatment is being administered.

  • Treatment Administration: Eye drops are self-administered by the patients, typically two or three times daily, for a duration ranging from 3 to 6 months.[5][7][10]

  • Primary Efficacy Endpoint: The primary outcome measure is the mean change in IOP from baseline at specified time points (e.g., 9 a.m. and 11 a.m.) after a set duration of treatment (e.g., 3 months).[5][8] IOP is measured using Goldmann applanation tonometry.

  • Safety Assessments: Safety is evaluated through the recording of adverse events, assessments of best-corrected visual acuity, slit-lamp biomicroscopy, and monitoring of systemic parameters such as pulse rate and blood pressure.[10][11]

cluster_treatments Treatment Arms Screening Patient Screening (POAG or OHT) Washout Washout of Prior IOP-Lowering Meds Screening->Washout Baseline Baseline IOP Measurement Washout->Baseline Randomization Randomization Baseline->Randomization Monotherapy Brinzolamide Monotherapy Randomization->Monotherapy Group A Combination Brinzolamide Combination Therapy Randomization->Combination Group B Control Active Control (e.g., Timolol) Randomization->Control Group C FollowUp Follow-Up Visits (e.g., Wk 2, Wk 6, Mo 3, Mo 6) Monotherapy->FollowUp Combination->FollowUp Control->FollowUp IOP_AE_Assess IOP & Adverse Event Assessment FollowUp->IOP_AE_Assess FinalAnalysis Final Efficacy & Safety Analysis FollowUp->FinalAnalysis IOP_AE_Assess->FollowUp

Caption: Generalized experimental workflow for clinical trials.

Conclusion

The evidence strongly supports the use of brinzolamide in fixed-combination therapies for achieving greater IOP reduction than can be attained with brinzolamide monotherapy. A meta-analysis of 13 randomized controlled trials involving 2,197 patients concluded that brinzolamide combination therapy is more effective for IOP reduction in patients with POAG and OHT.[12] Specifically, the fixed combination of brinzolamide and timolol has been shown to produce a greater reduction in IOP than timolol alone.[8][13] Similarly, the fixed combination of brinzolamide and brimonidine has demonstrated significantly superior IOP-lowering activity compared to either brinzolamide or brimonidine monotherapy.[7][9][11][14]

While combination therapies are associated with a higher incidence of adverse events, these are generally mild to moderate in severity.[8][12] The choice between monotherapy and combination therapy should be guided by the target IOP, the patient's overall clinical picture, and their ability to tolerate the medication. For patients who require more substantial IOP lowering than can be achieved with monotherapy, fixed-combination therapies containing brinzolamide represent a potent and convenient treatment option.

References

A Comparative Analysis of the Long-Term Effects of Brinzolamide and Dorzolamide in Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced long-term effects of topical carbonic anhydrase inhibitors is crucial for advancing glaucoma therapy. This guide provides an objective comparison of two widely used agents, Brinzolamide and Dorzolamide, focusing on their long-term efficacy, safety, and hemodynamic effects, supported by experimental data and detailed methodologies.

Executive Summary

Brinzolamide and Dorzolamide are both effective in lowering intraocular pressure (IOP) over the long term, demonstrating comparable efficacy in numerous clinical trials. The primary distinctions between the two drugs lie in their side effect profiles and potential impacts on ocular blood flow. Brinzolamide is consistently associated with better ocular comfort, exhibiting significantly less stinging and burning upon instillation. Conversely, Dorzolamide is more likely to cause these symptoms but is associated with a lower incidence of blurred vision. Furthermore, long-term studies suggest that Dorzolamide may offer the additional benefit of augmenting retrobulbar blood flow, a factor of potential importance in glaucoma pathogenesis.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative studies on Brinzolamide and Dorzolamide.

Table 1: Long-Term Intraocular Pressure (IOP) Reduction

Study CharacteristicBrinzolamide 1%Dorzolamide 2%Key Findings
Adjunctive Therapy to Timolol (60 months) -4.3 mmHg-4.3 mmHgBoth drugs demonstrated equivalent and significant IOP reduction over a 5-year period.[1][2]
Adjunctive Therapy to Prostaglandin Analogs/β-Blockers (Meta-analysis) No significant differenceNo significant differenceA meta-analysis of 26 trials confirmed equivalent IOP-lowering efficacy between the two drugs as add-on therapies.[3][4]
Monotherapy (various studies) Equivalent to DorzolamideEquivalent to BrinzolamideMultiple studies have shown that as monotherapy, Brinzolamide is at least as efficacious as Dorzolamide in reducing IOP.[5]

Table 2: Long-Term Safety and Tolerability

Adverse EventBrinzolamide 1%Dorzolamide 2%Key Findings
Ocular Stinging/Burning Significantly lower incidence (e.g., 1.7%)Significantly higher incidence (e.g., 13.1%)Brinzolamide is consistently reported to be more comfortable upon instillation.[6][7][8]
Blurred Vision Higher incidenceLower incidenceBrinzolamide, being a suspension, is more frequently associated with transient blurred vision.[3][4][9][10]
Taste Abnormality (Dysgeusia) Reported incidenceReported incidenceBoth drugs have a similar incidence of causing a bitter or unusual taste.[3][9]
Overall Adverse Events (as adjunct to Timolol) 14.7% of patients32.8% of patientsA higher percentage of patients on Dorzolamide reported at least one adverse event.[6][7]

Table 3: Long-Term Effects on Retrobulbar Hemodynamics (60-Month Study)

Hemodynamic Parameter (Ophthalmic Artery)Brinzolamide 1% (adjunct to Timolol)Dorzolamide 2% (adjunct to Timolol)Key Findings
End-Diastolic Velocity (EDV) No significant changeSignificant increase (1.22 cm/s)Dorzolamide was found to augment retrobulbar blood flow.[1][2]
Resistivity Index (RI) No significant changeSignificant reduction (0.04 units)Dorzolamide reduced peripheral vascular resistance in the ophthalmic artery.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are outlines of the experimental protocols for the key types of studies cited in this guide.

Long-Term Efficacy and Safety Study (Parallel Group Design)
  • Objective: To compare the long-term IOP-lowering efficacy and safety of Brinzolamide and Dorzolamide when added to existing therapy (e.g., Timolol).

  • Study Design: A prospective, multicenter, double-masked, parallel-group, randomized controlled trial.

  • Patient Population: Patients with primary open-angle glaucoma or ocular hypertension with IOP not adequately controlled by monotherapy.

  • Procedure:

    • Patients undergo a washout period for any disallowed medications.

    • Baseline measurements of IOP, visual acuity, and a full ophthalmic examination are performed.

    • Patients are randomized to receive either Brinzolamide 1% or Dorzolamide 2% twice daily, in addition to their ongoing Timolol 0.5% therapy.

    • Follow-up visits are conducted at regular intervals (e.g., every 6 months) for up to 60 months.

    • At each visit, IOP is measured at consistent times of the day. Visual acuity, slit-lamp biomicroscopy, and funduscopy are also performed.

    • Adverse events are recorded at each visit, with patients specifically queried about ocular discomfort (stinging, burning) and other known side effects.

  • Primary Endpoint: Mean change in IOP from baseline at the final study visit.

  • Secondary Endpoints: Incidence of adverse events, patient-reported outcomes on ocular comfort, and changes in visual acuity and visual fields.

Ocular Comfort and Patient Preference Study (Crossover Design)
  • Objective: To compare the ocular comfort and patient preference of Brinzolamide and Dorzolamide.

  • Study Design: A prospective, multicenter, double-masked, randomized, active-controlled, crossover study.[5]

  • Patient Population: Patients with primary open-angle glaucoma or ocular hypertension.

  • Procedure:

    • Patients are randomized into one of two treatment sequences: Brinzolamide first, followed by Dorzolamide, or Dorzolamide first, followed by Brinzolamide.

    • Each treatment period lasts for a specified duration (e.g., 1-4 weeks).

    • A "washout" period of no treatment is implemented between the two treatment periods to prevent carry-over effects.

    • Ocular comfort is assessed immediately after instillation of the eye drops using a validated scale (e.g., a 0-4 scale where 0 is no discomfort and 4 is very severe discomfort).[11]

    • At the end of the study, patients are asked to state their preferred medication based on their overall experience.

  • Primary Endpoint: Mean ocular discomfort score for each treatment.

  • Secondary Endpoints: Patient preference, incidence of ocular adverse events.

Retrobulbar Hemodynamics Study (Color Doppler Imaging)
  • Objective: To compare the long-term effects of Brinzolamide and Dorzolamide on retrobulbar blood flow.

  • Study Design: A prospective, randomized, evaluator-masked study.[2]

  • Patient Population: Patients with primary open-angle glaucoma.

  • Procedure:

    • Patients are randomized to receive either Brinzolamide or Dorzolamide as adjunctive therapy.

    • Color Doppler Imaging (CDI) is performed at baseline and at regular follow-up intervals (e.g., every 6 months) for 60 months.[2]

    • The patient is in a supine position, and a high-frequency ultrasound probe is placed on the closed upper eyelid with a coupling gel.

    • The ophthalmic artery, central retinal artery, and short posterior ciliary arteries are identified.

    • Blood flow velocities, including Peak Systolic Velocity (PSV) and End-Diastolic Velocity (EDV), are measured.

    • The Resistivity Index (RI) is calculated using the formula: RI = (PSV - EDV) / PSV.

  • Primary Endpoint: Change in EDV and RI in the retrobulbar arteries from baseline to the final visit.

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition in the Ciliary Body

G cluster_ciliary_epithelium Ciliary Epithelium cluster_aqueous_humor Aqueous Humor CO2_stroma CO2 CA Carbonic Anhydrase (CA-II, CA-IV) CO2_stroma->CA H2O_stroma H2O H2O_stroma->CA H2CO3 H2CO3 CA->H2CO3 Hydration HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion Cl_HCO3_exchanger Cl-/HCO3- Exchanger HCO3->Cl_HCO3_exchanger Na_H_exchanger Na+/H+ Exchanger H_ion->Na_H_exchanger Na_out Na+ Na_H_exchanger->Na_out H_out H+ Na_H_exchanger->H_out HCO3_out HCO3- Cl_HCO3_exchanger->HCO3_out Cl_out Cl- Cl_HCO3_exchanger->Cl_out Na_in Na+ Na_in->Na_H_exchanger Cl_in Cl- Cl_in->Cl_HCO3_exchanger Na_aq Na+ Na_out->Na_aq HCO3_aq HCO3- HCO3_out->HCO3_aq Cl_aq Cl- Cl_out->Cl_aq Brinzolamide_Dorzolamide Brinzolamide / Dorzolamide Brinzolamide_Dorzolamide->CA Inhibition H2O_aq H2O Na_aq->H2O_aq Osmotic Gradient Cl_aq->H2O_aq Osmotic Gradient HCO3_aq->H2O_aq Osmotic Gradient Aqueous_Formation Aqueous Humor Formation H2O_aq->Aqueous_Formation

Caption: Mechanism of carbonic anhydrase inhibitors in reducing aqueous humor formation.

Experimental Workflow for a Crossover Clinical Trial

G cluster_group1 Sequence 1 cluster_group2 Sequence 2 start Patient Recruitment (Open-Angle Glaucoma / Ocular Hypertension) screening Screening & Baseline Assessment start->screening randomization Randomization screening->randomization g1_p1 Treatment Period 1: Brinzolamide randomization->g1_p1 Group 1 g2_p1 Treatment Period 1: Dorzolamide randomization->g2_p1 Group 2 assessment1 Assess Ocular Comfort & Adverse Events g1_p1->assessment1 g1_washout Washout Period g1_p2 Treatment Period 2: Dorzolamide g1_washout->g1_p2 final_assessment Final Assessment & Patient Preference Query g1_p2->final_assessment assessment2 Assess Ocular Comfort & Adverse Events g2_p1->assessment2 g2_washout Washout Period g2_p2 Treatment Period 2: Brinzolamide g2_washout->g2_p2 g2_p2->final_assessment assessment1->g1_washout assessment2->g2_washout analysis Data Analysis final_assessment->analysis

Caption: Workflow of a crossover trial comparing ocular comfort of Brinzolamide and Dorzolamide.

References

A Comparative Guide to Stability-Indicating Analytical Methods for Brinzolamide and Timolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the simultaneous determination of Brinzolamide and Timolol in pharmaceutical formulations. The presented data, compiled from peer-reviewed studies, offers a valuable resource for selecting the most suitable method for routine quality control, stability testing, and research purposes.

Performance Comparison of Analytical Methods

Two primary chromatographic techniques have been extensively validated for the analysis of Brinzolamide and Timolol: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric detection. The following tables summarize the key performance parameters of representative methods, allowing for a direct comparison.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Stationary Phase Inertsil ODS C18 (250 x 4.6 mm, 5 µm)Zorbax Eclipse Plus C18 (150mm x 4.6mm, 5μm)[1][2]Eurospher 5 µm C18 (250 x 4.6 mm)[3]
Mobile Phase 0.2M Sodium dihydrogen phosphate buffer : Methanol (70:30 v/v), pH 7.5[4][5]Triethylamine phosphate buffer : Acetonitrile : Methanol (70:20:10 v/v)[1][2]Triethylamine (pH 3.5) : Acetonitrile (20:80, v/v)[3]
Flow Rate 1.0 ml/min[4][5]1.0 ml/min[1][2]0.5 ml/min[3]
Detection Wavelength 279 nm[4][5]274 nm[1][2]Photodiode Array (PDA)
Retention Time (Brinzolamide) 3.577 ± 0.01 min[4][5]10.5 ± 0.5 min[1][2]5.6 min[3]
Retention Time (Timolol) 7.206 ± 0.01 min[4][5]4.0 ± 0.5 min[1][2]3.6 min[3]
Linearity Range (Brinzolamide) 0.1 - 1.8 µg/ml[4][5]-20 - 120 µg/mL[3]
Linearity Range (Timolol) 0.1 - 2.3 µg/ml[4][5]-20 - 120 µg/mL[3]
Correlation Coefficient (Brinzolamide) 0.999[4][5]--
Correlation Coefficient (Timolol) 0.999[4][5]--
% Recovery (Accuracy) 98.86 - 100.07%[4][5]99.46 - 100.38% (Brinzolamide)[1]-
99.34 - 100.35% (Timolol)[1]
Resolution >216.12[1][2]-

Table 2: TLC-Densitometric Method Parameters

ParameterMethod 4
Stationary Phase Silica gel 60 F254 TLC plates[3]
Mobile Phase Chloroform : Methanol : Ammonia (6:1:0.1, v/v/v)[3]
Detection Wavelength 254 nm (Brinzolamide), 298 nm (Timolol)[6]
Rf Value (Brinzolamide) 0.46[3]
Rf Value (Timolol) 0.55[3]
Linearity Range (Brinzolamide) 2 - 10 µ g/band [3]
Linearity Range (Timolol) 3 - 16 µ g/band [3]
LOD (Brinzolamide) 0.679 µ g/spot [6]
LOQ (Brinzolamide) 2.049 µ g/spot [6]
% Recovery (Accuracy) 100.16 ± 0.17[6]

Experimental Protocols

A generalized workflow for the validation of a stability-indicating method for Brinzolamide and Timolol is outlined below. Specific parameters should be adapted based on the chosen method (HPLC or TLC).

Preparation of Standard Solutions
  • Standard Stock Solutions: Accurately weigh and dissolve Brinzolamide and Timolol maleate reference standards in a suitable solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a mixed standard solution containing both Brinzolamide and Timolol by appropriate dilution of the stock solutions with the mobile phase to achieve a concentration within the expected linear range of the method.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • System Suitability: Inject the working standard solution multiple times (e.g., n=6) to evaluate the chromatographic system's performance. Key parameters to assess include retention time, peak area, theoretical plates, and tailing factor. The relative standard deviation (RSD) for these parameters should be within acceptable limits (typically <2%).

  • Specificity: The ability of the method to unequivocally assess the analytes in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, should be demonstrated. This is typically achieved by analyzing placebo samples and samples subjected to forced degradation.

  • Linearity: Analyze a series of solutions with different concentrations of Brinzolamide and Timolol (typically 5-6 levels). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1 (e.g., >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of Brinzolamide and Timolol at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within a predefined acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or using different equipment. The RSD for precision studies should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) within a small range and assess the effect on the results. The method is considered robust if the results remain unaffected by these minor variations.

Forced Degradation Studies

To establish the stability-indicating nature of the method, the drug product is subjected to various stress conditions to induce degradation. The method must be able to separate the intact drug from any degradation products formed.

  • Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance or drug product to dry heat.

  • Photolytic Degradation: Expose the drug product to UV light.

After exposure to the stress conditions, the samples are analyzed using the developed method to assess the extent of degradation and the resolution between the parent drug peaks and any degradant peaks.

Visualized Workflow

Stability_Indicating_Method_Validation cluster_prep Preparation cluster_validation Method Validation (ICH Guidelines) cluster_stress Forced Degradation Studies prep_standards Prepare Standard Solutions analysis Chromatographic Analysis (HPLC / TLC) prep_standards->analysis prep_samples Prepare Sample Solutions prep_samples->analysis specificity Specificity data Data Acquisition & Processing specificity->data linearity Linearity linearity->data accuracy Accuracy accuracy->data precision Precision precision->data lod_loq LOD & LOQ lod_loq->data robustness Robustness robustness->data acid Acid Hydrolysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis analysis->data report Method Validation Report data->report

Caption: Workflow for the validation of a stability-indicating analytical method.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Brinzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring a safe handling environment is paramount. This guide provides essential safety and logistical information for managing Brinzolamide hydrochloride, a carbonic anhydrase inhibitor. Adherence to these procedures will help mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure.[1][2][3]

Body PartRecommended ProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Hands Impervious chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.[1][3][4]Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Fire/flame resistant and impervious clothing is also recommended.[1][2][3]N/A
Respiratory A full-face respirator should be used if exposure limits are exceeded or if dust formation is likely.[1][2]N/A

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different exposure routes.[1][2][4][5]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops.[1]
Eye Contact Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4]

Spill and Disposal Procedures

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill Containment and Cleanup:

In the case of a spill, the following procedural steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition.[1]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid the generation of dust.[1]

  • Cleanup: For solid spills, carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[1] For liquid spills, absorb with an inert material and place in a suitable container.

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[4]

Disposal Plan:

All waste materials, including contaminated PPE and cleanup materials, should be disposed of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[1]

Operational Handling Protocol

To ensure the safe handling of this compound during routine laboratory procedures, the following step-by-step protocol should be followed:

  • Preparation:

    • Ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are readily accessible.[6]

    • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.[1]

    • Don the appropriate PPE as specified above.

  • Handling:

    • Handle the substance in a designated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

    • Use non-sparking tools to prevent fire hazards caused by electrostatic discharge.[1]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2][5][6]

  • Storage:

    • Store this compound in a tightly closed, suitable container in a locked, well-ventilated area.[1]

    • Store away from incompatible materials.

  • Post-Handling:

    • Wash hands thoroughly after handling the substance.[5][6]

    • Properly remove and dispose of contaminated PPE.

This compound Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Area & Alert Others start->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe assess_spill Assess Spill Size & Nature don_ppe->assess_spill contain_spill Contain Spill assess_spill->contain_spill cleanup_solid Clean Up Solid Spill (Sweep/Vacuum) contain_spill->cleanup_solid Solid cleanup_liquid Clean Up Liquid Spill (Absorb) contain_spill->cleanup_liquid Liquid package_waste Package Waste in Labeled Container cleanup_solid->package_waste cleanup_liquid->package_waste decontaminate Decontaminate Area package_waste->decontaminate dispose_waste Dispose of Waste per Regulations decontaminate->dispose_waste end Spill Response Complete dispose_waste->end

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brinzolamide hydrochloride
Reactant of Route 2
Brinzolamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.